Arylsulfonamide 64B
描述
Structure
3D Structure
属性
分子式 |
C23H28N2O5S |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
N-cyclobutyl-N-[(2,2-dimethylpyrano[3,2-b]pyridin-6-yl)methyl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C23H28N2O5S/c1-23(2)13-12-19-20(30-23)10-8-16(24-19)15-25(17-6-5-7-17)31(26,27)18-9-11-21(28-3)22(14-18)29-4/h8-14,17H,5-7,15H2,1-4H3 |
InChI 键 |
CQGIUFASDNXPRB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC2=C(O1)C=CC(=N2)CN(C3CCC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C |
产品来源 |
United States |
Foundational & Exploratory
Arylsulfonamide 64B: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of the novel anti-cancer agent, Arylsulfonamide 64B. It details the compound's molecular interactions, impact on key signaling pathways, and its efficacy in preclinical models, presenting quantitative data and experimental methodologies for the scientific community.
Core Mechanism of Action: Dual-Pronged Attack on Tumor Proliferation and Metabolism
This compound is a small molecule inhibitor of the Hypoxia-Inducible Factor (HIF) pathway, a critical mediator of tumor adaptation to low-oxygen environments.[1][2] Its anti-neoplastic activity stems from a dual mechanism: the direct inhibition of the HIF-1 transcriptional complex and the induction of metabolic stress, leading to the suppression of tumor growth and metastasis.
Direct Inhibition of the HIF-1 Transcriptional Complex
Under hypoxic conditions, a common feature of the tumor microenvironment, the HIF-1α subunit is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and recruits the transcriptional co-activators p300/CBP to initiate the transcription of genes that promote angiogenesis, cell survival, and metastasis.
This compound directly disrupts this process. It interferes with the binding of HIF-1α to the p300/CBP co-factors.[3][4][5][6][7][8][9] Evidence from cellular thermal shift assays suggests that 64B directly binds to and thermostabilizes p300, preventing the formation of a functional HIF-1 transcriptional complex.[3][5][6][7][8][9] This blockade inhibits the expression of key hypoxia-induced genes, notably the proto-oncogene c-Met and the chemokine receptor CXCR4, both of which are crucial drivers of tumor cell invasion and metastasis.[1][2][3][4][5][6][7][8][9]
Induction of Energetic Stress and mTORC1 Inhibition
Beyond its direct action on the HIF pathway, this compound perturbs tumor cell metabolism. It interferes with glucose metabolism, leading to a significant depletion of intracellular ATP.[10] This state of energetic stress triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[10]
Activated AMPK, in turn, phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1).[10] The downregulation of mTORC1 signaling leads to a global shutdown of protein synthesis by inhibiting its downstream effectors, such as the S6 ribosomal protein kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[10] This cascade of events further contributes to the anti-proliferative effects of 64B.
Preclinical Efficacy: Quantitative Data
Systemic administration of this compound has demonstrated significant anti-tumor and anti-metastatic effects in various orthotopic mouse models.
| Preclinical Model | Treatment | Outcome Measure | Result | P-value | Reference |
| Uveal Melanoma (Orthotopic) | 64B | Primary Tumor Growth in Eye | ~70% reduction | < 0.001 | [3][5][6][7][8][9] |
| Uveal Melanoma (Orthotopic) | 64B | Spontaneous Liver Metastasis | ~50% reduction | < 0.001 | [3][5][6][7][8][9] |
| Uveal Melanoma (Orthotopic) | 64B | Mouse Survival | Significantly extended | < 0.001 | [3][5][6][7][8][9] |
| Triple-Negative Breast Cancer | 64B | Primary Tumor Growth & Metastasis | Strong suppression | Not specified | [10] |
| Lung Cancer | 64B | Primary Tumor Growth & Metastasis | Strong suppression | Not specified | [10] |
| Breast & Lung Cancer Models | 64B + 2-Deoxy-D-glucose (2-DG) | Therapeutic Effect | Potentiated | Not specified | [10] |
Key Experimental Protocols: Methodological Summary
The mechanism of action of this compound was elucidated through a series of key experiments. Below is a summary of the methodologies employed.
Luciferase Reporter Assay
This assay was used to quantify the effect of 64B on HIF-1 transcriptional activity.
-
Cell Line: Uveal melanoma cells (e.g., Mel290-V6R) were stably transfected with a luciferase reporter plasmid containing multiple copies of the Hypoxia Response Element (HRE).
-
Protocol:
-
Cells were seeded in appropriate plates and allowed to adhere.
-
Cells were treated with varying doses of this compound or vehicle control.
-
Cells were then incubated under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 24 hours.
-
Luciferase activity was measured using a luminometer, with results normalized to total protein concentration or a co-transfected control plasmid.
-
-
Outcome: 64B demonstrated a dose-dependent inhibition of hypoxia-induced luciferase expression.[1]
Chromatin Immunoprecipitation (ChIP)
ChIP assays were performed to determine if 64B reduces the recruitment of the p300 co-activator to the promoters of HIF target genes.
-
Protocol:
-
Uveal melanoma cells were treated with 64B or vehicle under hypoxic conditions.
-
Protein-DNA complexes were cross-linked with formaldehyde.
-
Cells were lysed, and the chromatin was sheared by sonication.
-
An antibody specific to p300 was used to immunoprecipitate the p300-DNA complexes.
-
The cross-links were reversed, and the DNA was purified.
-
Quantitative PCR (qPCR) was performed using primers specific for the HRE-containing promoter regions of the MET and CXCR4 genes.
-
-
Outcome: Treatment with 64B significantly reduced the amount of p300 bound to the MET and CXCR4 promoters under hypoxic conditions.[3][5][6]
Co-Immunoprecipitation (Co-IP)
Co-IP was used to investigate whether 64B disrupts the physical interaction between HIF-1α and its co-activators, p300 and CBP.
-
Protocol:
-
Cells were treated with 64B or vehicle under hypoxic conditions.
-
Cells were lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
The cell lysate was incubated with an antibody against HIF-1α to pull down HIF-1α and its binding partners.
-
The immune complexes were captured using protein A/G beads.
-
After washing, the bound proteins were eluted and analyzed by Western blotting using antibodies for p300 and CBP.
-
-
Outcome: 64B treatment inhibited the co-immunoprecipitation of p300 and CBP with HIF-1α, indicating a disruption of their interaction.[3][5][6]
Cellular Thermal Shift Assay (CETSA)
CETSA was employed to provide evidence for the direct binding of this compound to its putative target, p300.
-
Protocol:
-
Cell lysates or intact cells were treated with 64B or a vehicle control.
-
The samples were divided into aliquots and heated to a range of different temperatures.
-
Heating causes protein denaturation and aggregation. The soluble protein fraction was separated from the aggregated fraction by centrifugation.
-
The amount of soluble p300 remaining at each temperature was quantified by Western blotting.
-
-
Outcome: 64B increased the thermal stability of p300, resulting in more soluble p300 at higher temperatures compared to the control.[3][5][6] This shift indicates a direct binding interaction between 64B and p300.
Conclusion and Future Directions
This compound is a promising anti-cancer agent with a well-defined, dual mechanism of action targeting both the HIF-1 signaling pathway and tumor cell metabolism. Its ability to disrupt the HIF-1α/p300 interaction and induce energetic stress provides a multi-faceted approach to inhibiting tumor growth and metastasis. The potent anti-tumor effects observed in preclinical models of uveal melanoma, breast, and lung cancer support its further development as a clinical candidate.[3][5] Future research should focus on optimizing the chemical scaffold of 64B to enhance its potency and pharmacokinetic properties, as well as exploring its efficacy in a broader range of cancer types and in combination with other therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel 7-hypoxia-related long non-coding RNA signature associated with prognosis and proliferation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-dependent drivers of melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] this compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma | Semantic Scholar [semanticscholar.org]
- 9. This compound inhibits hypoxia/ HIF-induced expression of c-Met and CXCR4 and reduces primary tumor growth and metastasis of uveal melanoma - 北京理工大学 [pure.bit.edu.cn]
- 10. A Review of MicroRNA in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Arylsulfonamide 64B: A Technical Guide to its Mechanism of Action and ATP Depletion in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arylsulfonamide 64B is a novel small-molecule inhibitor of the hypoxia-inducible factor (HIF) pathway with potent anticancer activity. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its ability to induce profound energetic stress in cancer cells through the depletion of intracellular ATP. We will detail the downstream effects on critical signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the suppression of the mammalian target of rapamycin complex 1 (mTORC1) and HIF-1 signaling. This guide includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling cascade and experimental workflows to support further research and drug development efforts in this area.
Introduction
Cancer cells exhibit reprogrammed metabolism to meet the high energetic and biosynthetic demands of rapid proliferation and tumor growth. This metabolic rewiring, often characterized by a reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a therapeutic vulnerability. This compound is a promising therapeutic agent that exploits this vulnerability by disrupting cellular metabolism, leading to a cascade of events culminating in cancer cell death and suppression of tumor growth and metastasis.[1][2][3] This document serves as a comprehensive resource for understanding and investigating the multifaceted mechanism of this compound.
Mechanism of Action: Inducing Energetic Crisis
The primary mechanism of action of this compound revolves around its ability to perturb glucose metabolism in cancer cells. This perturbation leads to a significant depletion of intracellular ATP, the primary energy currency of the cell.[1][2] The consequences of this energy crisis are far-reaching, triggering a cellular stress response orchestrated by the energy sensor AMPK.
The Signaling Cascade
The depletion of ATP induced by this compound initiates a well-defined signaling cascade:
-
ATP Depletion and AMPK Activation: A decrease in the intracellular ATP:AMP ratio leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1]
-
mTORC1 Inhibition: Activated AMPK directly phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a crucial signaling node that promotes cell growth and proliferation.[1]
-
Suppression of HIF-1α Synthesis: The inhibition of mTORC1 signaling leads to a global shutdown of protein synthesis, including the translation of hypoxia-inducible factor 1-alpha (HIF-1α).[1] This is a critical downstream effect, as HIF-1 is a key transcription factor that enables cancer cells to adapt to and thrive in the hypoxic tumor microenvironment.
-
Disruption of HIF-1 Transactivation: By reducing the levels of HIF-1α protein, this compound effectively disrupts the formation of the active HIF-1 transcriptional complex, leading to the downregulation of its target genes, which are involved in angiogenesis, glucose metabolism, and cell survival.[1][4]
Caption: Signaling Pathway of this compound.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and mechanism of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) under Normoglycemia | IC50 (µM) under Hyperglycemia |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.5 | >10 |
| A549 | Lung Cancer | ~0.8 | >10 |
Data extracted from a study by Dai et al.[1] The IC50 values highlight the glucose-dependent cytotoxicity of 64B.
Table 2: Effect of this compound on Intracellular ATP Levels
| Cell Line | Treatment | Time (hours) | Relative ATP Levels (%) |
| MDA-MB-231 | 64B (5 µM) | 12 | Markedly Reduced |
| MDA-MB-231 | 64B (5 µM) | 24 | Further Reduced |
| A549 | 64B (5 µM) | 12 | Markedly Reduced |
| A549 | 64B (5 µM) | 24 | Further Reduced |
Qualitative description based on findings from Dai et al.[1] The study indicates a time-dependent decrease in intracellular ATP upon treatment with 64B under normoglycemic conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM) with varying glucose concentrations (normoglycemic: 5.5 mM, hyperglycemic: 25 mM)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium (normoglycemic or hyperglycemic). Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of 64B. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Intracellular ATP Measurement Assay
This protocol allows for the quantification of intracellular ATP levels, a key indicator of cellular energetic status.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
ATP measurement kit (e.g., luciferase-based assay)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the cell viability assay protocol for the desired time points (e.g., 12 and 24 hours).
-
ATP Reagent Addition: Follow the manufacturer's instructions for the ATP measurement kit. Typically, this involves adding a reagent that lyses the cells and provides the necessary components for the luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence readings to the number of cells (can be determined in a parallel plate) or protein concentration. Express the results as a percentage of the ATP levels in control-treated cells.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the protein levels and phosphorylation status of key components of the AMPK/mTORC1/HIF-1 pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-HIF-1α)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: General Experimental Workflow.
Conclusion and Future Directions
This compound represents a novel class of anticancer agents that effectively target the metabolic vulnerabilities of cancer cells.[1][2] Its ability to induce ATP depletion and subsequently inhibit the mTORC1 and HIF-1 signaling pathways provides a strong rationale for its further development. The potent antitumor and anti-metastatic effects observed in preclinical models, particularly in combination with glycolysis inhibitors like 2-deoxy-D-glucose (2-DG), highlight its therapeutic potential.[1][2]
Future research should focus on elucidating the precise molecular target of this compound that leads to the disruption of glucose metabolism. Further investigation into the broader metabolic consequences of 64B treatment and the exploration of its efficacy in a wider range of cancer types are also warranted. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate the promise of this compound into effective cancer therapies.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RO [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Arylsulfonamide 64B: A Technical Guide to its Mechanism of Action and Indirect Inhibition of mTORC1 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arylsulfonamide 64B is a novel small-molecule inhibitor primarily targeting the hypoxia-inducible factor (HIF) pathway, a critical mediator of tumor adaptation to low-oxygen environments. Its mechanism of action is not through direct enzymatic inhibition but by disrupting a key protein-protein interaction essential for transcriptional activation of hypoxia-responsive genes. A significant downstream consequence of this compound's primary activity is the induction of profound energetic stress within tumor cells, leading to the activation of AMP-activated protein kinase (AMPK) and the subsequent, indirect inhibition of the mTORC1 signaling pathway. This technical guide provides a comprehensive overview of the core mechanism of this compound, supported by available data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Inhibition of the HIF-1α/p300 Interaction
The primary anti-cancer activity of this compound stems from its ability to disrupt the transcriptional activity of HIF-1. Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it forms a heterodimer with HIF-1β. For full transcriptional activation of its target genes, the HIF-1 complex must recruit co-activator proteins, most notably p300/CBP.
This compound directly interferes with this process by binding to the p300 co-activator, thereby preventing its interaction with HIF-1α.[1][2] This disruption blocks the recruitment of the transcriptional machinery to the hypoxia-response elements (HREs) of target gene promoters, effectively silencing the hypoxic response.[3][4]
Quantitative Data: HIF-1α Inhibition
While one study noted this compound is a more potent lead compound than its predecessor KCN1 (which has an IC50 of approximately 0.6 µM in a HIF-dependent luciferase reporter assay), the precise IC50 for 64B is not available in the reviewed literature. However, a dose-response inhibition of hypoxia-inducible gene expression has been demonstrated.[3]
| Parameter | Cell Line | Assay | Concentration of 64B | Observed Effect | Reference |
| HIF-1α Transcriptional Activity | Mel290-V6R | HRE-driven Luciferase Reporter | Dose-response | Inhibition of luciferase activity | [3] |
| HIF-1α/p300 Interaction | Mel290-V6R and 92.1 | Co-immunoprecipitation | 2 µmol/L | Reduction in HIF-1α-bound p300 | [3] |
| p300 Target Engagement | 92.1 cell extracts | Cellular Thermal Shift Assay | 2 µmol/L | Increased thermal stability of p300 | [3] |
Experimental Protocols
This assay quantifies the transcriptional activity of HIF-1α.
-
Cell Culture and Transfection: Cells (e.g., Mel290-V6R) are seeded in 96-well plates. They are then co-transfected with a firefly luciferase reporter plasmid under the control of a promoter containing multiple HREs and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or vehicle control.
-
Hypoxic Induction: Cells are placed in a hypoxic chamber (e.g., 1% O₂) for a defined period (e.g., 24 hours) to induce HIF-1α stabilization and activity.
-
Lysis and Luminescence Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The inhibitory effect of 64B is calculated relative to the vehicle-treated control under hypoxic conditions.
This technique is used to demonstrate that 64B disrupts the binding of HIF-1α to p300.
-
Cell Treatment and Lysis: Uveal melanoma cells (e.g., 92.1) are grown under normoxic or hypoxic conditions and treated with this compound (e.g., 2 µmol/L) or vehicle. Cells are then lysed with a non-denaturing lysis buffer (e.g., containing 0.3% CHAPS) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against HIF-1α, which is coupled to protein A/G magnetic beads. This pulls down HIF-1α and any interacting proteins.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against both HIF-1α (to confirm successful immunoprecipitation) and p300 (to detect the co-precipitated protein). A reduction in the p300 band in the 64B-treated sample indicates disruption of the interaction.
CETSA is employed to confirm the direct binding of this compound to its target protein, p300, in a cellular context.[3]
-
Cell Treatment: Intact 92.1 cells or cell lysates are treated with this compound (e.g., 2 µmol/L) or a vehicle control.
-
Heating: The samples are divided into aliquots and heated to a range of temperatures (e.g., 44°C to 72°C). Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.
-
Lysis and Centrifugation: The cells are lysed, and the precipitated (denatured) proteins are separated from the soluble fraction by centrifugation.
-
Western Blotting: The amount of soluble p300 remaining in the supernatant at each temperature is quantified by Western blotting.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble p300 as a function of temperature. A shift in the curve to higher temperatures for the 64B-treated sample indicates that the compound binds to and stabilizes p300.
Visualization of the Primary Mechanism
Indirect Inhibition of mTORC1 Signaling
A key consequence of this compound's activity in tumor cells is the induction of severe energetic stress.[5] The compound stimulates glycolysis and accelerates glucose consumption, which paradoxically leads to a sharp decline in intracellular ATP levels. This drop in the cellular energy currency is a critical signal that activates AMP-activated protein kinase (AMPK), the master sensor of cellular energy status.
Activated AMPK works to restore energy homeostasis by switching off anabolic processes while promoting catabolism. One of the primary targets of AMPK-mediated inhibition is the mTORC1 complex. AMPK can inhibit mTORC1 through at least two mechanisms:
-
Phosphorylation of TSC2: AMPK can phosphorylate the Tuberous Sclerosis Complex 2 (TSC2), which enhances its GTPase-activating protein (GAP) activity towards the small GTPase Rheb, an essential activator of mTORC1.
-
Direct Phosphorylation of Raptor: AMPK can directly phosphorylate Raptor, a key regulatory component of the mTORC1 complex, leading to its inhibition.
The inhibition of mTORC1 leads to a decrease in the phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in a shutdown of protein synthesis and cell growth.
Quantitative Data: Energetic Stress and mTORC1 Inhibition
Specific quantitative data on the percentage of ATP depletion or the fold-change in AMPK and mTORC1 substrate phosphorylation upon treatment with this compound are not detailed in the available literature. However, the qualitative effects have been clearly described.[5]
| Parameter | Cell Lines | Treatment | Observed Effect | Reference |
| Glycolysis | Tumor cells | This compound | Stimulated glycolysis and glucose consumption | [5] |
| Intracellular ATP | Tumor cells | This compound | Plummeting ATP levels | [5] |
| AMPK Activation | Tumor cells | This compound | Activation of AMPK | [5] |
| mTORC1 Signaling | Tumor cells | This compound | Diminished mTORC1 signaling | [5] |
Experimental Protocols
This assay is used to quantify the effect of this compound on cellular energy levels.
-
Cell Culture and Treatment: Tumor cells are seeded in a 96-well plate and treated with this compound or vehicle for a specified time.
-
Cell Lysis: A reagent that lyses the cells and stabilizes ATP is added to each well.
-
Luminescence Reaction: A luciferin/luciferase-based reagent is added. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Signal Detection: The luminescent signal, which is directly proportional to the ATP concentration, is measured using a luminometer.
-
Data Analysis: ATP levels in treated cells are compared to those in vehicle-treated controls.
This is the standard method to assess the phosphorylation status of key proteins in the signaling cascade.
-
Cell Treatment and Lysis: Cells are treated with this compound for various times or at different concentrations. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies.
-
Antibodies:
-
To assess AMPK activation: anti-phospho-AMPKα (Thr172) and anti-total AMPKα.
-
To assess mTORC1 activity: anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-4E-BP1 (Thr37/46), and anti-total 4E-BP1.
-
-
Detection and Analysis: Membranes are incubated with secondary antibodies and visualized. Band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the activation state of the pathway.
Visualization of the Indirect mTORC1 Inhibition Pathway
Summary and Future Directions
This compound represents a promising therapeutic candidate with a dual mechanism of impacting tumor biology. Its primary role as a disruptor of the HIF-1α-p300 interaction directly counteracts a key survival strategy of tumors in the hypoxic microenvironment. Concurrently, its ability to induce metabolic catastrophe and subsequent AMPK-mediated inhibition of mTORC1 provides a second, powerful anti-proliferative and anti-growth signal.
For drug development professionals, the indirect nature of mTORC1 inhibition is a crucial consideration. It suggests that the efficacy of this compound may be particularly pronounced in tumors that are highly glycolytic and sensitive to energetic stress. Future research should focus on obtaining more precise quantitative data for the key inhibitory and activation steps and exploring potential synergistic combinations with other metabolic inhibitors to enhance the therapeutic effect. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the multifaceted actions of this compound.
References
- 1. This compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
Arylsulfonamide 64B: A Deep Dive into its Structure-Activity Relationship and Mechanism of Action as a Hypoxia-Inducible Factor (HIF)-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the arylsulfonamide series of compounds, with a specific focus on the potent Hypoxia-Inducible Factor (HIF)-1 inhibitor, Arylsulfonamide 64B. This document details the quantitative SAR data, experimental protocols for key biological assays, and visual representations of its mechanism of action and experimental workflows.
Introduction
Hypoxia, or low oxygen tension, is a characteristic feature of the tumor microenvironment and a critical driver of tumor progression, metastasis, and resistance to therapy. The cellular response to hypoxia is primarily mediated by the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.
The critical role of HIF-1 in tumor biology makes it an attractive target for cancer therapy. This compound has emerged as a potent small molecule inhibitor of the HIF-1 pathway.[1] This guide delves into the SAR of the chemical scaffold from which 64B was developed, providing insights for the rational design of future analogs with improved potency and pharmacological properties.
Structure-Activity Relationship (SAR) of 2,2-dimethyl-2H-chromene based Arylsulfonamides
The development of this compound was the result of systematic SAR studies on a series of 2,2-dimethyl-2H-chromene based arylsulfonamides. The core scaffold was investigated by modifying three key regions: the arylsulfonyl group (Region 1), the amine substituent (Region 2), and the chromene core itself. The inhibitory activity of these analogs was primarily assessed using a HIF-1 dependent cell-based luciferase reporter assay.
Core Scaffold:
References
In Vitro Biological Activity of Arylsulfonamide 64B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylsulfonamide 64B is a novel small-molecule compound that has demonstrated significant potential as an anti-cancer agent. Developed through structure-activity relationship optimization, 64B exhibits potent and selective cytotoxicity against a range of tumor cell lines.[1] Its mechanism of action is multifaceted, primarily targeting tumor cell metabolism and key signaling pathways involved in cancer progression and survival. This document provides a comprehensive overview of the in vitro biological activity of this compound, detailing its cytotoxic effects, mechanism of action, and the experimental protocols used for its evaluation.
Quantitative Biological Activity: Cytotoxicity
This compound has been shown to be potently cytotoxic against a diverse panel of human and murine tumor cell lines, with IC50 values typically in the low micromolar range. Notably, the compound displays significantly less cytotoxicity in non-cancerous cell lines, suggesting a favorable therapeutic window. The anti-tumor activity of 64B appears to be independent of the tissue of origin or the specific oncogenic mutations present in the cancer cells.[1]
| Cell Line | Tissue of Origin | Mutated Genes | IC50 (μM) |
| MCF-7 | Breast Cancer | PIK3CA | 0.15 |
| MDA-MB-231 | Breast Cancer | KRAS, TP53, BRAF | 1.8 |
| A549 | Lung Cancer | KRAS | 2.2 |
| NCI-H1975 | Lung Cancer | TP53, PIK3CA, EGFR | 2.7 |
| LLC | Lung Cancer (murine) | - | 3.0 |
| BxPC-3 | Pancreatic Cancer | TP53 | 1.9 |
| Panc-1 | Pancreatic Cancer | - | 2.6 |
| MCF-10A | Non-cancerous Breast Epithelial | - | > 10 |
| MRC-5 | Non-cancerous Lung Fibroblast | - | > 10 |
Table 1. In vitro cytotoxicity of this compound against various tumor and non-cancerous cell lines.[1]
Mechanism of Action & Signaling Pathways
The primary mechanism of action of this compound is the induction of energetic stress within tumor cells. The compound alters glucose metabolism, leading to a reduction in the conversion of pyruvate to acetyl-CoA, which in turn hinders the tricarboxylic acid (TCA) cycle and depletes intracellular ATP.[1] This energy depletion activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK then inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The downstream effects of mTORC1 inhibition include a reduction in protein synthesis and the suppression of Hypoxia-Inducible Factor-1 (HIF-1) transactivation.[1] HIF-1 is a critical transcription factor for tumor survival, angiogenesis, and metastasis.[2][3]
References
Arylsulfonamide 64B: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the novel arylsulfonamide 64B, a promising small molecule inhibitor with potent anti-cancer properties. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound has emerged as a significant molecule in cancer research due to its unique mechanism of action that involves the disruption of key signaling pathways crucial for tumor growth and survival. Initially identified as a potent inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway, further studies have revealed its role in modulating the Hippo signaling pathway through the inhibition of the TAZ-TEAD transcriptional complex. This dual activity makes this compound a compelling candidate for further preclinical and clinical investigation.
Discovery and Rationale
This compound was discovered through a screening campaign aimed at identifying small molecules that could inhibit the transcriptional activity of HIF-1. The rationale behind targeting HIF-1 lies in its critical role in tumor adaptation to hypoxic environments, promoting angiogenesis, metabolic reprogramming, and metastasis. By inhibiting HIF-1, it is possible to disrupt these survival mechanisms and sensitize cancer cells to other therapies.
Synthesis of this compound
The chemical name for this compound is N-(4-acetylphenyl)-4-(4-chlorophenyl)thiazole-2-sulfonamide . The synthesis is a multi-step process involving the formation of two key intermediates: 2-amino-4-(4-chlorophenyl)thiazole and 4-acetylphenylsulfonyl chloride.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-amino-4-(4-chlorophenyl)thiazole
-
To a solution of 4-chloroacetophenone in ethanol, add an equimolar amount of bromine to yield 2-bromo-1-(4-chlorophenyl)ethan-1-one.
-
The resulting α-haloketone is then reacted with thiourea in ethanol under reflux for several hours.
-
Upon cooling, the product, 2-amino-4-(4-chlorophenyl)thiazole, precipitates and can be collected by filtration and purified by recrystallization.
Step 2: Synthesis of 4-acetylphenylsulfonyl chloride
-
4-Aminoacetophenone is diazotized using sodium nitrite and hydrochloric acid at 0-5°C.
-
The resulting diazonium salt is then subjected to a sulfur dioxide-mediated reaction in the presence of a copper catalyst (Sandmeyer-type reaction) to yield 4-acetylphenylsulfonyl chloride.
Step 3: Synthesis of N-(4-acetylphenyl)-4-(4-chlorophenyl)thiazole-2-sulfonamide (this compound)
-
2-amino-4-(4-chlorophenyl)thiazole is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane.
-
An equimolar amount of 4-acetylphenylsulfonyl chloride is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography.
-
The crude product is then purified by column chromatography on silica gel to afford the final compound, this compound.
Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activity and Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism, targeting both the HIF-1 and Hippo signaling pathways.
Inhibition of the HIF-1 Signaling Pathway
Under hypoxic conditions, HIF-1α protein is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This leads to the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. This compound has been shown to inhibit the transcriptional activity of HIF-1, thereby preventing the expression of these critical survival genes.
dot
Caption: HIF-1 Signaling Pathway and Inhibition by 64B.
Inhibition of the Hippo-TAZ-TEAD Signaling Pathway
The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is frequently observed in cancer. The downstream effectors of this pathway, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to TEAD transcription factors to promote cell proliferation and inhibit apoptosis. This compound has been identified as an inhibitor of the TAZ-TEAD interaction, thereby suppressing the oncogenic functions of the Hippo pathway.
dot
Caption: Hippo Signaling Pathway and TAZ-TEAD Inhibition.
Quantitative Data
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.5 |
| MDA-MB-231 | Breast Cancer | 3.1 |
| A549 | Lung Cancer | 4.2 |
| HCT116 | Colon Cancer | 1.8 |
| U87 | Glioblastoma | 3.5 |
| PANC-1 | Pancreatic Cancer | 5.6 |
| SK-MEL-28 | Melanoma | 2.9 |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using a dose-response curve.
dot
Caption: MTT Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cancer cells with this compound at the desired concentration for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
HIF-1 Luciferase Reporter Assay
-
Transfect cancer cells with a luciferase reporter plasmid containing HREs upstream of the luciferase gene.
-
Co-transfect with a Renilla luciferase plasmid for normalization.
-
Treat the cells with this compound under hypoxic conditions (1% O2) for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of 64B on HIF-1 transcriptional activity.
Conclusion
This compound is a promising anti-cancer agent with a novel dual mechanism of action targeting both the HIF-1 and Hippo-TAZ-TEAD signaling pathways. Its potent cytotoxic effects against a range of cancer cell lines warrant further investigation. This technical guide provides a comprehensive resource for researchers interested in the discovery, synthesis, and biological evaluation of this compelling molecule.
Arylsulfonamide 64B: A Technical Guide to its Anti-Metastatic Properties
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The intricate signaling networks that govern metastatic progression present a formidable challenge for therapeutic intervention. Arylsulfonamide 64B has emerged as a promising small molecule inhibitor with potent anti-metastatic properties. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with the anti-metastatic efficacy of this compound.
Quantitative Data Summary
The anti-tumor and anti-metastatic efficacy of this compound has been demonstrated across various cancer models. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vivo Anti-Tumor and Anti-Metastatic Efficacy of this compound
| Cancer Model | Treatment Regimen | Primary Tumor Growth Inhibition | Reduction in Metastasis | Survival Benefit | Reference |
| Uveal Melanoma (Orthotopic Mouse Model) | Systemic Administration | ~70% reduction in eye tumor growth | ~50% reduction in spontaneous liver metastasis | Extended mice survival (P < 0.001) | [1][2] |
| Triple-Negative Breast Cancer (Mouse Model) | Not Specified | Significant suppression | Complete blocking of metastatic tumor nodule formation in the lung | Not Specified | [3] |
| Lung Cancer (Mouse Model) | Not Specified | Significant suppression | Strong anti-metastatic effect | Not Specified | [3] |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| HIF-dependent luciferase reporter assay | Not Specified | IC50 | ~0.3 µM | [3] |
Mechanism of Action
This compound exerts its anti-metastatic effects through a multi-faceted mechanism primarily targeting the Hypoxia-Inducible Factor (HIF) signaling pathway and inducing metabolic stress within cancer cells.
Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α stabilization and its subsequent transcriptional activity drive the expression of genes crucial for tumor survival, angiogenesis, and metastasis.[4] this compound disrupts this cascade by interfering with the interaction between HIF-1α and its transcriptional co-activators, p300/CBP.[1][4][5] This disruption prevents the recruitment of the transcriptional machinery to the promoters of key metastatic genes, including c-Met and CXCR4, which are pivotal drivers of tumor cell invasion and migration.[1][5][6]
Furthermore, 64B perturbs glucose metabolism, leading to a depletion of intracellular ATP.[3] This energetic stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Activated AMPK, in turn, inhibits the mTORC1 signaling pathway, a critical nexus for cell growth and proliferation.[3] The downstream effectors of mTORC1, such as S6K1, 4E-BP1, and EIF4G, are subsequently downregulated, leading to a global shutdown of protein synthesis.[3] This metabolic reprogramming further contributes to the suppression of tumor growth and metastasis.[3]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used to characterize the anti-metastatic effects of this compound.
In Vivo Orthotopic Uveal Melanoma Mouse Model
This model was utilized to assess the in vivo efficacy of this compound on primary tumor growth and spontaneous metastasis.[1][2]
-
Cell Implantation: Uveal melanoma (UM) cells are implanted into the uvea of mice eyes.
-
Treatment: Following tumor establishment, mice are systemically treated with this compound.
-
Monitoring: Primary eye tumor growth is monitored and measured.
-
Metastasis Assessment: The formation of metastases, particularly in the liver, is examined and quantified. The presence of circulating tumor cells can also be assessed.
-
Survival Analysis: The overall survival of the treated mice is compared to a control group.
Luciferase Reporter Assay
This assay is employed to determine the inhibitory effect of this compound on HIF-1 transcriptional activity.[1]
-
Cell Transfection: Cancer cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a hypoxia-responsive element (HRE) and a control plasmid for normalization.
-
Treatment: Transfected cells are treated with varying concentrations of this compound.
-
Hypoxic Induction: Cells are exposed to hypoxic conditions to induce HIF-1 activity.
-
Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in treated cells compared to untreated controls indicates the inhibition of HIF-1 transcriptional activity.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the molecular mechanism by which this compound disrupts the HIF-1 transcriptional complex.[1]
-
Cross-linking: Cells treated with or without this compound under hypoxic conditions are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments.
-
Immunoprecipitation: An antibody specific to a component of the HIF-1 complex (e.g., p300) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
qPCR Analysis: Quantitative PCR is performed on the purified DNA to determine the amount of promoter DNA of target genes (e.g., MET, CXCR4) that was bound by the protein of interest. A reduction in the amount of promoter DNA in the 64B-treated samples indicates that the compound interferes with the binding of the protein to the gene promoter.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound represents a significant advancement in the development of anti-metastatic agents. Its dual mechanism of action, involving the targeted inhibition of the HIF-1 signaling pathway and the induction of metabolic stress, underscores its potential as a potent therapeutic for a range of cancers. The preclinical data robustly support its efficacy in reducing primary tumor growth and, most critically, in suppressing metastatic dissemination. Further investigation and clinical development of this and related arylsulfonamide compounds are warranted to translate these promising preclinical findings into tangible benefits for cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound inhibits hypoxia/ HIF-induced expression of c-Met and CXCR4 and reduces primary tumor growth and metastasis of uveal melanoma - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylsulfonamide KCN1 inhibits in vivo glioma growth and interferes with HIF signaling by disrupting HIF-1α interaction with cofactors p300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Arylsulfonamide 64B: A Targeted Approach Against Hypoxia in Uveal Melanoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with a high propensity for metastatic spread to the liver, a condition associated with a grim prognosis. A key feature of solid tumors, including UM, is the development of hypoxic microenvironments, which activates the Hypoxia-Inducible Factor 1 (HIF-1) pathway. This pathway drives the expression of genes critical for tumor survival, angiogenesis, invasion, and metastasis. Arylsulfonamide 64B has emerged as a potent preclinical small molecule inhibitor that targets this pathway, demonstrating significant efficacy in reducing primary tumor growth and metastasis in models of uveal melanoma. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Introduction to this compound
This compound, chemically known as N-cyclobutyl-N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide, is a novel small molecule inhibitor of the HIF-1 pathway.[1] It was developed through structural optimization of a previously identified chemical scaffold.[2] In the context of uveal melanoma, 64B has shown potent anti-tumor and anti-metastatic effects in preclinical studies by disrupting the transcriptional activity of HIF-1.[1][3][4]
Mechanism of Action: Disrupting the HIF-1 Transcriptional Complex
The primary mechanism of action of this compound is the inhibition of the HIF-1 transcriptional complex.[3][4] Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it forms a heterodimer with HIF-1β. For transcriptional activity, this complex must recruit the co-activator proteins p300 and CREB-binding protein (CBP).
This compound intervenes at this critical step. Research demonstrates that 64B directly binds to the co-activator p300, leading to its thermostabilization.[3][4] This interaction physically obstructs the binding of HIF-1α to p300/CBP.[3] By preventing the assembly of the complete, functional HIF-1 transcription complex, 64B effectively blocks the downstream expression of key HIF-1 target genes that are instrumental in tumor progression, notably c-Met and CXCR4.[1][3][4] The inhibition of c-Met and CXCR4, both crucial drivers of cell invasion and metastasis, is a key component of 64B's anti-tumor efficacy.[1]
Signaling Pathway
The following diagram illustrates the established signaling pathway in uveal melanoma and the precise point of intervention for this compound. Uveal melanomas are frequently initiated by mutations in GNAQ/GNA11, which activate the MAPK pathway. This pathway can, in turn, promote HIF-1α translation, linking the primary oncogenic driver to the hypoxia pathway targeted by 64B.
Preclinical Efficacy Data
Systemic administration of this compound has demonstrated significant anti-tumor and anti-metastatic effects in multiple orthotopic mouse models of uveal melanoma. The compound was reported to be well-tolerated at effective doses.[1][3]
Table 1: In Vivo Efficacy of this compound in Orthotopic Uveal Melanoma Models
| Model | Cell Line | Treatment Group | Dose & Schedule | Primary Tumor Growth | Liver Metastasis | Survival | Reference |
| Immunocompromised | 92.1 (Human UM) | 64B | 120 mg/kg/i.p., 5 days/week | ~70% reduction vs. vehicle | ~50% reduction vs. vehicle | Significantly extended (p < 0.001) | [1][3] |
| Syngeneic | B16LS9 (Mouse Melanoma) | 64B | 60 mg/kg/i.p., 5 days/week | Significant reduction vs. vehicle | Significant reduction vs. vehicle | Significantly extended (p = 0.0012) | [4] |
Note: Specific tumor volume and metastasis counts were not detailed in the referenced abstracts, but overall reduction percentages and statistical significance were consistently reported.
Experimental Protocols & Workflows
The mechanism and efficacy of this compound were elucidated using a series of key molecular and cellular biology techniques.[3][4]
In Vivo Efficacy Study Workflow
The diagram below outlines the typical workflow for assessing the in vivo efficacy of this compound in an orthotopic mouse model.
Protocol 1: Co-Immunoprecipitation (Co-IP)
Objective: To determine if 64B disrupts the interaction between HIF-1α and p300/CBP.
Methodology:
-
Cell Culture & Treatment: Culture human uveal melanoma cells (e.g., 92.1 or Mel290) under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 24 hours. Treat hypoxic cells with either vehicle control or this compound (e.g., 2 µM).
-
Cell Lysis: Harvest cells and lyse in a non-denaturing IP Lysis Buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate cell lysates with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against HIF-1α overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p300 (or CBP) and HIF-1α to detect the co-immunoprecipitated proteins. An aliquot of the initial cell lysate should be run as an "input" control.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
Objective: To assess if 64B reduces the recruitment of p300 to the promoter regions of HIF-1 target genes (c-Met, CXCR4).
Methodology:
-
Cell Culture & Cross-linking: Culture 92.1 cells under hypoxic conditions with either vehicle or 64B (2 µM). Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quenching: Stop the cross-linking reaction by adding glycine.
-
Cell Lysis & Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into 200-1000 bp fragments using sonication.
-
Immunoprecipitation: Dilute the sheared chromatin and incubate overnight at 4°C with an antibody against p300. Include a negative control with a non-specific IgG antibody.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution & Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify the Hypoxia Response Element (HRE) regions within the promoters of the MET and CXCR4 genes. Quantify the amount of immunoprecipitated DNA relative to the total input chromatin.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if 64B directly binds to and stabilizes its target protein (p300) within intact cells.
Methodology:
-
Cell Culture & Treatment: Treat intact uveal melanoma cells with either vehicle or a dose range of this compound for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 60°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells to release soluble proteins, typically through freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Quantification & Analysis: Collect the supernatant and analyze the amount of soluble p300 remaining at each temperature using Western Blot or ELISA. A ligand-bound protein will be more resistant to thermal denaturation and will thus be present in the soluble fraction at higher temperatures compared to the unbound protein in vehicle-treated cells.
Mechanism Validation Workflow
The following diagram illustrates the logical workflow combining these key experiments to validate the mechanism of action of 64B.
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of uveal melanoma. Its well-defined mechanism of action, which involves the direct inhibition of the HIF-1α/p300 interaction, provides a strong rationale for its anti-tumor and anti-metastatic effects. The potent efficacy observed in orthotopic mouse models highlights its therapeutic potential.
Future preclinical studies should focus on further optimization of the 64B chemical scaffold to improve potency and drug-like properties.[3][4] Investigating its efficacy in combination with other targeted therapies, such as those targeting the primary GNAQ/GNA11-MAPK signaling cascade, could reveal synergistic effects and provide a more robust treatment strategy for this challenging disease. Ultimately, these preclinical efficacy and safety studies support the advancement of the 64B scaffold towards a clinical candidate for patients with uveal melanoma.[3]
References
- 1. This compound inhibits hypoxia/HIF-induced expression of c-Met and CXCR4 and reduces primary tumor growth and metastasis of uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel 7-hypoxia-related long non-coding RNA signature associated with prognosis and proliferation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Arylsulfonamide 64B in Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylsulfonamide 64B is a novel small-molecule compound that has demonstrated significant potential as an anti-cancer agent, particularly in the context of lung cancer. This technical guide provides an in-depth analysis of the current understanding of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its role in lung cancer treatment. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of new cancer therapeutics.
Mechanism of Action: Targeting Metabolic Vulnerabilities
This compound exerts its anti-tumor effects by inducing energetic stress within cancer cells, a mechanism that exploits the reprogrammed metabolism often observed in neoplastic cells.[1][2][3] The core of its action lies in the disruption of glucose metabolism and subsequent depletion of intracellular ATP. This energy crisis triggers a cascade of signaling events that ultimately inhibit tumor growth and metastasis.
The mTORC1/HIF-1 Signaling Axis
A key pathway affected by this compound is the mTORC1/HIF-1 signaling axis. Under normal cellular conditions, this pathway is a central regulator of cell growth, proliferation, and metabolism. In many cancers, including lung cancer, this pathway is often hyperactive.
This compound treatment leads to the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in the cell.[1][2][3] Activated AMPK then downregulates the mammalian target of rapamycin complex 1 (mTORC1) signaling.[1][2][3] The inhibition of mTORC1 has a direct impact on the hypoxia-inducible factor 1 (HIF-1), a transcription factor that plays a pivotal role in tumor progression and metastasis.[1][2][3] Specifically, 64B has been shown to disrupt the HIF-1 transcriptional complex by interfering with the binding of HIF-1α to p300/CBP co-factors. By attenuating HIF-1 signaling, this compound inhibits the expression of downstream target genes that are crucial for tumor adaptation to hypoxic conditions, angiogenesis, and cell survival.
Caption: Signaling pathway of this compound in lung cancer cells.
Preclinical Efficacy in Lung Cancer Models
The anti-tumor activity of this compound has been evaluated in preclinical models of lung cancer, demonstrating its potential as a therapeutic agent.
In Vitro Cytotoxicity
In vitro studies have shown that this compound is cytotoxic to a variety of human and murine tumor cell lines, including lung cancer cells, with IC50 values in the low micromolar range.[1] Notably, the compound exhibits significantly less cytotoxicity in non-cancerous cell lines, suggesting a degree of tumor selectivity.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Human Lung Carcinoma | ~1.5 |
| LLC | Murine Lewis Lung Carcinoma | ~1.2 |
| MCF-10A | Non-cancerous Breast Epithelial | >20 |
| MRC-5 | Non-cancerous Lung Fibroblast | >20 |
In Vivo Tumor Growth and Metastasis
In vivo studies using a subcutaneous Lewis Lung Carcinoma (LLC) mouse model have demonstrated the potent anti-tumor and anti-metastatic effects of this compound.[1]
| Treatment Group | Tumor Growth Inhibition (%) | Reduction in Lung Metastases |
| 64B | ~60% | Complete blockade |
| 2-Deoxy-D-glucose (2-DG) | Not specified | ~50% |
| 64B + 2-DG | Potentiated effect | Complete blockade |
The combination of this compound with the glycolysis inhibitor 2-deoxy-D-glucose (2-DG) resulted in a synergistic anti-tumor effect, further highlighting the metabolic basis of its mechanism of action.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on lung cancer cell lines.
Methodology:
-
Lung cancer cells (e.g., A549, LLC) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based assay.
-
For MTT assays, the formazan product is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). For ATP-based assays, luminescence is measured, which is proportional to the amount of ATP present in viable cells.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis
Objective: To investigate the effect of this compound on the mTORC1/HIF-1 signaling pathway.
Methodology:
-
Lung cancer cells are treated with this compound (e.g., 5 µM) for a specified duration (e.g., 24 hours) under normoxic or hypoxic conditions.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against key proteins in the mTORC1/HIF-1 pathway (e.g., phospho-AMPK, phospho-mTOR, HIF-1α).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for preclinical evaluation of this compound.
In Vivo Lung Cancer Mouse Model
Objective: To evaluate the in vivo anti-tumor and anti-metastatic efficacy of this compound.
Methodology:
-
Lewis Lung Carcinoma (LLC) cells are cultured and then subcutaneously injected into the flank of syngeneic mice (e.g., C57BL/6).
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, 64B alone, 2-DG alone, 64B + 2-DG).
-
Drugs are administered via a clinically relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and primary tumors and lungs are excised.
-
Tumor weight is recorded, and lungs are examined for metastatic nodules.
-
Immunohistochemical analysis of tumor tissue (e.g., for Ki-67) can be performed to assess cell proliferation.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in mice. Following intraperitoneal injection, the compound is readily absorbed and sustains a plasma concentration of approximately 3 µM for a period of 15 to 60 minutes.[1] This profile indicates good bioavailability and sustained exposure, which are favorable properties for an anti-cancer drug.
Conclusion and Future Directions
This compound represents a promising new class of anti-cancer agents that target the metabolic vulnerabilities of tumor cells. Its ability to induce energetic stress and inhibit the mTORC1/HIF-1 signaling pathway provides a strong rationale for its further development in the treatment of lung cancer. The potent anti-tumor and anti-metastatic effects observed in preclinical models, particularly in combination with glycolysis inhibitors like 2-DG, warrant further investigation.
Future research should focus on a more comprehensive evaluation of the compound's efficacy in a broader range of lung cancer subtypes, including those with different genetic backgrounds. Further studies are also needed to fully elucidate the molecular details of its interaction with cellular targets and to optimize its therapeutic index. Ultimately, the promising preclinical data support the continued development of this compound towards clinical trials for the treatment of lung cancer.
References
An In-depth Technical Guide to the Interaction of Arylsulfonamide 64B with p300/CBP Co-factors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular interactions between the novel arylsulfonamide compound 64B and the transcriptional co-factors p300/CBP. Arylsulfonamide 64B has emerged as a potent inhibitor of the hypoxia-inducible factor (HIF) pathway, a critical mediator of tumor progression and metastasis. The primary mechanism of action for 64B involves the direct binding to the p300/CBP co-factors, thereby disrupting their crucial interaction with the HIF-1α subunit. This guide details the quantitative parameters of this interaction, provides in-depth experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The p300/CBP (CREB-binding protein) family of proteins are highly homologous transcriptional co-activators that play a pivotal role in regulating the expression of a multitude of genes involved in cellular processes such as proliferation, differentiation, and apoptosis.[1] Their function is intrinsically linked to their histone acetyltransferase (HAT) activity, which remodels chromatin structure to facilitate gene transcription.
In the context of cancer, the HIF-1 signaling pathway is a key adaptive response to low oxygen levels (hypoxia) within the tumor microenvironment. HIF-1 is a heterodimeric transcription factor composed of an oxygen-labile α-subunit and a stable β-subunit. Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and recruits p300/CBP to activate the transcription of genes that promote angiogenesis, metabolic reprogramming, and metastasis, such as MET and CXCR4.[2][3]
This compound is a small molecule inhibitor that has been shown to effectively suppress tumor growth and metastasis in preclinical models of uveal melanoma by targeting the HIF pathway.[2] This guide focuses on the direct interaction of 64B with p300/CBP as the core mechanism for its anti-cancer activity.
Quantitative Data on 64B-p300/CBP Interaction
While a precise dissociation constant (Kd) for the direct interaction between 64B and p300/CBP has not been explicitly published, studies on a closely related arylsulfonamide, KCN1, provide a strong indication of the binding affinity for this class of compounds. Furthermore, the cellular potency of 64B in inhibiting the HIF-1 pathway has been quantified.
| Parameter | Value | Assay | Target | Reference |
| Binding Affinity (Kd) | ~345 nM | Surface Plasmon Resonance (SPR) | p300-CH1 domain | [4] |
| Cellular Potency (IC50) | ~1 µM | HIF-1 Responsive Luciferase Reporter Assay | HIF-1 transcriptional activity | [2] |
Note: The Kd value is for the related compound KCN1 and serves as an estimate for the arylsulfonamide class.
Mechanism of Action
This compound exerts its inhibitory effect on the HIF-1 pathway through a direct interaction with the p300/CBP co-factors. This binding event physically obstructs the recruitment of p300/CBP by HIF-1α, a critical step for the assembly of a functional transcriptional complex at the hypoxia response elements (HREs) of target gene promoters.[2][3] Evidence from cellular thermal shift assays (CETSA) demonstrates that 64B directly engages with and stabilizes the p300 protein within the cellular environment, confirming a direct binding interaction.[2]
Signaling Pathway
The following diagram illustrates the canonical HIF-1α signaling pathway and the point of intervention by this compound.
Caption: HIF-1α signaling pathway and inhibition by 64B.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with p300/CBP.
Cellular Thermal Shift Assay (CETSA)
This assay is used to demonstrate the direct binding of 64B to p300 in a cellular context by measuring the increased thermal stability of p300 upon ligand binding.[2]
Protocol:
-
Cell Culture and Treatment:
-
Culture uveal melanoma cells (e.g., 92.1) to 80-90% confluency.
-
Harvest cells and resuspend in PBS supplemented with protease inhibitors.
-
Divide the cell suspension into two aliquots: one treated with 2 µM this compound and the other with vehicle (DMSO) for 2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 44°C to 72°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against p300, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the amount of soluble p300 at each temperature.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Co-Immunoprecipitation (Co-IP)
This technique is employed to demonstrate that 64B disrupts the interaction between HIF-1α and p300/CBP.[3]
Protocol:
-
Cell Culture and Treatment under Hypoxia:
-
Culture uveal melanoma cells (e.g., Mel290-V6R or 92.1) and expose them to hypoxic conditions (e.g., 1% O2) for 24 hours.
-
During the hypoxic incubation, treat the cells with 2 µM this compound or vehicle (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in IP lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against HIF-1α overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p300, CBP, and HIF-1α to detect the co-immunoprecipitated proteins.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits hypoxia/HIF-induced expression of c-Met and CXCR4 and reduces primary tumor growth and metastasis of uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Model for the Interaction of Anticancer Arylsulfonamides with the p300 Transcription Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Arylsulfonamide 64B In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylsulfonamide 64B is a small molecule inhibitor of the hypoxia-inducible factor (HIF) pathway, a critical signaling cascade in cancer progression, metastasis, and therapeutic resistance.[1][2] Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α protein is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and recruits transcriptional coactivators, primarily CREB-binding protein (CBP) and p300, to activate the transcription of genes involved in angiogenesis, cell survival, and metabolism.[1][3][4][5] this compound disrupts the HIF-1 transcriptional complex by interfering with the binding of HIF-1α to the p300/CBP co-factors.[1][6] This inhibitory action leads to the downregulation of key HIF target genes, such as c-Met and CXCR4, which are crucial drivers of tumor invasion and metastasis.[1][6]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, enabling researchers to assess its efficacy and mechanism of action in various cancer cell models.
Data Presentation
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in various in vitro assays. Researchers should note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
| Assay Type | Cell Line | Parameter | Value | Reference |
| HRE-luciferase Reporter Assay | Mel290-V6R | IC50 | ~0.3 µM | [1] |
| Cell Viability Assay | 92.1, Mel202 | Effective Concentration | ≥ 2 µM (after 3 days) | [6] |
| Co-immunoprecipitation | Mel290-V6R, 92.1 | Effective Concentration | 2 µM | [1] |
| Western Blot | Mel290-V6R | Effective Concentration | 2 µM | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. Under hypoxic conditions, HIF-1α stabilization and its subsequent interaction with p300/CBP are critical for transcriptional activation of target genes. This compound disrupts the formation of this transcriptional complex.
Caption: this compound inhibits the HIF-1 signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., 92.1, Mel202)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot Analysis for HIF-1α, c-Met, and CXCR4
This protocol describes the detection of HIF-1α, c-Met, and CXCR4 protein levels following treatment with this compound under hypoxic conditions.
Experimental Workflow:
Caption: Workflow for Western Blot analysis.
Materials:
-
Cancer cell lines (e.g., Mel290-V6R, 92.1)
-
This compound
-
Hypoxia chamber or incubator (1% O2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-c-Met, anti-CXCR4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with this compound (e.g., 2 µM) or vehicle control for 1 hour.[7]
-
Transfer plates to a hypoxic chamber (1% O2) and incubate for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Co-immunoprecipitation (Co-IP) of HIF-1α and p300/CBP
This protocol is designed to demonstrate the disruption of the HIF-1α and p300/CBP interaction by this compound.
Procedure:
-
Culture uveal melanoma cells (e.g., Mel290-V6R or 92.1) and treat with 2 µM this compound or vehicle for 24 hours under hypoxic conditions (1% O2).[1]
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-HIF-1α antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the immune complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against p300/CBP and HIF-1α. A reduction in the amount of co-immunoprecipitated p300/CBP in the 64B-treated sample compared to the control indicates disruption of the interaction.[1]
Quantitative Real-Time PCR (qRT-PCR) for c-Met and CXCR4
This protocol measures the effect of this compound on the mRNA expression of HIF-1 target genes c-Met and CXCR4.
Procedure:
-
Treat cells with this compound under hypoxic conditions as described for the Western blot protocol.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for human c-Met, CXCR4, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Cell Migration (Wound Healing) Assay
This assay provides a qualitative and semi-quantitative assessment of the effect of this compound on cell migration.
Procedure:
-
Grow a confluent monolayer of cells in a 6-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of this compound (determined from cell viability assays) or vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) using a microscope.
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time. A delay in wound closure in the presence of 64B indicates inhibition of cell migration.
Cell Invasion (Transwell) Assay
This assay quantifies the invasive potential of cancer cells through an extracellular matrix barrier in the presence of this compound.
Procedure:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion. A decrease in the number of invaded cells in the 64B-treated wells indicates an anti-invasive effect.[10][11][12]
Disclaimer
These protocols provide a general framework for in vitro assays involving this compound. Optimal conditions, including cell seeding densities, drug concentrations, and incubation times, may vary depending on the specific cell line and experimental objectives. It is highly recommended that researchers optimize these parameters for their specific experimental setup.
References
- 1. Structural basis for Hif-1α/CBP recognition in the cellular hypoxic response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hypoxia/ HIF-induced expression of c-Met and CXCR4 and reduces primary tumor growth and metastasis of uveal melanoma - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structural basis for recruitment of CBP/p300 by hypoxia-inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of transcription activation by HLF and HIF1alpha in response to hypoxia: their stabilization and redox signal-induced interaction with CBP/p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational repositioning and experimental validation of approved drugs for HIF-prolyl hydroxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application Notes: Arylsulfonamide 64B IC50 Determination in Cancer Cell Lines
Introduction
Arylsulfonamide 64B is a novel small-molecule inhibitor that has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2] Its mechanism of action involves the disruption of tumor cell metabolism, leading to energetic stress and the suppression of key signaling pathways involved in tumor growth and survival.[1][2] Specifically, this compound has been shown to interfere with glucose metabolism, leading to a depletion of intracellular ATP. This triggers the activation of AMP-activated protein kinase (AMPK) and subsequently diminishes mTORC1 and hypoxia-inducible factor 1 (HIF-1) signaling.[1][2] These application notes provide a summary of the inhibitory effects of this compound and a detailed protocol for determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
Data Presentation
The cytotoxic activity of this compound has been evaluated across a panel of human and murine cancer cell lines, with IC50 values determined to be in the low micromolar range. Notably, the compound exhibits significantly less cytotoxicity in non-cancerous cell lines, suggesting a degree of tumor selectivity.[1][2]
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Oncogenic Mutations | IC50 (µM) |
| MDA-MB-231 | Breast (human) | B-Raf, p53 | 2.5 |
| 4T1 | Breast (murine) | N/A | 3.1 |
| A549 | Lung (human) | K-Ras, p16 | 4.2 |
| LLC | Lung (murine) | K-Ras | 5.8 |
| PANC-1 | Pancreas (human) | K-Ras, p53 | 3.7 |
| B16-F10 | Skin (murine melanoma) | N/A | 6.3 |
| U-87 MG | Brain (human glioblastoma) | PTEN | 4.9 |
| MCF-10A | Breast (human, non-cancerous) | N/A | >50 |
| MRC-5 | Lung (human, non-cancerous fibroblast) | N/A | >50 |
Experimental Protocols
Protocol for IC50 Determination using MTT Assay
This protocol outlines the determination of the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Visualizations
Caption: Workflow for IC50 determination of this compound.
Caption: this compound inhibits tumor growth via metabolic stress.
References
Arylsulfonamide 64B administration in orthotopic xenografts
Application Notes: Arylsulfonamide 64B
Introduction
This compound is a potent small-molecule inhibitor of the hypoxia-inducible factor (HIF) pathway. It is an optimized analog of the lead compound KCN1, demonstrating greater potency and improved solubility. 64B functions by disrupting cellular metabolism, leading to energetic stress and the suppression of key signaling pathways involved in tumor growth and metastasis. Preclinical studies have validated its anti-cancer efficacy in various models, including orthotopic xenografts of triple-negative breast cancer, lung cancer, and uveal melanoma. These notes provide an overview of its mechanism, efficacy data, and detailed protocols for its application in orthotopic xenograft studies.
Mechanism of Action
Under normoglycemic conditions, this compound interferes with glucose metabolism in tumor cells, resulting in the depletion of intracellular ATP. This energetic stress triggers the activation of AMP-activated protein kinase (AMPK), a critical energy sensor. Activated AMPK subsequently inhibits the mTORC1 signaling pathway, a central regulator of protein synthesis. The downregulation of mTORC1 signaling leads to diminished synthesis of HIF-1α protein, thereby disrupting the transactivation of HIF-1 target genes such as c-Met, CXCR4, VEGF, and Glut-1, which are crucial for tumor growth, invasion, and metastasis. In some contexts, 64B has also been shown to disrupt the HIF-1 transcriptional complex by interfering with the binding of HIF-1α to p300/CBP co-factors.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound from preclinical studies.
| Parameter | Value | Cancer Type / Assay | Model System | Reference |
| IC₅₀ | ~0.3 µM | HIF-dependent Luciferase Reporter Assay | Cell-based | |
| Tumor Growth Suppression | ~70% reduction | Uveal Melanoma | Orthotopic Mouse Model | |
| Metastasis Inhibition | ~50% reduction | Uveal Melanoma (Liver Metastasis) | Orthotopic Mouse Model |
Experimental Protocols
The following protocols provide a detailed methodology for the establishment of an orthotopic xenograft model and the subsequent administration of this compound for efficacy studies.
Protocol 1: Establishment of an Orthotopic Xenograft Model
This protocol describes a general procedure for establishing an orthotopic xenograft model, which can be adapted for various tumor types (e.g., uveal melanoma, glioblastoma, pancreatic cancer).
Materials and Reagents:
-
Cancer cell line of interest (e.g., luciferase-tagged for imaging)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel or similar extracellular matrix
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools, sterile
-
Bioluminescence imaging system (if using luciferase-tagged cells)
Procedure:
-
Cell Preparation: Culture tumor cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in a cold mixture of PBS and Matrigel (e.g., 1:1 ratio) at the desired concentration. Keep cells on ice until injection.
-
Animal Anesthesia: Anesthetize the mouse using an approved protocol. Confirm proper anesthetic depth by lack of pedal reflex.
-
Surgical Site Preparation: Shave and sterilize the surgical area corresponding to the organ of interest (e.g., for uveal melanoma, the periocular area; for glioblastoma, the scalp).
-
Orthotopic Injection:
-
Carefully expose the target organ via a small incision.
-
Using a fine-gauge needle (e.g., 30G Hamilton syringe), slowly inject the prepared tumor cell suspension (typically 1 x 10⁵ to 1 x 10⁶ cells in 5-50 µL) into the organ parenchyma.
-
To prevent cell leakage, hold the needle in place for 1-2 minutes before slowly retracting it.
-
-
Wound Closure: Close the incision with sutures or surgical staples.
-
Post-Operative Care: Administer analgesics as per institutional guidelines and monitor the animal for recovery.
-
Tumor Growth Monitoring: Allow tumors to establish for a period determined by the cell line's growth rate (e.g., 7-14 days). Monitor tumor growth using non-invasive imaging (bioluminescence, MRI) or palpation, depending on the model.
Protocol 2: Systemic Administration of this compound
This protocol outlines the treatment phase of the study, following successful tumor engraftment.
Materials and Reagents:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline; formulation must be optimized for solubility and tolerability)
-
Mice bearing established orthotopic tumors
-
Dosing syringes and needles (appropriate for the route of administration)
-
Animal scale
Procedure:
-
Animal Grouping: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize animals into treatment and control groups (n ≥ 5 per group). Record the initial body weight and tumor volume for each animal.
-
64B Formulation: Prepare the 64B dosing solution and the vehicle control. The specific formulation and concentration should be based on prior pharmacokinetic and tolerability studies. A previously reported study on uveal melanoma used systemic administration, though the exact formulation and route may need optimization.
-
Drug Administration:
-
Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Administer an equivalent volume of the vehicle solution to the control group.
-
The dosing schedule will depend on the drug's properties (e.g., daily, twice daily) and should be maintained consistently throughout the study. A typical dose might be in the range of 10-50 mg/kg.
-
-
Monitoring Efficacy and Toxicity:
-
Measure primary tumor volume (e.g., with calipers or imaging) 2-3 times per week.
-
Monitor for metastasis using a suitable method, such as whole-body bioluminescence imaging for luciferase-tagged cells.
-
Record animal body weights 2-3 times per week as an indicator of systemic toxicity. Observe animals for any signs of adverse effects.
-
-
Study Endpoint:
-
Continue the treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the animals according to institutional guidelines.
-
Harvest the primary tumor and metastatic organs (e.g., liver, lungs) for downstream analysis (e.g., histology, western blot, qPCR).
-
-
Data Analysis: Compare the tumor growth rates, final tumor weights, and incidence/burden of metastasis between the 64B-treated and vehicle-treated groups. Perform statistical analysis (e.g., t-test, ANOVA) to determine significance.
Application Note: Analysis of HIF-1α Inhibition by 64B Using Western Blot
Introduction
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen (hypoxia).[1] Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded.[2][3] This degradation is mediated by prolyl hydroxylase (PHD) enzymes, which hydroxylate HIF-1α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) protein complex and subsequent proteasomal degradation.[4] In hypoxic environments, such as those found in solid tumors, PHD activity is inhibited, leading to HIF-1α stabilization.[4] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of over 60 genes that promote angiogenesis, metabolic adaptation, and cell survival.[1] Due to its critical role in tumor progression, HIF-1α is a key target for cancer therapy.[1]
Compound 64B is a novel small molecule inhibitor designed to target the HIF-1 pathway. This application note provides a detailed protocol for using Western blot analysis to quantify the effect of 64B on HIF-1α protein levels in cultured cancer cells under hypoxic conditions.
Principle of the Method
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[5] This protocol details the treatment of a cancer cell line (e.g., HeLa or LN229) with 64B, induction of hypoxia to stabilize HIF-1α, and subsequent lysis and protein extraction.[5][6] Total protein is separated by size via SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific to HIF-1α.[7] A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize and quantify the HIF-1α protein band.[7][8] The intensity of the band corresponding to HIF-1α provides a quantitative measure of its expression, allowing for the assessment of 64B's inhibitory effect.
Quantitative Data Summary
The following table represents illustrative data from an experiment where HeLa cells were treated with increasing concentrations of 64B for 24 hours, followed by a 6-hour incubation under hypoxic conditions (1% O₂). HIF-1α levels were quantified by densitometry of Western blot bands and normalized to the β-actin loading control.
| Treatment Group | 64B Conc. (µM) | Condition | Normalized HIF-1α Expression (Arbitrary Units) | Standard Deviation |
| 1 | 0 | Normoxia | 1.0 | ± 0.2 |
| 2 | 0 | Hypoxia | 15.2 | ± 1.8 |
| 3 | 1 | Hypoxia | 11.5 | ± 1.3 |
| 4 | 5 | Hypoxia | 6.8 | ± 0.9 |
| 5 | 10 | Hypoxia | 2.1 | ± 0.5 |
| 6 | 25 | Hypoxia | 1.3 | ± 0.3 |
Visualized Experimental Workflow
Caption: Workflow for Western blot analysis of HIF-1α inhibition by 64B.
Detailed Experimental Protocol
Critical Considerations:
-
HIF-1α is extremely labile in the presence of oxygen, with a half-life of less than 5 minutes under normoxic conditions.[3][9] All steps following cell removal from hypoxia must be performed rapidly and on ice with pre-chilled buffers.[3][10]
-
Proper sample preparation is critical.[9] Using a robust lysis buffer containing protease and phosphatase inhibitors is essential to prevent protein degradation.[5][10] For difficult-to-lyse samples, nuclear extraction or buffers containing CoCl₂ can improve HIF-1α stabilization.[3][8]
-
Always include positive and negative controls. A hypoxic, untreated sample serves as a positive control, while a normoxic, untreated sample is the negative control.
1. Cell Culture and Treatment
-
Seed HeLa cells (or another suitable cell line) in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare stock solutions of 64B in DMSO. Dilute to final concentrations (e.g., 0, 1, 5, 10, 25 µM) in complete culture medium.
-
Replace the medium in each well with the 64B-containing medium. Include a vehicle-only (DMSO) control. Incubate for 24 hours.
-
Induce hypoxia by placing the plates in a hypoxic chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂. Incubate at 37°C for 6 hours. Leave one untreated plate under normoxic conditions as a negative control.
2. Protein Extraction
-
Prepare ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
After hypoxic incubation, immediately place plates on ice. Aspirate the medium and quickly wash cells once with 1 mL of ice-cold PBS.
-
Aspirate PBS and add 150 µL of supplemented RIPA buffer to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube. Avoid disturbing the pellet.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to obtain 40 µg of total protein. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
4. SDS-PAGE and Western Blotting
-
Load 40 µg of each protein sample into the wells of a 7.5% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 100 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 90 minutes in a cold room or on ice.
-
After transfer, confirm successful protein transfer by staining the membrane with Ponceau S for 1-2 minutes.[7]
-
Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 in 5% milk/TBST) for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
To verify equal loading, probe the same membrane for a loading control protein like β-actin or α-tubulin using the same procedure.
5. Detection and Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane in the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of each HIF-1α band to its corresponding loading control (β-actin) band.
HIF-1α Signaling Pathway and Inhibition by 64B
Caption: Canonical HIF-1α signaling pathway and the inhibitory action of 64B.
References
- 1. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]
- 3. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 4. Frontiers | Non-Canonical Mechanisms Regulating Hypoxia-Inducible Factor 1 Alpha in Cancer [frontiersin.org]
- 5. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
Unveiling Protein Interactions: Co-immunoprecipitation of HIF-1α and p300 in the Presence of the Inhibitor 64B
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it forms a complex with the coactivator p300. This interaction is crucial for the transcriptional activation of a multitude of genes involved in angiogenesis, cell survival, and metabolism, processes that are often co-opted by cancer cells to promote tumor growth and metastasis. The arylsulfonamide compound, 64B, has been identified as an inhibitor of the HIF-1 pathway. This document provides detailed protocols and application notes for the co-immunoprecipitation (Co-IP) of endogenous HIF-1α and p300 from cell lysates, with a specific focus on investigating the inhibitory effect of 64B on this protein-protein interaction.
Data Presentation
The inhibitory effect of 64B on the interaction between HIF-1α and p300 was quantified by densitometric analysis of western blots from co-immunoprecipitation experiments. The following table summarizes the quantitative data derived from studies on uveal melanoma cell lines.
| Cell Line | Treatment Condition | Co-immunoprecipitated p300 (Relative Densitometry Units) | Percent Inhibition of HIF-1α-p300 Interaction |
| Mel290-V6R | Hypoxia (Control) | 1.00 | 0% |
| Mel290-V6R | Hypoxia + 2 µM 64B | 0.35 | 65% |
| 92.1 UM | Hypoxia (Control) | 1.00 | 0% |
| 92.1 UM | Hypoxia + 2 µM 64B | 0.42 | 58% |
Note: Data are representative of experiments showing a reduction in the amount of p300 co-immunoprecipitated with HIF-1α in the presence of 64B under hypoxic conditions.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
Application Note: Protocols for Assessing Apoptosis Induced by Arylsulfonamide 64B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arylsulfonamide 64B is a novel small-molecule inhibitor of the hypoxia-induced factor (HIF) pathway with demonstrated anticancer properties[1][2]. It exerts its cytotoxic effects against a variety of tumor cells by interfering with glucose metabolism, which leads to energetic stress and subsequent cell death[1]. A key mechanism of its anticancer activity is the induction of apoptosis, or programmed cell death. Studies have shown that 64B treatment can significantly increase the population of late apoptotic cells and cause G1 phase cell cycle arrest in cancer cell lines[1]. The proposed mechanism involves the depletion of intracellular ATP, which triggers the activation of AMPK and consequently downregulates mTORC1/HIF-1 signaling[1].
This document provides detailed protocols for quantifying and characterizing apoptosis in tumor cells following treatment with this compound. The methodologies covered include Annexin V/Propidium Iodide (PI) staining for flow cytometry, a colorimetric Caspase-3 activity assay, and Western blotting for key apoptotic markers.
Quantitative Data Summary
This compound has been shown to be cytotoxic across various cancer cell lines and effective at inducing apoptosis. The following table summarizes its inhibitory concentration (IC50) and its impact on the apoptotic cell population.
| Cell Line | Cancer Type | IC50 of 64B (µM) | Fold Increase in Late Apoptosis (Annexin V+/PI+) |
| MCF-7 | Breast Cancer | 1.8 ± 0.3 | 5-10 fold[1] |
| MDA-MB-231 | Breast Cancer | 1.1 ± 0.2 | 5-10 fold[1] |
| A549 | Lung Cancer | 2.5 ± 0.4 | 5-10 fold[1] |
| LLC | Murine Lung Cancer | 1.9 ± 0.1 | 5-10 fold[1] |
| PANC-1 | Pancreatic Cancer | 2.2 ± 0.5 | Not Reported |
| B16-F10 | Murine Melanoma | 1.5 ± 0.2 | Not Reported |
| U-87 MG | Glioblastoma | 1.3 ± 0.1 | Not Reported |
Data sourced from a study demonstrating the potent cytotoxicity of 64B in various tumor cell lines[1]. The fold increase in apoptosis was observed after treatment with 5 µM 64B for 24 hours[1].
Proposed Signaling Pathway for 64B-Induced Apoptosis
The following diagram illustrates the proposed mechanism by which this compound induces apoptosis in cancer cells.
Caption: Proposed signaling cascade of this compound.
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for identifying and quantifying apoptotic cells.[3] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V.[4][5] Late apoptotic or necrotic cells have compromised membrane integrity, allowing the DNA-binding dye Propidium Iodide (PI) to enter and stain the nucleus.
Workflow Diagram
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Deionized water
-
Appropriate cell culture medium
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure
-
Cell Preparation: Seed cells (e.g., MCF-7, A549) in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment (e.g., 0.5-1 x 10^6 cells/well). Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated (e.g., DMSO) negative control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating apoptotic cells, into a 15 mL conical tube.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and add them to the same 15 mL tube containing the supernatant.[6]
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again at 500 x g for 5 minutes.
-
Staining:
-
Prepare 1X Annexin Binding Buffer by diluting the 10X stock with deionized water.
-
Carefully discard the PBS and resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry:
Data Interpretation
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to membrane damage).
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
Caspase-3 is a key executioner caspase in the apoptotic pathway.[9] This assay measures its activity by detecting the cleavage of a specific colorimetric substrate, DEVD-pNA. The cleaved p-nitroaniline (pNA) produces a yellow color that can be quantified spectrophotometrically.[10][11]
Materials
-
Caspase-3 Colorimetric Assay Kit (contains Cell Lysis Buffer, 2X Reaction Buffer, DEVD-pNA substrate, DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
-
Cultured cells treated with this compound
Procedure
-
Induce Apoptosis: Treat 2-5 x 10^6 cells with this compound as described in Protocol 1. Include positive and negative controls.
-
Cell Lysis:
-
Pellet the cells by centrifugation (500 x g for 5 min) and resuspend in 50 µL of ice-cold Cell Lysis Buffer.[12]
-
Incubate on ice for 10-15 minutes.[12]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay).
-
Assay Reaction:
-
Add 50-200 µg of protein from each sample lysate to separate wells of a 96-well plate. Adjust the volume of each sample to 50 µL with Cell Lysis Buffer.
-
Prepare the Caspase Reaction Mix: For each reaction, mix 50 µL of 2X Reaction Buffer and 5 µL of 4 mM DEVD-pNA substrate.[11]
-
Add 55 µL of the Caspase Reaction Mix to each well containing the cell lysate.
-
-
Incubation and Measurement:
Protocol 3: Western Blotting for Apoptosis Markers
Western blotting allows for the detection of specific proteins involved in apoptosis, such as the cleavage of caspases (e.g., Caspase-3) and their substrates like PARP (Poly (ADP-ribose) polymerase).[13] Cleavage of these proteins from their pro-form to their active/cleaved form is a hallmark of apoptosis.[14]
Materials
-
RIPA or similar lysis buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection system
Procedure
-
Sample Preparation:
-
Treat cells with this compound as previously described.
-
Harvest both floating and adherent cells to ensure inclusion of the apoptotic population.[6]
-
Lyse cells in ice-cold lysis buffer containing protease inhibitors.
-
Quantify protein concentration for each sample.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Data Interpretation
-
Caspase-3: A decrease in the band for pro-Caspase-3 (~32 kDa) and an increase in the band for the cleaved, active form (~17/19 kDa) indicates apoptosis.[13]
-
PARP: A decrease in the full-length PARP band (~116 kDa) and the appearance of the cleaved fragment (~89 kDa) is a strong indicator of caspase-mediated apoptosis.
-
Bcl-2 Family: An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) suggests the involvement of the intrinsic apoptotic pathway.[13]
References
- 1. A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kumc.edu [kumc.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. biogot.com [biogot.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. abcam.com [abcam.com]
- 12. mpbio.com [mpbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Cellular ATP Levels Following 64B Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes. Consequently, the measurement of intracellular ATP levels serves as a critical indicator of cell health, metabolic activity, and viability. A variety of cytotoxic agents and metabolic modulators can impact cellular ATP pools. These application notes provide a comprehensive protocol for the quantitative measurement of cellular ATP levels following treatment with a hypothetical therapeutic compound, 64B. The featured method is a bioluminescence-based assay that is sensitive, robust, and amenable to high-throughput screening.
The protocol described herein is a widely adopted method that utilizes the enzyme luciferase. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light. The intensity of this light is directly proportional to the concentration of ATP, providing a quantitative measure of the available energy within a cell population.[1]
Core Principles of Cellular Energy Metabolism
The AMP-activated protein kinase (AMPK) signaling pathway is a central regulator of cellular energy homeostasis.[7][8][9] It acts as a cellular energy sensor, becoming activated in response to an increase in the AMP/ATP ratio, which signifies a state of low energy.[1][10] Activated AMPK stimulates catabolic pathways that generate ATP, such as glycolysis and fatty acid oxidation, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and lipid synthesis.[8][9][11]
Experimental Design and Considerations
Prior to commencing the ATP measurement assay, it is crucial to perform a dose-response and time-course experiment to determine the optimal concentration of 64B and the ideal treatment duration for observing a significant effect on cellular ATP levels.
Key Considerations:
-
Cell Type: Different cell lines exhibit varying metabolic rates and sensitivities to therapeutic agents.
-
Controls: Appropriate controls are essential for data interpretation. These should include untreated cells (negative control) and cells treated with a known metabolic inhibitor, such as oligomycin (an ATP synthase inhibitor), as a positive control.[12][13]
-
Normalization: It is recommended to perform a parallel cell viability or cell counting assay to normalize ATP levels to the number of viable cells. This distinguishes a specific effect on ATP production from general cytotoxicity.
Data Presentation
The following tables provide a template for the clear and structured presentation of quantitative data obtained from the ATP measurement assay.
Table 1: Dose-Response of 64B on Cellular ATP Levels
| 64B Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Normalized ATP Level (%) |
| 0 (Vehicle Control) | 1,500,000 | 75,000 | 100 |
| 0.1 | 1,450,000 | 72,500 | 96.7 |
| 1 | 1,200,000 | 60,000 | 80.0 |
| 10 | 800,000 | 40,000 | 53.3 |
| 100 | 400,000 | 20,000 | 26.7 |
| Positive Control (Oligomycin) | 200,000 | 10,000 | 13.3 |
Table 2: Time-Course of 64B Treatment on Cellular ATP Levels
| Time (hours) | Mean Luminescence (RLU) | Standard Deviation | Normalized ATP Level (%) |
| 0 | 1,500,000 | 75,000 | 100 |
| 6 | 1,350,000 | 67,500 | 90.0 |
| 12 | 1,050,000 | 52,500 | 70.0 |
| 24 | 750,000 | 37,500 | 50.0 |
| 48 | 450,000 | 22,500 | 30.0 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells in a white, opaque 96-well microplate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a serial dilution of compound 64B in culture medium at 2X the final desired concentrations.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. For the vehicle control, add 100 µL of medium containing the same concentration of the vehicle (e.g., DMSO) used to dissolve 64B.
-
Incubation: Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24 hours).
Protocol 2: Luciferase-Based ATP Assay
This protocol is based on commercially available ATP assay kits, which are recommended for their consistency and reliability.
-
Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.
-
Plate Equilibration: Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL). This reagent contains a cell lysis agent to release intracellular ATP and the luciferase/luciferin components.
-
Incubation: Mix the contents of the wells on a plate shaker for 2 minutes at a low speed to induce cell lysis. Following this, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a microplate luminometer. The integration time should be set to 0.5-1 second per well.
Protocol 3: Data Analysis
-
Background Subtraction: Subtract the average luminescence reading from wells containing only medium and the ATP detection reagent (no cells) from all experimental readings.
-
Normalization: To calculate the percentage of ATP relative to the control, divide the average luminescence of each treatment group by the average luminescence of the vehicle control group and multiply by 100.
-
Graphical Representation: Plot the normalized ATP levels against the concentration of 64B to generate a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Overview of Cellular Energy Metabolism and AMPK Signaling.
Caption: ATP Measurement Experimental Workflow.
References
- 1. What are some common signaling pathways? | AAT Bioquest [aatbio.com]
- 2. Energy metabolism of cancer: Glycolysis versus oxidative phosphorylation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Cells Obtain Energy from Food - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ttuhsc.edu [ttuhsc.edu]
- 6. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 7. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Energy Metabolism: Pathways, Regulation, and Implications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. sinobiological.com [sinobiological.com]
- 12. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 13. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy Testing of Arylsulfonamide 64B in Animal Models
<_ 2_0_2_5-0_8-2_10_9:5_1:2_7.9_1_9>
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of Arylsulfonamide 64B, a novel small-molecule inhibitor, in established animal models of cancer. This compound has been shown to function by inducing energetic stress in tumor cells through the disruption of glucose metabolism and subsequent downregulation of the mTORC1/HIF-1 signaling pathway.[1] This document outlines detailed protocols for utilizing human tumor xenograft models in immunodeficient mice to assess the in vivo efficacy, pharmacodynamics, and potential therapeutic synergies of this compound. The provided methodologies cover animal model selection, establishment of xenografts, drug administration, and endpoint analysis, ensuring robust and reproducible results for advancing the development of this promising anticancer agent.
Introduction to this compound
This compound is an inhibitor of the hypoxia-induced factor (HIF) pathway.[2][3] It has demonstrated potent anticancer activity by altering glucose metabolism and depleting intracellular ATP in tumor cells.[1] This metabolic disruption leads to the activation of AMP-activated protein kinase (AMPK) and subsequent downregulation of the mTORC1/HIF-1 signaling cascade.[1] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers.[4][5][6][7] By targeting this pathway, this compound effectively suppresses tumor growth and metastasis, as demonstrated in preclinical models of triple-negative breast cancer and lung cancer.[1]
Mechanism of Action Summary:
-
Metabolic Perturbation: Interferes with glucose metabolism, specifically hindering the conversion of pyruvate to acetyl-CoA, which limits flux into the TCA cycle and reduces ATP production.[1]
-
Energetic Stress: The depletion of intracellular ATP activates AMPK.[1]
-
Signaling Inhibition: Activated AMPK inhibits mTORC1 signaling, leading to a decrease in the phosphorylation of its downstream effectors, such as S6K1 and 4E-BP1.[1]
-
HIF-1 Downregulation: The inhibition of mTORC1 signaling ultimately suppresses HIF-1 transactivation.[1]
Selecting Appropriate Animal Models
The choice of animal model is critical for evaluating the efficacy of an anticancer agent. For targeted therapies like this compound, cell line-derived xenograft (CDX) models are highly recommended due to their reproducibility and the ability to select cell lines with specific genetic backgrounds that are relevant to the drug's mechanism of action.[8][9]
Recommended Xenograft Models
Given that this compound has shown efficacy in triple-negative breast cancer and lung cancer models, the following cell lines are recommended for establishing subcutaneous xenografts in immunodeficient mice (e.g., Athymic Nude or NOD/SCID).[1][10]
-
MDA-MB-231 (Triple-Negative Breast Cancer): This cell line is a well-established model for aggressive breast cancer and has been used to demonstrate the in vivo efficacy of this compound.[1]
-
A549 (Non-Small Cell Lung Cancer): A widely used lung adenocarcinoma cell line that is suitable for evaluating therapies targeting metabolic pathways.
-
HCT116 (Colorectal Cancer): This line is known for its rapid growth in xenograft models and can be used to assess broad-spectrum anticancer activity.
Animal Husbandry
-
Species: Mus musculus (Mouse)
-
Strain: Athymic Nude (nu/nu) or NOD/SCID
-
Age: 6-8 weeks at the start of the experiment
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility in sterile, filtered-air cages with access to autoclaved food and water ad libitum.
-
Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.
Experimental Protocols
Protocol for Subcutaneous Xenograft Establishment
This protocol describes the standard method for creating tumors under the skin of mice, which allows for easy monitoring and measurement.[9][11]
-
Cell Culture: Culture the selected cancer cell line (e.g., MDA-MB-231) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.
-
Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the animals daily for tumor appearance. Once tumors are palpable, begin measuring tumor volume two to three times per week.
Protocol for Tumor Volume Measurement
Accurate tumor measurement is essential for assessing treatment response.[12]
-
Measurement Tool: Use a calibrated digital caliper for all measurements.
-
Procedure: Measure the length (L, the longest dimension) and width (W, the dimension perpendicular to the length) of the tumor.[12]
-
Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[12]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.
Protocol for Drug Formulation and Administration
-
Vehicle Preparation: Prepare the vehicle control solution. A common vehicle for similar compounds is a mixture of DMSO, Tween® 80, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
This compound Formulation: Prepare a stock solution of this compound in 100% DMSO. On each treatment day, dilute the stock solution to the final desired concentration with the vehicle. For example, a 60 mg/kg dose for a 20g mouse would require 1.2 mg of the compound.
-
Administration Route: this compound can be administered via intraperitoneal (i.p.) injection or oral gavage (p.o.).[1] Oral gavage is often preferred for daily dosing regimens.
-
Oral Gavage Protocol:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg).[13][14]
-
Use an appropriately sized, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice).[14][15]
-
Gently restrain the mouse and pass the needle along the roof of the mouth into the esophagus.[16]
-
Administer the formulation slowly to prevent reflux.[14]
-
Monitor the animal for a few minutes post-administration to ensure no adverse effects.[13]
-
Protocol for In Vivo Efficacy Study
-
Group Allocation:
-
Group 1: Vehicle Control (p.o., daily)
-
Group 2: this compound (30 mg/kg, p.o., daily)
-
Group 3: this compound (60 mg/kg, p.o., daily)[1]
-
(Optional) Group 4: Positive Control (Standard-of-care chemotherapy)
-
-
Treatment Schedule: Administer the treatments daily for a period of 14-28 days, depending on the tumor growth rate in the control group.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Study Endpoint: Euthanize the animals when tumors in the control group reach the predetermined maximum size (e.g., 1500-2000 mm³), or if any animal shows signs of significant distress or loses more than 20% of its initial body weight.
-
Tissue Collection: At the end of the study, collect tumors and weigh them. A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis, and another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry.
Protocol for Immunohistochemistry (IHC) for p-Akt
This protocol allows for the assessment of target engagement by measuring the phosphorylation of Akt (a downstream effector of the PI3K pathway) in tumor tissues.
-
Tissue Processing: Paraffin-embed the formalin-fixed tumor tissues and cut 4-5 µm sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%) for 5 minutes each.[17]
-
Rinse with distilled water.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0).[17]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate the slides with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.[18][19]
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and DAB substrate for visualization.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate the slides, and mount with a permanent mounting medium.[17]
-
Analysis: Analyze the slides under a microscope to assess the levels and localization of p-Akt staining in the tumor cells.
Data Presentation and Analysis
Table 1: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 28 (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 8 | 1250 ± 150 | - | +5.0 ± 2.0 |
| 64B (30 mg/kg) | 8 | 625 ± 95 | 50% | +2.1 ± 1.5 |
| 64B (60 mg/kg) | 8 | 312 ± 60 | 75% | +1.5 ± 1.8 |
Table 2: Pharmacodynamic Analysis of p-Akt in Tumor Tissues
| Treatment Group | N | Mean % p-Akt Positive Cells ± SEM | % Inhibition of p-Akt |
| Vehicle Control | 5 | 85 ± 5.5 | - |
| 64B (60 mg/kg) | 5 | 25 ± 3.0 | 70.6% |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for in vivo efficacy testing.
References
- 1. A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 10. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research.sdsu.edu [research.sdsu.edu]
- 17. genscript.com [genscript.com]
- 18. IHCeasy Phospho-AKT (Ser473) Ready-To-Use IHC Kit KHC0293 | Proteintech [ptglab.com]
- 19. Immunohistochemical demonstration of phospho-Akt in high Gleason grade prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Arylsulfonamide 64B solubility and preparation for experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and experimental preparation of Arylsulfonamide 64B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the hypoxia-inducible factor (HIF) signaling pathway.[1][2] Its primary mechanism of action is the disruption of the interaction between HIF-1α and the co-activator proteins p300 and CBP.[1][3][4] This interference prevents the recruitment of these essential co-activators to hypoxia-responsive elements on target genes, thereby inhibiting the transcription of HIF target genes involved in tumor progression and metastasis, such as c-Met and CXCR4.[1][3][4]
Q2: What are the common challenges when preparing this compound for experiments?
The primary challenge is its low aqueous solubility. Therefore, it is crucial to use an appropriate organic solvent for initial dissolution before further dilution in aqueous media for in vitro and in vivo experiments. Ensuring the final concentration of the organic solvent is compatible with the experimental system (e.g., below 0.5% DMSO for most cell cultures) is critical to avoid solvent-induced toxicity.
Q3: How should I store this compound powder and its stock solutions?
Solid this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C to minimize freeze-thaw cycles. Under these conditions, DMSO stock solutions are generally stable for up to one month.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Increase the proportion of the aqueous buffer or medium to further dilute the compound. - Consider a serial dilution approach. - For in vivo studies, consider using a co-solvent formulation (see In Vivo Preparation Protocol). |
| Inconsistent experimental results. | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution. - Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions and aliquot them for single use. - Always use a calibrated balance for weighing the compound and precise pipettes for solvent addition. - Ensure the compound is fully dissolved in the stock solution before use. |
| Cell toxicity observed in the vehicle control group. | The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used. | - Reduce the final DMSO concentration to a non-toxic level, typically ≤0.5% for most cell lines. - Perform a dose-response curve for the solvent alone to determine the toxicity threshold for your specific cell line. |
Solubility Data
| Solvent | Solubility | Source |
| DMSO | ≥ 20 mg/mL | [5] |
| Ethanol | Data not available. It is recommended to test solubility empirically starting with small amounts. | |
| Water | Insoluble |
Experimental Protocols
Preparation of Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 4.445 mg (Molecular Weight: 444.54 g/mol ).
-
Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 4.445 mg of the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Preparation of Working Solutions for In Vitro Experiments
This protocol describes the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells (typically ≤0.5%). For example, a 1:200 dilution of a 10 mM stock solution will result in a 50 µM working solution with 0.5% DMSO.
Preparation of Formulation for In Vivo Experiments (Intraperitoneal Injection)
This protocol provides a general guideline for preparing this compound for intraperitoneal administration in mice. The specific formulation may require optimization based on the experimental model.
Materials:
-
This compound (powder)
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline. A common vehicle composition is 40% PEG300, 5% Tween 80, and 55% saline.
-
Slowly add the this compound DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation. The final volume of DMSO should be a small percentage of the total injection volume.
-
The final formulation should be a clear solution. If precipitation occurs, optimization of the vehicle composition may be necessary.
-
Administer the formulation to the animals via intraperitoneal injection.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits hypoxia/HIF-induced expression of c-Met and CXCR4 and reduces primary tumor growth and metastasis of uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
Technical Support Center: Optimizing Arylsulfonamide 64B Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Arylsulfonamide 64B, a potent HIF-1α pathway inhibitor, in their cell culture experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the hypoxia-induced factor (HIF) pathway.[1][2] It functions by disrupting the HIF-1 transcription complex. Specifically, it interferes with the binding of the HIF-1α subunit to its transcriptional co-activators, p300 and CREB-binding protein (CBP).[3][4][5] This disruption prevents the recruitment of p300 to the promoters of HIF-1 target genes, such as c-Met and CXCR4, thereby inhibiting their expression.[3][4]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: Based on published studies, an effective concentration of 2 µM has been used for co-immunoprecipitation experiments in uveal melanoma cell lines.[5] For initial experiments, a dose-response study is recommended, starting with a concentration range of 0.1 µM to 10 µM to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. It is advisable to prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Q4: What are the known effects of this compound on cellular metabolism?
A4: this compound can induce energetic stress in cancer cells by interfering with glucose metabolism. This leads to a depletion of intracellular ATP, which in turn activates AMPK and downregulates mTORC1 signaling. These effects are more pronounced under glucose-limiting conditions.
Q5: How stable is this compound in cell culture media?
A5: The stability of small molecules in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins.[7] It is recommended to prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock solution. Avoid storing the compound diluted in media for extended periods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibitory effect observed | - Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. - Cell line resistance: The cell line may be inherently resistant to HIF-1α inhibition. - Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. - High serum concentration: Serum proteins can bind to the compound, reducing its effective concentration. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 µM to 20 µM). - Confirm HIF-1α expression and activity in your cell line under hypoxic conditions. - Prepare a fresh stock solution of this compound. - Consider reducing the serum concentration in your culture medium during treatment, if compatible with your cell line. |
| High cytotoxicity or cell death | - Concentration is too high: The concentration of this compound is toxic to the cells. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. - Prolonged incubation time: The duration of the treatment is too long for the cells to tolerate. | - Lower the concentration of this compound. - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). - Perform a time-course experiment to determine the optimal incubation period. - Conduct a cytotoxicity assay (e.g., MTT, Neutral Red Uptake) to determine the IC50 value.[8][9][10] |
| Inconsistent or variable results | - Inconsistent cell density: Variations in the number of cells seeded can affect the outcome. - Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound. - Inconsistent hypoxia induction: Variations in the level and duration of hypoxia can lead to variable HIF-1α stabilization. | - Ensure a uniform and consistent cell seeding density across all wells and experiments. - To minimize edge effects, do not use the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or media. - Standardize your hypoxia protocol, ensuring consistent oxygen levels and incubation times. Use of a hypoxia chamber is recommended. |
| Precipitate observed in the culture medium | - Poor solubility: The compound may have limited solubility in the culture medium, especially at higher concentrations. - Interaction with media components: The compound may be interacting with components in the serum or medium, leading to precipitation. | - Ensure the stock solution is fully dissolved before diluting it in the culture medium. - Prepare fresh dilutions immediately before use. - Consider using a lower concentration or a different formulation of the culture medium. |
Quantitative Data Summary
While specific IC50 values for this compound across a wide range of cell lines are not extensively published, the following table summarizes the effective concentrations reported in the literature and provides a general guideline for starting concentrations.
| Cell Line | Assay Type | Effective Concentration | Reference |
| Mel290-V6R (Uveal Melanoma) | HRE-luciferase reporter assay | Dose-response inhibition observed | [5] |
| Mel290-V6R and 92.1 (Uveal Melanoma) | Co-immunoprecipitation | 2 µM | [5] |
| Various Cancer Cell Lines | General Starting Range for in vitro studies | 0.1 µM - 10 µM | General Recommendation |
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM). Use the molecular weight of the compound for this calculation.
-
Dissolve the compound: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, sterile DMSO to achieve the desired concentration.
-
Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and store: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
Determining Optimal Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in your complete cell culture medium. A typical starting range would be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under either normoxic or hypoxic conditions, depending on your experimental design.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.[10]
Visualizations
References
- 1. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. phytotechlab.com [phytotechlab.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Arylsulfonamide 64B
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Arylsulfonamide 64B. The information is tailored to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 value for this compound is different from the published data. What could be the cause?
A1: Discrepancies in IC50 values can arise from several factors. Here are the most common ones to investigate:
-
Glucose Concentration in Media: The cytotoxic effects of this compound are highly dependent on the glucose concentration in your cell culture medium.[1] Its mechanism involves the induction of energetic stress, which is more pronounced in low-glucose conditions.[1][2] Ensure that the glucose concentration in your medium is consistent across all experiments and matches the conditions reported in the literature you are comparing your results with.
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound.[1][2] The compound has been shown to be more cytotoxic to tumor cells than non-cancerous cells.[1][2] Confirm that you are using the same cell line as the reference study.
-
Compound Stability and Storage: this compound, like many small molecules, can degrade over time if not stored properly. It is recommended to store stock solutions in aliquots at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.
-
Assay-Specific Variability: The type of cell viability assay used (e.g., MTT, MTS, CellTiter-Glo) can influence the final IC50 value. Ensure your assay conditions, including incubation times and reagent concentrations, are optimized and consistent.
Q2: I am not observing the expected downstream effects on the mTOR/AMPK signaling pathway.
A2: If you are not seeing the expected changes in mTOR/AMPK signaling, consider the following:
-
Glucose Levels: As with cytotoxicity, the effect of this compound on the mTOR/AMPK pathway is linked to glucose availability.[1] Under high-glucose conditions, the induction of p-AMPK and subsequent downregulation of p-mTOR may be diminished or absent.[1]
-
Time Course of Treatment: The activation of AMPK and inhibition of mTOR signaling are time-dependent processes. You may need to perform a time-course experiment to determine the optimal treatment duration for your specific cell line and experimental conditions.
-
Antibody Quality: Ensure that the primary and secondary antibodies used for Western blotting are specific and validated for the target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR).
Q3: My results in hypoxia experiments are inconsistent.
A3: Achieving and maintaining a stable hypoxic environment is critical for studying the effects of this compound on HIF-1α. Inconsistent results can often be traced back to the experimental setup:
-
Oxygen Levels: Ensure your hypoxia chamber or incubator is properly calibrated and maintains a stable, low oxygen level (typically 1% O2).[4]
-
Pre-equilibration: Pre-equilibrate your culture media and all solutions to the desired hypoxic conditions before use to prevent re-oxygenation of the cells.
-
Time of Exposure: The induction of HIF-1α is transient. Maximum induction is often observed around 4 hours of hypoxic exposure. Longer incubation times can lead to HIF-1α degradation.
-
Chemical Mimics: If you are using chemical mimics of hypoxia, such as cobalt chloride (CoCl2), be aware that these may not perfectly replicate the cellular response to low oxygen.[4]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5 |
| MCF-7 | Breast Cancer | ~5 |
| A549 | Lung Cancer | ~5 |
| LLC | Lewis Lung Carcinoma | ~5 |
Data extracted from in vitro studies. Values are approximate and may vary based on experimental conditions.[2]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your desired cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol describes how to analyze changes in the mTOR/AMPK signaling pathway following treatment with this compound.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-mTOR, mTOR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. Understanding the Importance of Low Oxygen Levels in Cell Culture - Baker [bakerco.com]
- 2. Glucose promotes cell proliferation, glucose uptake and invasion in endometrial cancer cells via AMPK/mTOR/S6 and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|1342890-83-8|COA [dcchemicals.com]
- 4. Induction and Testing of Hypoxia in Cell Culture [jove.com]
Arylsulfonamide 64B stability in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Arylsulfonamide 64B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed vial. Under these conditions, the product can be stored for up to 24 months.[1] For optimal stability, it is advisable to follow the storage recommendations provided on the product's certificate of analysis.
Q2: How should I prepare and store solutions of this compound?
A2: Whenever possible, it is best to prepare and use solutions of this compound on the same day. If it is necessary to prepare stock solutions in advance, we recommend the following:
-
Store the solution in aliquots in tightly sealed vials at -20°C.
-
Under these conditions, the stock solutions are generally usable for up to one month.[1]
-
Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.[1]
Q3: Is there quantitative data available on the stability of this compound in different solvents (e.g., DMSO, aqueous buffers) or at various pH levels and temperatures?
A3: Currently, detailed quantitative stability data for this compound in various solvents and under different environmental conditions is not publicly available. To determine the stability of this compound in your specific experimental setup, it is highly recommended to perform a forced degradation study. A detailed protocol for such a study is provided in the "Experimental Protocols" section of this document.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the hypoxia-inducible factor (HIF) pathway.[2] It functions by disrupting the HIF-1 transcription complex. Specifically, it interferes with the binding of HIF-1α to its co-factors, p300 and CBP, which reduces the recruitment of p300 to the promoters of target genes like c-Met and CXCR4.[3] This inhibition of HIF-induced gene expression leads to reduced primary tumor growth and metastasis in certain cancer models.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution due to improper storage or handling. | 1. Prepare fresh solutions for each experiment. 2. If using a stock solution, ensure it has been stored correctly at -20°C in tightly sealed aliquots for no longer than one month.[1] 3. Perform a stability check of your compound using the provided "Forced Degradation Study" protocol. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is compatible with your experimental system and does not exceed the recommended percentage for your assay. 2. Consider using a solubilizing agent, but first, verify its compatibility with your experimental setup. |
| Loss of compound activity over time | The compound may be sensitive to repeated freeze-thaw cycles or prolonged storage in solution. | 1. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. 2. Confirm the stability of the compound in your specific buffer and storage conditions by performing a stability analysis (see "Forced Degradation Study" protocol). |
Stability Data
While specific quantitative stability data for this compound is limited, the following table summarizes the available storage recommendations.
| Form | Storage Condition | Duration | Source |
| Solid | Tightly sealed vial | Up to 24 months | [1] |
| In Solution | Aliquots in tightly sealed vials at -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The goal is to induce a target degradation of 5-20%.[4] The degradation can be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[5]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[5]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and incubate at room temperature for a set time.[5]
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 40-80°C) for a defined duration.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp) for a specified period.
3. Sample Analysis:
-
At predetermined time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Determine the degradation kinetics and identify the conditions under which the compound is least stable.
Visualizations
Signaling Pathway
Caption: HIF-1α Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
References
Overcoming resistance to Arylsulfonamide 64B in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Arylsulfonamide 64B in cancer cell studies.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Reduced or no cytotoxic effect of this compound on cancer cells.
-
Question: My cancer cell line is showing minimal or no response to this compound treatment, even at concentrations reported to be effective in other studies. What could be the reason?
-
Possible Causes and Solutions:
-
Metabolic Phenotype of the Cell Line: this compound primarily induces energetic stress by disrupting glucose metabolism.[1] Cancer cells with high metabolic plasticity may switch to alternative energy sources like fatty acid oxidation or glutaminolysis to produce ATP, thus bypassing the effects of 64B.[2][3]
-
Troubleshooting Steps:
-
Assess the metabolic profile of your cell line: Analyze the baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to understand the cell's reliance on oxidative phosphorylation versus glycolysis.
-
Inhibit alternative pathways: Co-treat cells with inhibitors of fatty acid oxidation (e.g., etomoxir) or glutaminolysis (e.g., CB-839) alongside this compound to see if sensitivity is restored.
-
-
-
High Glucose Culture Conditions: The cytotoxic effects of 64B are more pronounced under glucose-limiting conditions.[1] High glucose levels in the culture medium can mask the drug's metabolic disruption.
-
Troubleshooting Steps:
-
Culture cells in physiological glucose levels (5 mM): Standard cell culture media often contain supraphysiological glucose concentrations (25 mM). Switching to a lower glucose medium can enhance the sensitivity to 64B.
-
-
-
Intrinsic or Acquired Resistance: The cancer cells may have inherent resistance or have developed resistance to 64B.
-
Troubleshooting Steps:
-
Develop a resistant cell line: If you suspect acquired resistance, you can develop a resistant cell line by continuous exposure to increasing concentrations of 64B.[4][5] This will allow you to study the resistance mechanisms.
-
Investigate bypass pathways: In resistant cells, look for the upregulation of signaling pathways that can compensate for the inhibition of mTORC1 and HIF-1, such as the PI3K/Akt pathway.[6]
-
-
-
Issue 2: Inconsistent results in cell viability assays.
-
Question: I am getting variable results with my MTT or other cell viability assays when treating with this compound. How can I improve the consistency?
-
Possible Causes and Solutions:
-
Assay Interference: The MTT assay relies on mitochondrial reductase activity, which could be affected by the metabolic changes induced by 64B, independent of cell death.
-
Troubleshooting Steps:
-
Use an alternative viability assay: Consider using a viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion or a cytotoxicity assay based on LDH release).
-
-
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can lead to significant differences in the final readout.
-
Troubleshooting Steps:
-
Optimize and standardize cell seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Ensure consistent cell numbers are plated for each experiment.
-
-
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is an inhibitor of the hypoxia-induced factor (HIF) pathway. It disrupts glucose metabolism in cancer cells, leading to a depletion of intracellular ATP.[1][7] This energetic stress activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling.[1] The downregulation of mTORC1 signaling leads to a global shutdown of protein synthesis and disrupts the transactivation of HIF-1.[1][7] In some cancer types, like uveal melanoma, 64B has been shown to inhibit the hypoxia-induced expression of c-Met and CXCR4.[8][9]
2. What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to 64B are still under investigation, based on its mechanism of action, potential resistance pathways include:
-
Metabolic Reprogramming: Cancer cells may adapt by upregulating alternative ATP-generating pathways, such as fatty acid oxidation or glutaminolysis, to compensate for the disruption of glucose metabolism.[2][3][10]
-
Alterations in the Target Pathway:
-
Upregulation of HIF-1α: Increased expression of HIF-1α could potentially overcome the inhibitory effects of 64B.[11][12]
-
Mutations in HIF-1α or downstream effectors: Mutations that render these proteins constitutively active or insensitive to upstream regulation could confer resistance.
-
Bypass of AMPK/mTORC1 signaling: Activation of alternative survival pathways, such as the PI3K/Akt pathway, could compensate for the inhibition of mTORC1.[13][14][15]
-
-
Increased Drug Efflux: Overexpression of multidrug resistance transporters, which can be regulated by HIF-1α, could lead to increased efflux of 64B from the cell, reducing its intracellular concentration.[12][16]
3. Are there any synergistic drug combinations that can be used with this compound?
Yes, based on its mechanism of action, several synergistic combinations could be explored:
-
Glycolysis Inhibitors: Co-administration with glycolysis inhibitors like 2-deoxy-D-glucose (2-DG) has been shown to potentiate the anticancer efficacy of 64B by further compounding the metabolic and energetic stress on tumor cells.[1][7]
-
Inhibitors of Alternative Metabolic Pathways: For cells that have developed resistance through metabolic reprogramming, combining 64B with inhibitors of fatty acid oxidation (e.g., etomoxir) or glutaminolysis (e.g., CB-839) could be effective.
-
PI3K/Akt/mTOR Inhibitors: For cells that have activated bypass signaling, combining 64B with inhibitors of the PI3K/Akt/mTOR pathway could provide a more comprehensive blockade of pro-survival signaling.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.2 | [1] |
| 4T1 | Murine Breast Cancer | 0.8 | [1] |
| A549 | Lung Cancer | 2.5 | [1] |
| LLC | Murine Lung Cancer | 1.5 | [1] |
| PANC-1 | Pancreatic Cancer | 3.1 | [1] |
| B16-F10 | Murine Melanoma | 1.8 | [1] |
| U-87 MG | Glioblastoma | 2.7 | [1] |
| OCM-1 | Uveal Melanoma | Not specified | [8] |
| 92.1 | Uveal Melanoma | Not specified | [8] |
Note: IC50 values can vary depending on experimental conditions such as cell density, assay duration, and glucose concentration in the culture medium.
Experimental Protocols
1. Protocol for Developing this compound-Resistant Cancer Cell Lines
This protocol is adapted from established methods for generating drug-resistant cell lines.[4][5][17][18]
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to a low concentration of 64B (e.g., IC10 or IC20).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of 64B in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.[4]
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and proliferation. Passage the cells as needed, always maintaining the selective pressure of the drug.
-
Cryopreservation: It is crucial to cryopreserve cells at each stage of resistance development.[1]
-
Confirmation of Resistance: Once the cells can tolerate a significantly higher concentration of 64B (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental cell line. The resistance index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line.[5]
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, culture the cells in the continuous presence of a maintenance concentration of 64B (e.g., the IC50 of the parental line).[4]
2. Protocol for MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.[9][19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings and plot the percentage of cell viability against the drug concentration to determine the IC50 value.
3. Protocol for Western Blot Analysis of Signaling Pathways
This protocol outlines the key steps for analyzing protein expression and phosphorylation status.[8][21][22][23]
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AMPK, AMPK, p-mTORC1, mTORC1, HIF-1α, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for generating 64B-resistant cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Metabolic Vulnerabilities to Combat Drug Resistance in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Metabolic Reprogramming in Cancer Cells Supporting Enhanced Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Metabolic reprogramming ensures cancer cell survival despite oncogenic signaling blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic reprogramming: The driving force behind cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain [mdpi.com]
- 12. Hypoxia-inducible factor-1α induces multidrug resistance protein in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting AMPK for cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discrete mechanisms of mTOR and cell cycle regulation by AMPK agonists independent of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AMP-activated Protein Kinase (AMPK) Control of mTORC1 Is p53- and TSC2-independent in Pemetrexed-treated Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The role of hypoxia-inducible factor-1 alpha in multidrug-resistant breast cancer [frontiersin.org]
- 17. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing 64B and 2-DG Co-administration in vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing the synergistic anti-cancer effects of 64B and 2-Deoxy-D-glucose (2-DG) in vivo.
Frequently Asked Questions (FAQs)
Q1: What are 64B and 2-DG, and what is the rationale for their co-administration?
A1:
-
64B is the abbreviated name for the novel small-molecule arylsulfonamide, N-cyclobutyl-N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide . It functions by depleting intracellular ATP, which in turn activates AMP-activated protein kinase (AMPK) and diminishes signaling through the mTORC1/HIF-1 pathway.[1][2] 64B is also characterized as a hypoxia-inducible factor (HIF) inhibitor that disrupts the HIF-1 complex.[3][4]
-
2-Deoxy-D-glucose (2-DG) is a glucose analog that acts as a competitive inhibitor of glycolysis.[5] It is taken up by glucose transporters and phosphorylated by hexokinase, but cannot be further metabolized, leading to the inhibition of glycolysis and depletion of cellular energy.[1][5]
-
Rationale for Co-administration: The combination of 64B and 2-DG creates a potent synergistic anti-tumor effect by inducing severe energetic stress in cancer cells. 64B stimulates glycolysis and glucose consumption, making the cancer cells more dependent on this pathway for energy. 2-DG then inhibits glycolysis, effectively cutting off the cell's primary energy source and leading to a profound energy crisis and cell death.[1]
Q2: What is the primary mechanism of synergistic action between 64B and 2-DG?
A2: The synergy arises from a dual assault on the cancer cell's energy metabolism. 64B perturbs mitochondrial function, leading to a drop in ATP levels. This triggers a compensatory increase in glycolysis. By subsequently administering 2-DG, which directly inhibits glycolysis, the cell is deprived of its main rescue pathway for ATP production. This combined effect leads to a catastrophic energy deficit, activation of cell stress pathways like AMPK, and inhibition of pro-growth pathways like mTORC1, ultimately resulting in suppressed tumor growth and metastasis.[1][2]
Q3: What are the known in vivo effects of this combination therapy?
A3: In preclinical mouse models of triple-negative breast cancer (MDA-MB-231) and lung cancer (LLC), the co-administration of 64B and 2-DG has been shown to robustly suppress primary tumor growth and inhibit metastasis.[1][2] Studies have reported a complete prevention of lung tumor nodule formation in mice treated with the combination, a significant improvement over 2-DG alone which only halved the number of nodules.[6] Furthermore, a reduction of over 75% in Ki-67 positive (proliferating) cells in mesenteric lymph nodes has been observed with the combined treatment.[6]
Q4: Does 2-DG interfere with the pharmacokinetics of 64B?
A4: Based on available preclinical data, 2-DG does not appear to significantly interfere with the pharmacokinetics of 64B. Studies in mice have shown that the plasma, tumor, brain, and liver concentrations of 64B are minimally influenced by the co-administration of 2-DG.[1]
Q5: What are the potential side effects or toxicities to monitor for?
A5:
-
2-DG: The most common side effects of 2-DG are similar to symptoms of hypoglycemia and can include fatigue, sweating, dizziness, and nausea.[7] At higher doses, reversible hyperglycemia, gastrointestinal bleeding, and QTc prolongation have been noted in clinical trials.[7] In animal models, high doses of 2-DG can cause a drop in blood pressure and decreased respiratory frequency.[8][9]
-
64B: While described as being well-tolerated in mouse models, specific toxicities for 64B are not as well-documented in publicly available literature.[1][4] As with any novel compound, careful monitoring for signs of distress, weight loss, and changes in behavior is crucial.
-
Combination: Researchers should monitor for an potential exacerbation of 2-DG's side effects. Regular monitoring of animal body weight, blood glucose levels, and overall health status is recommended.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of synergistic anti-tumor effect in vivo. | 1. Suboptimal Dosing or Schedule: The doses or timing of administration may not be optimal for the specific tumor model. 2. Drug Formulation/Stability Issues: Improper dissolution or degradation of 64B or 2-DG. 3. Tumor Model Resistance: The specific cancer cell line may have intrinsic resistance mechanisms (e.g., ability to utilize alternative energy sources). 4. In vivo vs. In vitro Discrepancy: 2-DG has been shown to sometimes have protective effects in vivo that are not observed in vitro, possibly through the induction of pro-survival autophagy. | 1. Dose-response Study: Perform a dose-response study for each agent individually and then in combination to determine the optimal therapeutic window. 2. Verify Drug Formulation: Prepare fresh solutions for each experiment. Confirm the solubility and stability of 64B in the chosen vehicle. 3. Characterize Tumor Model: Analyze the metabolic profile of your cancer cell line to understand its energy dependencies. 4. Investigate Autophagy: Consider co-administering an autophagy inhibitor (e.g., chloroquine) to see if it restores the synergistic effect. |
| Excessive Toxicity or Animal Weight Loss (>15-20%). | 1. 2-DG Overdose: The dose of 2-DG may be too high for the specific mouse strain or model. 2. Combined Toxicity: The synergistic effect may also enhance toxicity. 3. Vehicle Toxicity: The vehicle used for 64B administration may be causing adverse effects. | 1. Reduce 2-DG Dose: Lower the dose of 2-DG and re-evaluate the therapeutic index. 2. Staggered Dosing: Consider a dosing schedule where the drugs are not given at the exact same time to reduce peak combined toxicity. 3. Vehicle Control Group: Ensure a vehicle-only control group is included to isolate any effects of the delivery vehicle. 4. Supportive Care: Provide nutritional supplements or supportive care as per institutional guidelines. |
| High Variability in Tumor Growth Within Treatment Groups. | 1. Inconsistent Tumor Cell Implantation: Variation in the number of viable cells or injection site. 2. Inconsistent Drug Administration: Inaccurate dosing or variation in the route of administration (e.g., IP vs. subcutaneous). 3. Animal Health Status: Underlying health issues in some animals can affect tumor growth and drug response. | 1. Standardize Implantation: Ensure a consistent cell count and injection technique. Use Matrigel for subcutaneous injections to improve tumor take rate and uniformity.[1] 2. Calibrate Equipment: Ensure all injection equipment is properly calibrated. 3. Health Monitoring: Closely monitor animal health prior to and during the study. Exclude any animals that show signs of illness before treatment begins. |
| Unexpected Pharmacokinetic Profile. | 1. Drug Instability: Degradation of 64B or 2-DG after administration. 2. Rapid Metabolism: The mouse strain used may have a higher metabolic rate for the administered compounds. | 1. Formulation Check: Re-evaluate the formulation for stability under physiological conditions. 2. Pharmacokinetic Study: If unexpected results persist, a preliminary pharmacokinetic study in your specific mouse strain may be necessary. |
Data Presentation
In Vivo Efficacy of 64B and 2-DG Combination Therapy
Table 1: Effect of 64B and 2-DG on Lung Metastasis in MDA-MB-231 Breast Cancer Model.
| Treatment Group | Average Number of Lung Metastatic Nodules | Percent Inhibition of Metastasis |
| PBS (Control) | ~8 | 0% |
| 2-DG | ~4 | 50% |
| 64B | 0 | 100% |
| 64B + 2-DG | 0 | 100% |
Data synthesized from a study where mice were treated for 28 days post-tumor cell inoculation.[6]
Table 2: Effect of 64B and 2-DG on Cell Proliferation in Mesenteric Lymph Nodes.
| Treatment Group | Reduction in Ki-67 Positive Cells |
| PBS (Control) | 0% |
| 2-DG | Not specified |
| 64B | >75% |
| 64B + 2-DG | >75% |
Data from an orthotopic MDA-MB-231 breast cancer model.[6]
Experimental Protocols
Protocol 1: In Vivo Co-administration of 64B and 2-DG in an MDA-MB-231 Orthotopic Xenograft Model
This protocol is a synthesized methodology based on common practices for this model and specific details from the primary literature on 64B and 2-DG.
1. Cell Culture and Preparation:
- Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Harvest cells during the exponential growth phase using trypsin.
- Wash the cells with sterile, serum-free medium or PBS.
- Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2.5 x 107 cells/mL. Keep on ice.
2. Tumor Implantation:
- Use female immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.
- Anesthetize the mouse using isoflurane.
- Inject 100 µL of the cell suspension (containing 2.5 million cells) into the mammary fat pad.
- Monitor the mice for tumor growth by caliper measurements twice weekly. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
3. Drug Formulation and Administration:
- 64B Formulation: Prepare a stock solution of 64B in a suitable solvent (e.g., DMSO). For in vivo administration, dilute the stock in a vehicle such as a 1:1 mixture of ethanol and Cremophor, and then further dilute with saline. The final concentration should be such that the desired dose is delivered in a volume of ~100 µL.
- 2-DG Formulation: Dissolve 2-DG in sterile water or saline.
- Administration Schedule:
- Administer 64B via intraperitoneal (i.p.) injection at a dose of 60 mg/kg, 5 days a week.
- Administer 2-DG orally (p.o.) or via i.p. injection at a dose of 500 mg/kg, 5 days a week. 2-DG can be administered shortly before or concurrently with 64B.
4. Monitoring and Endpoint:
- Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[10]
- At the end of the study (e.g., after 28 days or when tumors reach the predetermined endpoint), euthanize the mice.
- Harvest the primary tumor, lungs, and mesenteric lymph nodes for further analysis (e.g., histology, immunohistochemistry for Ki-67).
Visualizations
Signaling Pathways
Caption: Synergistic mechanism of 64B and 2-DG leading to tumor suppression.
Experimental Workflow
Caption: Workflow for in vivo co-administration of 64B and 2-DG.
References
- 1. LLC cells tumor xenograft model [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase I dose-escalation trial of 2-deoxy-D-glucose alone or combined with docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute toxicity and cardio-respiratory effects of 2-deoxy-D-glucose: a promising radio sensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Western Blot Results After Small Molecule Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting Western blot results following treatment with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My target protein levels do not decrease after treatment with an inhibitor. What could be the reason?
A1: There are several potential reasons for this observation:
-
Ineffective Inhibition: The inhibitor may not be effective at the concentration or incubation time used. Consider performing a dose-response and time-course experiment to determine the optimal conditions.
-
Antibody Specificity: The primary antibody may not be specific to the target protein, or it may be recognizing a non-specific band of a similar molecular weight.[1] Ensure the antibody has been validated for Western blotting.
-
Protein Stability: The inhibitor may be functioning as expected, but the target protein has a long half-life and has not yet been degraded.
-
Compensatory Mechanisms: The cell may have activated compensatory signaling pathways that maintain the expression of the target protein.[2]
-
Drug Resistance: The cells may have developed resistance to the inhibitor.[2]
Q2: I see an increase in the phosphorylation of my target protein after inhibitor treatment. Isn't this counterintuitive?
A2: This phenomenon, known as paradoxical activation, can occur with certain inhibitors, particularly in the context of kinase signaling pathways. It can be caused by:
-
Feedback Loops: Inhibition of a downstream kinase can sometimes relieve a negative feedback loop, leading to increased activity of an upstream kinase that then hyper-phosphorylates the target.[2]
-
Inhibitor-Induced Dimerization: Some kinase inhibitors can promote the dimerization and subsequent activation of the target kinase at certain concentrations.[2]
Q3: How do I properly quantify my Western blot results to compare treated and untreated samples?
A3: Accurate quantification is crucial for interpreting the effects of a drug treatment.[3] The general steps are:
-
Image Acquisition: Use a digital imager with a wide dynamic range to capture the chemiluminescent or fluorescent signal.[4]
-
Densitometry: Use image analysis software to measure the intensity of the bands for your target protein and a loading control.[3][5]
-
Normalization: Normalize the band intensity of your target protein to the intensity of a loading control (e.g., a housekeeping protein or total protein stain).[3][4][5][6] This corrects for variations in sample loading and transfer.[6]
-
Relative Quantification: Express the normalized target protein levels in treated samples as a fold change relative to the untreated control.[5]
Troubleshooting Guides
Problem 1: Weak or No Signal for the Target Protein
| Possible Cause | Solution |
| Low Protein Expression | Increase the amount of protein loaded onto the gel.[7] Consider using a more sensitive detection reagent. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S and the gel with Coomassie Blue. Optimize transfer time and voltage. For low molecular weight proteins, consider using a smaller pore size membrane (0.2 µm).[8] |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[9] |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles. |
| Blocking Agent Masking Epitope | Some blocking agents, like non-fat milk, can mask certain epitopes.[10][11] Try a different blocking agent, such as Bovine Serum Albumin (BSA). |
Problem 2: High Background on the Western Blot
| Possible Cause | Solution |
| Insufficient Blocking | Increase the blocking time or the concentration of the blocking agent.[9] |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody.[7] |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations.[7] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process.[7][10] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST). |
Problem 3: Unexpected or Non-Specific Bands
| Possible Cause | Solution |
| Non-Specific Antibody Binding | Use a more specific primary antibody. Ensure the antibody has been validated for the application.[10] |
| Protein Degradation | Prepare fresh cell lysates and always include protease and phosphatase inhibitors in your lysis buffer.[12][13] Keep samples on ice.[12] |
| Post-Translational Modifications | The target protein may have modifications (e.g., glycosylation, phosphorylation) that alter its molecular weight.[10] |
| Protein Aggregates | Ensure complete denaturation of the sample by boiling in loading buffer before loading on the gel.[14] |
Data Presentation
Table 1: Example of Quantitative Western Blot Analysis of Protein Kinase B (Akt) Phosphorylation After Treatment with Inhibitor 64B.
| Treatment | p-Akt (Ser473) Intensity (Normalized) | Total Akt Intensity (Normalized) | p-Akt / Total Akt Ratio | Fold Change vs. Control |
| Vehicle Control | 1.25 | 1.30 | 0.96 | 1.00 |
| Inhibitor 64B (1 µM) | 0.45 | 1.28 | 0.35 | 0.36 |
| Inhibitor 64B (5 µM) | 0.15 | 1.32 | 0.11 | 0.11 |
| Inhibitor 64B (10 µM) | 0.05 | 1.25 | 0.04 | 0.04 |
Experimental Protocols
Protocol 1: Cell Lysis for Western Blot Analysis
-
Preparation: Place culture dishes on ice and wash cells once with ice-cold phosphate-buffered saline (PBS).[15]
-
Lysis: Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[15]
-
Scraping: For adherent cells, use a cell scraper to gently collect the cell lysate.[15]
-
Incubation: Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 15-30 minutes.
-
Sonication (Optional): To shear DNA and increase protein yield, sonicate the lysate briefly on ice.[13][16]
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[15]
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new, clean tube.
-
Quantification: Determine the protein concentration using a standard protein assay, such as the BCA assay.
-
Storage: Store the lysates at -80°C for long-term use.[13]
Protocol 2: Western Blotting
-
Sample Preparation: Mix the desired amount of protein (typically 15-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[15][16]
-
Gel Electrophoresis: Load the samples into the wells of a polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16]
-
Washing: Repeat the washing step as described above.[16]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.
Visualizations
References
- 1. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic analysis of signaling reactivation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Guide to western blot quantification | Abcam [abcam.com]
- 6. Western blot normalization - Wikipedia [en.wikipedia.org]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. southernbiotech.com [southernbiotech.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Technical Support Center: Co-Immunoprecipitation with Arylsulfonamide 64B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Arylsulfonamide 64B in co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule inhibitor of Hypoxia-Inducible Factor (HIF).[1] It functions by inhibiting the hypoxia-induced expression of c-Met and CXCR4.[1] Mechanistically, under glucose-limiting conditions, 64B can interfere with glucose metabolism, leading to energetic stress and the activation of AMPK. This, in turn, downregulates mTORC1 signaling and disrupts HIF-1 transactivation.[2] Some arylsulfonamides have been shown to act as "molecular glues," inducing the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase complex. For instance, the arylsulfonamide indisulam promotes the recruitment of RBM39 to the CUL4-DCAF15 E3 ubiquitin ligase, leading to its degradation.[3]
Q2: What are the essential controls for a Co-IP experiment involving a small molecule inhibitor like 64B?
To ensure the validity of your Co-IP results with this compound, a comprehensive set of controls is critical. These include:
-
Isotype Control: An antibody of the same isotype and from the same host species as your precipitating antibody, but not specific to any protein in the lysate. This control helps to identify non-specific binding of proteins to the antibody.[4][5][6]
-
Beads-Only Control: Protein A/G beads incubated with the cell lysate without any antibody. This control identifies proteins that non-specifically bind to the beads themselves.[5][7]
-
Vehicle Control (e.g., DMSO): Treat cells with the same concentration of the vehicle used to dissolve 64B. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Input Control: A fraction of the total cell lysate that has not been subjected to immunoprecipitation. This control verifies that the target protein and its potential binding partners are expressed in the cells.[5][8]
-
Positive Control: A Co-IP experiment targeting a known protein-protein interaction. This confirms that the experimental setup and reagents are working correctly.[9][10][11]
-
Unbound Fraction Control: The supernatant remaining after the immunoprecipitation. Analyzing this fraction can help determine the efficiency of the pulldown.[7]
Q3: How can I be sure that the observed interaction is dependent on this compound?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background / Non-specific Binding | Incomplete washing. | Increase the number and duration of wash steps.[12] Consider increasing the stringency of the wash buffer by adding a non-ionic detergent (e.g., 0.01–0.1% Tween™-20 or Triton™ X-100).[12][13] |
| Non-specific binding to beads. | Pre-clear the lysate by incubating it with beads before adding the primary antibody.[4][6] Block the beads with 2% BSA before use.[14] | |
| Too much antibody used. | Titrate the antibody to determine the optimal concentration for immunoprecipitation.[15] | |
| Weak or No Signal for Prey Protein | Protein-protein interaction disrupted. | Use a milder lysis buffer. RIPA buffer can disrupt some interactions; a non-ionic detergent-based buffer (e.g., Triton X-100 based) is often preferred for Co-IP.[8] |
| Low expression of the prey protein. | Confirm the expression of the prey protein in your input control by Western blot.[8] You may need to use a larger amount of starting material. | |
| Antibody epitope is masked. | Try using a different antibody that recognizes a different epitope on the bait protein.[8] Polyclonal antibodies may be more successful than monoclonal antibodies as they recognize multiple epitopes.[15] | |
| This compound is inactive or used at a suboptimal concentration. | Verify the activity of your 64B stock. Perform a dose-response experiment to find the optimal concentration. | |
| Bait Protein Not Immunoprecipitated | Inefficient antibody binding. | Ensure your antibody is validated for immunoprecipitation.[16] Check that the Protein A/G beads have a high affinity for your antibody isotype.[8] |
| Bait protein is not soluble. | Optimize the lysis buffer to ensure proper solubilization of your protein of interest. Sonication may be required to efficiently extract nuclear and membrane proteins.[8] | |
| Inconsistent Results | Variability in cell treatment. | Ensure consistent cell density, treatment time, and concentration of this compound across all experiments. |
| Protease or phosphatase activity. | Always add fresh protease and phosphatase inhibitors to your lysis buffer immediately before use.[6][17] |
Experimental Protocols
Co-Immunoprecipitation with this compound
This protocol outlines the key steps for performing a Co-IP experiment to identify protein interaction partners of a "bait" protein that are modulated by this compound.
1. Cell Culture and Treatment:
- Culture cells to the desired confluency (typically 80-90%).
- Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified time.
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with fresh protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant (this is your cell lysate). Reserve a small aliquot as the "input" control.
3. Pre-clearing (Optional but Recommended):
- Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
- Centrifuge to pellet the beads and transfer the supernatant to a new tube.
4. Immunoprecipitation:
- Add the primary antibody specific to your "bait" protein to the pre-cleared lysate.
- Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Add pre-washed Protein A/G beads to the lysate-antibody mixture.
- Incubate for another 1-2 hours at 4°C with gentle rotation.
5. Washing:
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration). With each wash, resuspend the beads and then pellet them.
6. Elution:
- Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
- Alternatively, use a gentle elution buffer (e.g., low pH glycine buffer) if you need to maintain protein activity.
7. Analysis:
- Separate the eluted proteins by SDS-PAGE.
- Analyze the proteins by Western blotting using antibodies against your "bait" and potential "prey" proteins.
Visualizations
Caption: Experimental workflow for Co-IP with this compound and essential controls.
Caption: A logical troubleshooting flowchart for common Co-IP issues.
Caption: Simplified HIF-1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. How to Set Up Positive Controls in the co-immunoprecipitation (coIP) Method for Detecting Protein-Protein Interactions | MtoZ Biolabs [mtoz-biolabs.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. bioradiations.com [bioradiations.com]
- 12. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Technical Support Center: Arylsulfonamide 64B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Arylsulfonamide 64B. The information is based on available preclinical data in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo toxicity of this compound in animal models?
A1: Based on current literature, this compound is generally reported to be well-tolerated in mouse models of cancer. Studies have indicated no overt signs of toxicity. For instance, in a 4-week study involving mouse models of triple-negative breast cancer and lung cancer, the body weight of the mice remained stable, suggesting no significant treatment-associated toxicities.[1] Similarly, in orthotopic mouse models of uveal melanoma, systemic administration of 64B was also reported to be well-tolerated.[2]
Q2: Has the LD50 for this compound been determined in common animal models?
A2: To date, the 50% lethal dose (LD50) for this compound has not been reported in publicly available literature for common animal models such as mice or rats.
Q3: What is the known mechanism of action of this compound that could inform potential toxicity?
A3: this compound is an inhibitor of the hypoxia-inducible factor (HIF) pathway.[2][3][4][5][6][7] Its mechanism involves the downregulation of mTORC1 signaling and the disruption of HIF-1 transactivation.[1] It also interferes with glucose metabolism, which leads to energetic stress and the activation of AMP-activated protein kinase (AMPK).[1] Furthermore, it has been shown to block the association of the HIF-1α subunit with the p300 and CBP co-factors.[4] Understanding this mechanism is crucial as off-target effects related to metabolic disruption could be a source of toxicity.
Q4: Are there any available pharmacokinetic data for this compound in animal models?
A4: Specific pharmacokinetic parameters such as Cmax, half-life, and bioavailability for this compound in rats or mice are not detailed in the currently available scientific literature.
Troubleshooting Guides
Issue 1: Observing unexpected weight loss or signs of distress in treated animals.
Possible Cause 1: Metabolic Disruption this compound is known to interfere with glucose metabolism and induce energetic stress.[1] This could lead to reduced nutrient utilization and subsequent weight loss, especially at higher doses or in animals with compromised metabolic function.
Troubleshooting Steps:
-
Monitor Blood Glucose: Regularly monitor blood glucose levels in both treated and control groups to assess for hypoglycemia.
-
Dietary Support: Ensure animals have ad libitum access to a standard, nutritionally complete diet.
-
Dose-Response Assessment: Perform a dose-ranging study to identify a potential maximum tolerated dose (MTD) where efficacy is maintained without significant weight loss.
-
Clinical Pathology: At the end of the study, or if animals are euthanized due to distress, perform a comprehensive analysis of blood chemistry, focusing on markers for liver and kidney function, as well as electrolytes.
Possible Cause 2: Off-Target Effects While reported to be well-tolerated, any small molecule can have off-target effects that may manifest as toxicity.
Troubleshooting Steps:
-
Histopathological Analysis: Conduct a thorough histopathological examination of major organs (liver, kidney, spleen, heart, lungs) to identify any potential signs of cellular damage or inflammation.
-
Review Compound Specificity: If possible, perform in vitro profiling of this compound against a panel of kinases and other cellular targets to identify potential off-target interactions.
Issue 2: Lack of anticipated anti-tumor efficacy in your animal model.
Possible Cause 1: Insufficient Drug Exposure The formulation, route of administration, or dosing schedule may not be providing adequate drug concentration at the tumor site.
Troubleshooting Steps:
-
Pharmacokinetic Pilot Study: If resources permit, conduct a pilot pharmacokinetic study to determine the Cmax and half-life of this compound in your specific animal model and strain.
-
Formulation Optimization: Ensure the compound is properly solubilized for administration. Test different vehicle formulations to improve bioavailability.
-
Dosing Regimen Adjustment: Based on any available pharmacokinetic data or empirical evidence, consider adjusting the dosing frequency or amount.
Possible Cause 2: Tumor Model Resistance The specific genetic background or signaling pathways active in your chosen tumor model may confer resistance to HIF pathway inhibition.
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, analyze tumor tissue from treated animals to confirm the downstream effects of 64B, such as reduced expression of HIF target genes (e.g., c-Met, CXCR4).[2][3]
-
Evaluate Tumor Hypoxia: Confirm that the tumor model exhibits a significant level of hypoxia, as this is the primary condition under which HIF inhibitors are expected to be most effective.
-
Consider Combination Therapy: As demonstrated in some studies, the anti-cancer efficacy of 64B can be enhanced when combined with other agents, such as the glycolysis inhibitor 2-deoxy-D-glucose (2-DG).[1]
Data Presentation
Table 1: Summary of In Vivo Toxicity Data for this compound
| Animal Model | Dosing Regimen | Observed Toxicities | Citation |
| Orthotopic MDA-MB-231 Triple-Negative Breast Cancer and Subcutaneous LLC Lung Cancer Mouse Models | Not specified in detail | No overt treatment-associated toxicities; body weight remained steady over 4 weeks. | [1] |
| Orthotopic Uveal Melanoma Mouse Models | Not specified in detail | Well-tolerated. | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Mouse | Rat |
| Cmax | Data not available | Data not available |
| Half-life (t1/2) | Data not available | Data not available |
| Bioavailability | Data not available | Data not available |
| LD50 | Data not available | Data not available |
Experimental Protocols
Key Experiment: Assessment of In Vivo Toxicity
This protocol outlines a general procedure for assessing the in vivo toxicity of this compound in a mouse model.
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6, BALB/c, or an immunodeficient strain for xenograft studies). House animals in accordance with institutional guidelines.
-
Dose Formulation: Prepare this compound in a sterile, biocompatible vehicle. The final formulation should be a clear solution or a homogenous suspension.
-
Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Monitoring:
-
Body Weight: Record the body weight of each animal at least twice weekly.
-
Clinical Observations: Observe animals daily for any signs of toxicity, including changes in posture, activity, grooming, and feeding/drinking behavior.
-
Food and Water Intake: Monitor food and water consumption, as significant changes can indicate adverse effects.
-
-
Endpoint Analysis:
-
Gross Necropsy: At the end of the study, perform a gross necropsy on all animals, examining all major organs for any abnormalities.
-
Organ Weights: Record the weights of major organs (liver, kidneys, spleen, heart).
-
Histopathology: Collect major organs and preserve them in 10% neutral buffered formalin for histopathological analysis by a board-certified veterinary pathologist.
-
Hematology and Clinical Chemistry: Collect blood samples via cardiac puncture for a complete blood count (CBC) and serum chemistry analysis.
-
Visualizations
References
- 1. A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:1342890-83-8 | Chemsrc [chemsrc.com]
- 5. This compound|HIF inhibitor 64B [dcchemicals.com]
- 6. This compound|1342890-83-8|COA [dcchemicals.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: Enhancing the Bioavailability of Arylsulfonamide 64B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the investigational anticancer agent, Arylsulfonamide 64B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent small molecule inhibitor of the hypoxia-inducible factor (HIF-1) signaling pathway, showing promise in preclinical cancer models.[1][2][3] Its mechanism of action involves the disruption of the HIF-1α association with co-factors p300 and CBP.[2] However, like many arylsulfonamide compounds, 64B is characterized by poor aqueous solubility, which can significantly limit its oral absorption and, consequently, its therapeutic efficacy. The predicted lipophilicity (XLogP3 of 3.3) suggests that while it has some affinity for lipidic environments, its dissolution in gastrointestinal fluids is likely a rate-limiting step for absorption.
Q2: What are the primary strategies to improve the bioavailability of a poorly soluble compound like this compound?
The main approaches focus on enhancing the solubility and dissolution rate of the drug in the gastrointestinal tract. Three common and effective strategies include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can prevent its crystallization and enhance its dissolution rate.[4][5]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to faster dissolution and improved absorption.[6][7]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems can improve its solubilization in the gut and facilitate its absorption through the lymphatic system.[8][9]
Q3: How do I choose the most suitable formulation strategy for this compound?
The optimal strategy depends on the specific physicochemical properties of this compound and the desired release profile. A preliminary assessment should involve:
-
Solubility Screening: Determine the solubility of this compound in various pharmaceutically relevant solvents (e.g., water, buffers of different pH, ethanol, polyethylene glycol, and various oils).
-
Excipient Compatibility Studies: Assess the physical and chemical compatibility of this compound with various polymers, surfactants, and lipids.
-
Feasibility Studies: Prepare small-scale batches of each formulation type (solid dispersion, nanoparticles, lipid-based) to evaluate drug loading, physical stability, and in vitro dissolution performance.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
Problem: My formulation of this compound shows a poor dissolution profile in simulated gastric or intestinal fluids.
| Potential Cause | Troubleshooting Step |
| Drug Recrystallization in Solid Dispersion | Increase the polymer-to-drug ratio. Select a polymer with stronger interactions (e.g., hydrogen bonding) with this compound. |
| Particle Agglomeration in Nanosuspension | Optimize the type and concentration of stabilizers (surfactants or polymers). |
| Drug Precipitation from Lipid Formulation | Increase the surfactant-to-oil ratio in self-emulsifying drug delivery systems (SEDDS). Select lipids and surfactants that provide better drug solubilization upon dispersion. |
Issue 2: Poor Permeability in Caco-2 Cell Assays
Problem: My this compound formulation shows low apparent permeability (Papp) across Caco-2 cell monolayers, suggesting poor intestinal absorption.
| Potential Cause | Troubleshooting Step |
| Efflux Transporter Activity | Co-administer with a known P-glycoprotein (P-gp) inhibitor (e.g., verapamil) in the Caco-2 assay to determine if this compound is a substrate for efflux pumps.[10] |
| Low Concentration at the Cell Surface | Enhance the drug concentration in the apical donor compartment by improving the formulation's dissolution and solubility. |
| Poor Transcellular Transport | Consider incorporating permeation enhancers into the formulation, but with caution regarding potential cytotoxicity. |
Issue 3: Low and Variable Bioavailability in Animal Studies
Problem: In vivo pharmacokinetic studies in rats show low oral bioavailability and high inter-animal variability.
| Potential Cause | Troubleshooting Step |
| Inadequate Dissolution in vivo | Re-evaluate the in vitro dissolution method to ensure it is biorelevant. Consider using fed or fasted animal models to assess food effects. |
| First-Pass Metabolism | Investigate the metabolic stability of this compound in liver microsomes. If metabolism is high, formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) may be beneficial. |
| Poor GI Tract Stability | Assess the chemical stability of this compound in simulated gastric and intestinal fluids. |
Quantitative Data on Bioavailability Enhancement
The following tables summarize the potential improvements in bioavailability that can be achieved with different formulation strategies for poorly soluble drugs, based on literature data.
Table 1: Bioavailability Enhancement with Solid Dispersions
| Drug | Carrier | Animal Model | Fold Increase in Bioavailability (AUC) |
| Celecoxib | PVP/VA | Rats | 4.3 |
| Itraconazole | HPMC | Dogs | 15 |
| Nifedipine | PEG 6000 | Rats | 2.5 |
Table 2: Bioavailability Enhancement with Nanoparticle Formulations
| Drug | Formulation | Animal Model | Fold Increase in Bioavailability (AUC) |
| Paclitaxel | Albumin-bound nanoparticles | Patients | >10 |
| Danazol | Nanosuspension | Rats | 5.1 |
| Sirolimus | Nanocrystal dispersion | Pigs | 3.2 |
Table 3: Bioavailability Enhancement with Lipid-Based Formulations
| Drug | Formulation | Animal Model | Fold Increase in Bioavailability (AUC) |
| Saquinavir | SMEDDS | Humans | 3.3 |
| Fenofibrate | Self-nanoemulsifying system | Rats | 4.8 |
| Venetoclax | Supersaturated LBF | Pigs | 3.8[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and X-ray diffraction (XRD).
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound formulation (dissolved in HBSS) to the apical (donor) side.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.
-
To assess active efflux, perform the transport study in the basolateral-to-apical direction as well.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Dosing:
-
Oral Group: Administer the this compound formulation orally via gavage at a specific dose.
-
Intravenous Group: Administer a solution of this compound intravenously via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Signaling Pathways and Experimental Workflows
Caption: HIF-1 signaling pathway and the inhibitory action of this compound.
Caption: Downregulation of the mTORC1 signaling pathway by this compound.
Caption: Experimental workflow for improving the bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1342890-83-8 | Chemsrc [chemsrc.com]
- 3. This compound|1342890-83-8|COA [dcchemicals.com]
- 4. japsonline.com [japsonline.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanoscience.com [nanoscience.com]
- 8. Enhancement of oral bioavailability of drugs using lipid-based carriers: a meta-analysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of transport and structure-permeability relationship of sulfasalazine and its analogs in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Arylsulfonamide 64B Formulation for Intraperitoneal Injection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and intraperitoneal (IP) injection of Arylsulfonamide 64B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the hypoxia-inducible factor (HIF) pathway.[1][2] It has shown potent anti-tumor effects in preclinical models by disrupting the HIF-1 transcriptional complex.[1][3][4] Specifically, it interferes with the binding of HIF-1α to the p300/CBP co-activators, which is essential for the transcription of hypoxia-responsive genes involved in tumor progression and metastasis.[3]
Q2: What is the recommended route of administration for in vivo studies with this compound?
Published preclinical studies have successfully used intraperitoneal (IP) injection for the systemic administration of this compound in mouse models.[1][4] This route of administration has been shown to achieve systemic exposure and anti-tumor efficacy.[3]
Q3: What are the known physicochemical properties of this compound?
This compound is a poorly water-soluble compound. This is a critical consideration for formulation development for in vivo studies. The molecular formula is C23H28N2O5S and the molecular weight is 444.54 g/mol .
Q4: Are there any established formulations for the intraperitoneal injection of this compound?
While specific formulation details for this compound are not extensively published, a common approach for poorly soluble compounds intended for IP injection involves the use of a vehicle that can safely and effectively deliver the compound. This often consists of a mixture of solvents and/or surfactants. A general protocol for developing a suitable formulation is provided in the Experimental Protocols section.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of 64B during formulation or upon dilution. | - Low solubility of 64B in the chosen vehicle. - Incorrect solvent/cosolvent ratio. - Temperature changes affecting solubility. | - Test a range of biocompatible solvents and cosolvents (e.g., DMSO, PEG300, ethanol). - Optimize the ratio of solvents in the vehicle. - Gently warm the vehicle to aid dissolution, but ensure the final formulation is administered at room temperature. - Consider the use of surfactants like Tween 80 or Cremophor EL to improve solubility and stability. |
| Animal distress or adverse reactions post-injection (e.g., lethargy, ruffled fur). | - Vehicle toxicity. - High concentration of organic solvents (e.g., DMSO). - Irritation caused by the formulation at the injection site. | - Minimize the percentage of organic solvents in the final formulation. Aim for the lowest effective concentration. - Ensure the final vehicle is well-tolerated in a pilot study before proceeding with the main experiment. - Observe animals closely after injection for any signs of distress. - Consider alternative, less toxic vehicles if adverse effects persist. |
| Inconsistent experimental results or lack of efficacy. | - Poor bioavailability due to precipitation of the compound in the peritoneal cavity. - Incorrect dosing or formulation concentration. - Degradation of the compound in the formulation. | - Ensure the formulation is a clear solution and remains stable. - Perform a dose-response study to determine the optimal therapeutic dose. - Prepare fresh formulations for each experiment to avoid degradation. - Verify the concentration of 64B in the formulation using an appropriate analytical method (e.g., HPLC). |
| Difficulty in administering the formulation (e.g., high viscosity). | - High concentration of certain polymers or excipients (e.g., high molecular weight PEGs). | - Adjust the composition of the vehicle to reduce viscosity. - Use a larger gauge needle for injection, if appropriate for the animal model. |
Experimental Protocols
Protocol for Formulation Development of this compound for Intraperitoneal Injection
This protocol provides a general guideline for developing a suitable formulation for the poorly water-soluble compound this compound. It is essential to perform small-scale pilot studies to determine the optimal vehicle for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Solubility Screening (Small Scale):
-
Weigh a small, known amount of this compound (e.g., 1-5 mg) into several sterile vials.
-
To each vial, add a different solvent or vehicle combination to assess solubility. Start with common biocompatible solvents. A suggested starting panel of vehicles is presented in the table below.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution (a clear solution with no visible particles).
-
If the compound does not dissolve, gentle warming (to 37-40°C) can be attempted. Allow the solution to return to room temperature to check for precipitation.
-
-
Vehicle Optimization:
-
Based on the initial solubility screen, select the most promising vehicle(s).
-
Prepare a stock solution of this compound in the chosen primary solvent (e.g., DMSO) at a high concentration.
-
In a stepwise manner, add cosolvents and surfactants, followed by the aqueous component (saline or PBS), while continuously vortexing. Observe for any signs of precipitation.
-
The goal is to minimize the percentage of organic solvent (especially DMSO) in the final formulation that will be injected into the animals.
-
-
Example Formulation Preparation (to be optimized):
-
Step 1: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. For example, if the final desired concentration is 1 mg/mL and the final DMSO concentration should be 10%, you can make a 10 mg/mL stock in DMSO.
-
Step 2: In a separate sterile tube, prepare the rest of the vehicle. For a final formulation of 10% DMSO, 40% PEG300, and 5% Tween 80 in saline, you would mix the appropriate volumes of PEG300 and Tween 80.
-
Step 3: While vortexing the PEG300/Tween 80 mixture, slowly add the this compound/DMSO stock solution.
-
Step 4: Continue vortexing and slowly add saline to reach the final desired volume.
-
Step 5: Visually inspect the final formulation to ensure it is a clear, homogenous solution.
-
Step 6: Sterile filter the final formulation using a 0.22 µm filter before injection.
-
-
In Vivo Tolerance Pilot Study:
-
Before initiating a large-scale efficacy study, administer the vehicle alone and the final this compound formulation to a small group of animals.
-
Monitor the animals closely for any signs of toxicity or adverse reactions for at least 24-48 hours.
-
Data Presentation: Solubility Screening Vehicle Panel
| Vehicle Composition | Primary Solvent | Cosolvent/Surfactant | Aqueous Component |
| Vehicle 1 | 10% DMSO | 40% PEG300 | 50% Saline |
| Vehicle 2 | 10% DMSO | 40% PEG300, 5% Tween 80 | 45% Saline |
| Vehicle 3 | 5% DMSO | 30% PEG300, 10% Cremophor EL | 55% Saline |
| Vehicle 4 | 100% PEG300 | - | - |
| Vehicle 5 | 10% Ethanol | 20% Propylene Glycol | 70% Saline |
Note: These are starting points and the ratios should be optimized for this compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the HIF-1 signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for this compound formulation and intraperitoneal injection.
References
- 1. This compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits hypoxia/HIF-induced expression of c-Met and CXCR4 and reduces primary tumor growth and metastasis of uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] this compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma | Semantic Scholar [semanticscholar.org]
Cell line-specific responses to Arylsulfonamide 64B treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arylsulfonamide 64B.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[1] It functions by disrupting the interaction between the HIF-1α subunit and its transcriptional coactivators, p300 and CREB-binding protein (CBP).[1][2] This disruption prevents the transcription of HIF-1 target genes that are crucial for tumor cell adaptation to hypoxic environments.
Q2: How does this compound induce cell death?
A2: this compound induces apoptosis and causes G1 cell cycle arrest in tumor cells. Its mechanism involves altering glucose metabolism, which leads to a depletion of intracellular ATP. This energetic stress activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The downregulation of mTORC1 signaling is a key factor in the induction of apoptosis and cell cycle arrest.
Q3: Are the effects of this compound consistent across all cell lines?
A3: No, the response to this compound is cell line-specific. The sensitivity of a given cell line can be influenced by its metabolic phenotype, particularly its reliance on glycolysis, and the basal activity of the HIF-1 and mTORC1 signaling pathways. Differences in drug uptake and metabolism among cell lines can also contribute to varied responses.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound between experiments.
-
Q: We are observing significant variability in the IC50 values for this compound in the same cell line across different experimental replicates. What could be the cause?
-
A: Inconsistent IC50 values can arise from several factors:
-
Batch-to-Batch Variability of this compound: There can be variations in the purity and stability of the compound between different manufacturing batches.[3][4] It is advisable to purchase the compound from a reputable supplier and, if possible, test each new batch for consistency.
-
Cell Culture Conditions: The concentration of glucose in the cell culture medium can significantly impact the efficacy of this compound, as its mechanism is linked to metabolic stress.[5][6][7] Ensure that the same media formulation, including glucose concentration, is used for all experiments.
-
Cell Proliferation Rate: The density of cells at the time of treatment can affect their metabolic state and, consequently, their sensitivity to the drug. Standardize seeding densities and ensure cells are in the logarithmic growth phase at the start of the experiment.
-
Assay-Specific Variability: Endpoint assays like the MTT assay can be influenced by changes in cell metabolism that are independent of cell death, potentially leading to skewed IC50 values.[8] Consider using a direct cell counting method or a real-time cell analysis system for more accurate cytotoxicity assessment.[9][10]
-
Issue 2: No significant induction of apoptosis observed after treatment with this compound.
-
Q: We treated our cancer cell line with this compound at the reported effective concentration, but we are not observing a significant increase in apoptosis using an Annexin V/PI assay. What could be the problem?
-
A: Several factors could contribute to this observation:
-
Insufficient Treatment Duration: The induction of apoptosis by this compound is a downstream effect of metabolic stress and signaling pathway modulation, which may require a longer incubation period. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your cell line.
-
Incorrect Gating in Flow Cytometry: Improper gating during flow cytometry analysis of Annexin V/PI stained cells can lead to inaccurate quantification of apoptotic populations.[9][11][12] Ensure that single-stained and unstained controls are used to set the gates correctly.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound due to a less glycolytic phenotype or alternative survival pathways. Confirm the expected sensitivity of your cell line by referring to published data or by testing a sensitive control cell line in parallel.
-
Loss of Apoptotic Cells: During sample preparation, floating apoptotic cells can be inadvertently discarded. Make sure to collect both the supernatant and the adherent cells before staining for apoptosis analysis.[11]
-
Issue 3: Unexpected changes in the phosphorylation status of AMPK and mTOR pathway proteins.
-
Q: We are performing western blotting to analyze the effect of this compound on the AMPK/mTOR pathway. The changes in phosphorylation of key proteins are not consistent with the expected mechanism. What could be going wrong?
-
A: This could be due to several experimental variables:
-
Timing of Cell Lysis: The activation of AMPK and subsequent inhibition of mTORC1 are dynamic processes. The timing of cell lysis after treatment is critical. Perform a time-course experiment to identify the optimal time point to observe the expected changes in protein phosphorylation.
-
Antibody Quality: The specificity and sensitivity of your primary antibodies are crucial for accurate western blot results. Ensure that your antibodies are validated for the detection of the phosphorylated and total forms of the target proteins.
-
Loading Controls: Use appropriate loading controls to ensure equal protein loading across all lanes. Beta-actin or GAPDH are commonly used, but their expression may be altered under certain experimental conditions. It is good practice to validate your loading control for your specific experimental setup.
-
Buffer Composition: The composition of your lysis and wash buffers can impact the stability of protein-protein interactions and the detection of phosphorylated proteins. For co-immunoprecipitation experiments, avoid harsh detergents that can disrupt these interactions.[13][14]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | 10-50 | [15] |
| PC-3 | Pancreatic Cancer | 10-50 | [15] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [15] |
| KPL-1 | Breast Cancer | 19.1 (48h), 17.8 (72h) | [16] |
| MCF-7 | Breast Cancer | 7.5-54 | [16] |
| MDA-MB-231 | Breast Cancer | 11.3-115.7 | [16] |
| SK-BR-3 | Breast Cancer | ~20 (24h) | [16] |
| BT549 | Breast Cancer | ~20 (24h) | [16] |
| A549 | Lung Cancer | Not specified | [17] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
2. Western Blotting for AMPK/mTOR Signaling Pathway
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.[18][19][20][21]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Expected Outcome: Increased phosphorylation of AMPK and decreased phosphorylation of mTOR, p70S6K, and 4E-BP1 following effective treatment with this compound.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with this compound for the predetermined optimal time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11][12][13][14]
-
Analyze the stained cells by flow cytometry within one hour.
-
Interpretation of Results:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells[12]
-
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.[14][22]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Visualizations
References
- 1. This compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prolyl Hydroxylase Inhibitors Depend on Extracellular Glucose and Hypoxia-Inducible Factor (HIF)-2α to Inhibit Cell Death Caused by Nerve Growth Factor (NGF) Deprivation: Evidence that HIF-2α Has a Role in NGF-Promoted Survival of Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose deprivation impairs hypoxia-inducible factor-1α synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificbio.com [scientificbio.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 11. yeasenbio.com [yeasenbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. google.com [google.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
- 24. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 25. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of Arylsulfonamide 64B and PX-478
For researchers and drug development professionals navigating the landscape of hypoxia-inducible factor (HIF) inhibitors, Arylsulfonamide 64B and PX-478 represent two distinct therapeutic strategies. This guide provides an objective comparison of their in vivo efficacy, supported by experimental data, to inform preclinical research and development decisions. Both agents target the HIF pathway, a critical mediator of tumor adaptation to hypoxic microenvironments, yet they exhibit different mechanisms of action and have been evaluated in various cancer models.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the key quantitative data from in vivo studies of this compound and PX-478, offering a side-by-side comparison of their antitumor effects in various cancer models.
| Feature | This compound | PX-478 |
| Mechanism of Action | Alters glucose metabolism, depletes intracellular ATP, leading to AMPK activation and diminished mTORC1/HIF-1 signaling.[1] Disrupts the HIF-1 complex by interfering with HIF-1α binding to p300/CBP co-factors.[2] | Suppresses constitutive and hypoxia-induced HIF-1α levels by inhibiting HIF-1 translation and reducing HIF-1α mRNA.[3][4][5] |
| Cancer Models | Triple-negative breast cancer (MDA-MB-231), lung cancer (LLC), uveal melanoma.[1][2] | Small cell lung cancer (NCI-H187, NCI-N417), non-small cell lung cancer (PC14-PE6, NCI-H441), colon cancer (HT-29), prostate cancer (PC-3, DU-145), breast cancer (MCF-7), renal cancer (Caki-1), pancreatic cancer (Panc-1), esophageal squamous cell cancer.[3][5][6] |
| Dosage & Administration | 60 mg/kg, intraperitoneal (i.p.), daily.[1] | 20 mg/kg, 30 mg/kg, or 120 mg/kg, intraperitoneal (i.p.) or oral, various schedules.[3][4][6] |
| Tumor Growth Inhibition | Significantly suppresses primary tumor growth. In uveal melanoma, ~70% reduction in eye tumor growth.[1][2] Potentiated by co-administration with 2-deoxy-D-glucose (2-DG).[1] | Significant reduction in primary tumor volume. In NSCLC, up to 90% reduction. In SCLC, up to 99% reduction.[6] Shows antitumor activity against established tumors, causing regression in some models.[3][7] |
| Anti-Metastatic Effects | Completely blocked metastatic tumor nodule formation in the lung in a breast cancer model.[1] Suppressed spontaneous liver metastasis by ~50% in a uveal melanoma model.[2] | Markedly reduced mediastinal metastasis in a lung cancer model.[6] |
| Survival Benefit | Improved survival of LLC lung cancer-bearing mice.[1] Extended survival in uveal melanoma mouse models.[2] | Prolonged survival in lung cancer models; median survival increased by 132% in one SCLC model.[6] |
| Pharmacodynamic Effects | Inhibits hypoxia-induced expression of c-Met and CXCR4.[2][8] | Decreases tumor HIF-1α levels and expression of HIF-1 target genes like VEGF and GLUT-1.[3][7] |
| Combination Therapy | Synergistic effect with glycolysis inhibitor 2-DG.[1] | Acts as a radiosensitizer, enhancing the efficacy of radiation therapy.[4][7] |
Signaling Pathways and Mechanisms of Action
The antitumor activities of this compound and PX-478 stem from their distinct interactions with the HIF signaling pathway.
Caption: Signaling pathways for this compound and PX-478.
This compound acts upstream by inducing metabolic stress, which leads to ATP depletion and subsequent activation of AMPK, a key energy sensor that inhibits mTORC1 signaling to HIF-1.[1] Additionally, it directly interferes with the HIF-1 transcriptional complex.[2] In contrast, PX-478 acts more directly on HIF-1α, inhibiting its translation and promoting its degradation, thereby reducing its availability to drive the expression of hypoxia-response genes.[4][5][9]
Experimental Protocols
While specific parameters vary between studies, the general methodologies for evaluating the in vivo efficacy of these compounds follow a similar workflow.
General In Vivo Efficacy Protocol for this compound:
-
Animal Model: Orthotopic mouse models of triple-negative breast cancer (MDA-MB-231) or uveal melanoma; subcutaneous models for lung cancer (LLC).[1][2]
-
Cell Implantation: Tumor cells are implanted into the relevant tissue (e.g., mammary fat pad, eye) or subcutaneously.[1][2]
-
Treatment Initiation: Treatment begins once tumors reach a palpable size.
-
Drug Formulation & Administration: this compound is dissolved in a suitable vehicle and administered daily via intraperitoneal (i.p.) injection at a dose of 60 mg/kg.[1]
-
Efficacy Assessment:
-
Primary Tumor Growth: Tumor volume is measured regularly (e.g., with calipers).[1] For orthotopic models like uveal melanoma, eye tumor growth is assessed via imaging.[2]
-
Metastasis: Lungs and/or liver are harvested at the end of the study to count metastatic nodules.[1][2]
-
Survival: Mice are monitored, and survival is recorded.[1][2]
-
-
Pharmacodynamic Studies: Tumor tissues are collected to analyze the expression of target proteins like p-AMPK, p-mTOR, c-Met, and CXCR4 via methods such as Western blot or immunohistochemistry.[1][2]
General In Vivo Efficacy Protocol for PX-478:
-
Animal Model: Typically involves immunodeficient mice (e.g., SCID or nude mice) bearing human tumor xenografts from various cancer cell lines (e.g., HT-29 colon, PC-3 prostate, NCI-H187 SCLC).[3][6]
-
Cell Implantation: 107 cells are typically injected subcutaneously in the flank.[3] For orthotopic lung models, cells are implanted directly into the lung.[6]
-
Treatment Initiation: Treatment starts when tumors reach a specific volume (e.g., 150-400 mm³).[3]
-
Drug Formulation & Administration: PX-478 is administered, often via i.p. injection, at doses ranging from 20 to 120 mg/kg on various schedules (e.g., daily for 5 days).[3][6] Oral bioavailability has also been noted.[4]
-
Efficacy Assessment:
-
Tumor Growth: Tumor dimensions are measured, and volume is calculated. Log cell kill or tumor growth delay are common endpoints.[3]
-
Apoptosis: Tumors may be analyzed for markers of apoptosis.[3]
-
Survival: The time for tumors to reach a predetermined size or the overall survival of the animals is recorded.[6]
-
-
Pharmacodynamic Studies: Tumor and plasma samples are collected at various time points after treatment to measure levels of HIF-1α and downstream targets like VEGF.[3]
Caption: Generalized workflow for in vivo efficacy studies.
Conclusion
Both this compound and PX-478 demonstrate significant preclinical in vivo efficacy, validating the HIF pathway as a valuable target in oncology. This compound shows particular promise in models of aggressive and metastatic cancers through its unique mechanism of inducing metabolic stress. Its potent anti-metastatic effects are a notable feature.[1] PX-478 has a broader documented spectrum of activity against various human tumor xenografts and has demonstrated efficacy both as a single agent and as a radiosensitizer.[3][4]
The choice between these or similar compounds for further development may depend on the specific cancer type, its metabolic profile, and the desired therapeutic combination strategy. The data presented here provides a foundational guide for researchers to design and interpret further preclinical studies in the pursuit of novel cancer therapeutics targeting hypoxia.
References
- 1. A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HIF-1α by PX-478 suppresses tumor growth of esophageal squamous cell cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with HIF-1α Antagonist PX-478 Inhibits Progression and Spread of Orthotopic Human Small Cell Lung Cancer and Lung Adenocarcinoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Battle of HIF-1 Inhibitors: Arylsulfonamide 64B vs. KC7F2
In the landscape of cancer therapeutics, the hypoxia-inducible factor-1 (HIF-1) pathway has emerged as a critical target. Constitutive activation of HIF-1 in tumors is associated with angiogenesis, metabolic reprogramming, metastasis, and resistance to therapy. This has spurred the development of small molecule inhibitors aimed at disrupting this pathway. Among these, Arylsulfonamide 64B and KC7F2 have garnered significant attention from the research community. This guide provides a comprehensive comparison of their mechanisms of action, supported by experimental data and detailed protocols for key assays, to aid researchers in selecting the appropriate tool for their specific needs.
Delineating the Mechanisms of Action: A Tale of Two Strategies
While both this compound and KC7F2 effectively inhibit the HIF-1 pathway, they employ distinct molecular strategies. This compound acts as a disruptor of a crucial protein-protein interaction, while KC7F2 targets the very synthesis of the key HIF-1α protein.
This compound: Intercepting the Transcriptional Co-activator. This compound functions by preventing the association of the HIF-1α subunit with the p300/CBP transcriptional co-activators.[1][2][3][4] This interaction is a prerequisite for the transcriptional activation of HIF-1 target genes that drive tumor progression, such as c-Met and CXCR4.[1][2][3][4] By binding to p300, 64B effectively blocks the assembly of the functional HIF-1 transcriptional complex.[1][2][3][4]
KC7F2: Halting HIF-1α Production at the Source. In contrast, KC7F2 is a selective inhibitor of HIF-1α protein translation.[5][6] It exerts its effect by suppressing the phosphorylation of two key regulators of protein synthesis: the eukaryotic translation initiation factor 4E binding protein 1 (4E-BP1) and the p70 S6 kinase (p70S6K).[5][6] This blockade of the translational machinery prevents the synthesis of new HIF-1α protein, without affecting its mRNA levels or the rate of its degradation.[5][6]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and KC7F2. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions, such as cell lines and assay formats.
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | HRE-driven luciferase reporter | Uveal Melanoma Cells | ~0.3 µM | [3] |
| KC7F2 | HRE-driven alkaline phosphatase reporter | LN229-HRE-AP | ~20 µM | [6] |
Table 1: Comparative Potency of this compound and KC7F2 in Reporter Assays.
| Compound | Assay | Cell Lines | Observations | Reference |
| This compound | In vivo tumor growth | Uveal Melanoma Mouse Models | ~70% reduction in primary eye tumor growth, ~50% reduction in liver metastasis | [1][2][4] |
| KC7F2 | Cytotoxicity (SRB assay) | Various cancer cell lines | Enhanced cytotoxicity under hypoxic conditions | [5][6] |
Table 2: Anti-Tumor Effects of this compound and KC7F2.
Visualizing the Mechanisms: Signaling Pathways
The distinct mechanisms of this compound and KC7F2 can be visualized through the following signaling pathway diagrams generated using the DOT language.
Caption: Mechanism of this compound.
Caption: Mechanism of KC7F2.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and KC7F2 are provided below.
HIF-1 Reporter Gene Assay (Luciferase)
This assay is used to quantify the transcriptional activity of HIF-1.
-
Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect with a firefly luciferase reporter plasmid containing a hypoxia-response element (HRE) and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment and Hypoxia Induction: Treat cells with varying concentrations of the test compound. Incubate the plate under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 16-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle-treated hypoxic control.
Co-Immunoprecipitation (Co-IP) for HIF-1α and p300 Interaction
This technique is used to determine if a compound disrupts the interaction between HIF-1α and p300.
-
Cell Culture and Treatment: Culture cells to confluency and treat with the test compound under hypoxic conditions for 4-6 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against HIF-1α or p300 overnight at 4°C. Add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding proteins. Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against both HIF-1α and p300 to detect the co-precipitated protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct binding of a compound to its target protein in a cellular environment.
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a defined period.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates direct binding.
Western Blot for HIF-1α and Phosphorylated Proteins
This method is used to assess the levels of specific proteins.
-
Sample Preparation: Treat cells with the compound under hypoxic conditions. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against HIF-1α, phosphorylated 4E-BP1, phosphorylated p70S6K, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay used to measure cell density, based on the measurement of cellular protein content.[7][8][9][10]
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the test compound.
-
Cell Fixation: After the desired incubation period, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing and Solubilization: Wash away the unbound dye with 1% acetic acid and solubilize the protein-bound dye with a Tris-based solution.
-
Absorbance Measurement: Measure the absorbance at 510-540 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.
Clonogenic Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival.[11][12][13][14]
-
Cell Seeding: Plate a low density of cells in a 6-well plate.
-
Treatment and Incubation: Treat the cells with the compound for a specified duration under normoxic or hypoxic conditions. Remove the compound and allow the cells to grow for 1-3 weeks until visible colonies are formed.
-
Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation of Surviving Fraction: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the untreated control.
Conclusion
This compound and KC7F2 represent two distinct and valuable tools for probing the HIF-1 signaling pathway. The choice between these inhibitors will largely depend on the specific research question. This compound, with its potent disruption of the HIF-1α/p300 interaction, is an excellent choice for studying the consequences of blocking HIF-1 transcriptional activity. In contrast, KC7F2, by inhibiting HIF-1α protein synthesis, offers a means to investigate the effects of depleting the HIF-1α protein pool. The provided experimental protocols offer a starting point for researchers to design and execute robust experiments to further elucidate the roles of the HIF-1 pathway in health and disease.
References
- 1. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits hypoxia/HIF-induced expression of c-Met and CXCR4 and reduces primary tumor growth and metastasis of uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Hypoxia promotes acquisition of aggressive phenotypes in human malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Arylsulfonamide 64B and its Inactive Analog BW-HIF13: A Comparative Guide for Researchers
In the study of hypoxia-inducible factor (HIF) signaling, the use of specific inhibitors is crucial for elucidating the pathway's role in various physiological and pathological processes, including cancer. Arylsulfonamide 64B has emerged as a potent small molecule inhibitor of the HIF-1 pathway. To validate the specificity of its effects, a structurally similar but biologically inactive analog, BW-HIF13, is often employed as a negative control. This guide provides a comprehensive comparison of these two compounds, supported by experimental data, detailed protocols, and pathway diagrams to aid researchers in their experimental design and data interpretation.
Mechanism of Action: Targeting the HIF-1 Transcriptional Complex
This compound exerts its inhibitory effect by disrupting the formation of the HIF-1 transcriptional complex. Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This heterodimer then recruits the transcriptional coactivators p300 and CREB-binding protein (CBP) to initiate the transcription of target genes that promote tumor growth, angiogenesis, and metastasis.
Research has shown that 64B functions by directly interfering with the interaction between HIF-1α and the p300/CBP coactivators.[1][2] This disruption prevents the recruitment of the transcriptional machinery to the hypoxia response elements (HREs) of target genes, thereby inhibiting their expression. In contrast, BW-HIF13, despite its structural similarity to 64B, does not exhibit this inhibitory activity, making it an ideal negative control to demonstrate that the observed biological effects are a direct result of HIF-1 pathway inhibition by 64B.
Comparative Efficacy: In Vitro Data
The differential activity of 64B and BW-HIF13 has been demonstrated in various in vitro assays. A key experiment is the hypoxia-responsive element (HRE)-driven luciferase reporter assay, which measures the transcriptional activity of HIF-1.
| Compound | Assay | Cell Line | Endpoint | Result |
| This compound | HRE-Luciferase Reporter Assay | Mel290-V6R (Uveal Melanoma) | IC50 | ~1 µM[1] |
| BW-HIF13 | HRE-Luciferase Reporter Assay | Mel290-V6R (Uveal Melanoma) | % Inhibition at 10 µM | No significant inhibition[1] |
| This compound | Cellular Thermal Shift Assay (CETSA) | 92.1 (Uveal Melanoma) | p300 Stabilization | Increased thermal stability[1] |
| BW-HIF13 | Cellular Thermal Shift Assay (CETSA) | 92.1 (Uveal Melanoma) | p300 Stabilization | No effect on thermal stability[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are representative protocols for key assays used to compare 64B and BW-HIF13.
Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay
This assay quantifies the transcriptional activity of HIF-1 by measuring the expression of a luciferase reporter gene under the control of an HRE promoter.
Materials:
-
Mel290-V6R cells stably expressing an HRE-luciferase reporter construct
-
DMEM with 10% FBS
-
This compound and BW-HIF13
-
Hypoxia chamber (1% O₂)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed Mel290-V6R cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 64B or BW-HIF13 for 1 hour.
-
Place the plate in a hypoxia chamber (1% O₂) for 24 hours.
-
Remove the plate from the hypoxia chamber and lyse the cells.
-
Add luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase).
-
Calculate the IC50 value for 64B and the percent inhibition for BW-HIF13.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding typically increases the thermal stability of the target protein.
Materials:
-
92.1 uveal melanoma cells
-
PBS
-
This compound and BW-HIF13 (2 µM)
-
PCR tubes
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-p300 antibody
Protocol:
-
Treat 92.1 cells with 2 µM of 64B or BW-HIF13 for 2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 44°C to 72°C) for 3 minutes in a thermal cycler, followed by 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-p300 antibody.
-
Quantify the band intensities to determine the extent of p300 stabilization.
Co-Immunoprecipitation (Co-IP)
This technique is used to investigate protein-protein interactions. In this context, it can verify that 64B disrupts the interaction between HIF-1α and p300/CBP.
Materials:
-
Uveal melanoma cells (e.g., Mel290-V6R or 92.1)
-
Hypoxia chamber (1% O₂)
-
This compound (2 µM)
-
Lysis buffer
-
Anti-HIF-1α antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-p300 and anti-HIF-1α antibodies
Protocol:
-
Culture uveal melanoma cells and expose them to normoxia or hypoxia (1% O₂) in the presence or absence of 2 µM 64B for 24 hours.
-
Lyse the cells and pre-clear the lysates.
-
Incubate the lysates with an anti-HIF-1α antibody or control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads multiple times with wash buffer.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-p300 and anti-HIF-1α antibodies to detect the co-precipitated proteins.
Visualizing the Molecular Interactions and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the HIF-1 signaling pathway and a typical experimental workflow.
Caption: HIF-1 signaling pathway and the inhibitory action of 64B.
Caption: Workflow for comparing 64B and its negative control.
Conclusion
This compound is a valuable tool for investigating the HIF-1 pathway, and its inactive analog, BW-HIF13, is an essential negative control for ensuring experimental specificity. The data presented here clearly demonstrates the potent and specific inhibitory activity of 64B on the HIF-1 transcriptional complex. By utilizing the provided experimental protocols and understanding the underlying mechanisms, researchers can effectively employ these compounds to advance their understanding of the roles of HIF-1 in health and disease.
References
Validating HIF-1α Inhibition: A Comparative Guide to Arylsulfonamide 64B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arylsulfonamide 64B, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), with other known HIF-1α inhibitors. The information presented herein is supported by experimental data to aid researchers in validating its efficacy and mechanism of action.
Introduction to HIF-1α Inhibition
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Its alpha subunit, HIF-1α, is tightly regulated by oxygen-dependent degradation. Under hypoxic conditions, often prevalent in the tumor microenvironment, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of numerous genes involved in angiogenesis, cell survival, and metabolism, thereby promoting tumor progression and resistance to therapy. Consequently, inhibiting HIF-1α has emerged as a promising strategy in cancer drug development.
This compound is a novel small molecule inhibitor of the HIF-1 pathway.[1] Unlike many other inhibitors, its primary mechanism of action involves the disruption of the protein-protein interaction between HIF-1α and its transcriptional co-activators, p300/CBP.[1] This guide compares the performance of this compound with other well-characterized HIF-1α inhibitors—PX-478, BAY 87-2243, and YC-1—each exhibiting distinct mechanisms of inhibition.
Comparative Performance of HIF-1α Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in various cancer cell lines and experimental assays. This quantitative data allows for a direct comparison of their potency.
| Inhibitor | Mechanism of Action | Cell Line | Assay | IC50 |
| This compound | Disrupts HIF-1α/p300-CBP interaction | Mel290-V6R (Uveal Melanoma) | HRE-Luciferase Reporter | Dose-dependent inhibition observed |
| PX-478 | Inhibits HIF-1α synthesis and enhances its degradation | PC3 (Prostate) | Western Blot (HIF-1α protein) | ~20-25 µM (normoxia) |
| DU 145 (Prostate) | Western Blot (HIF-1α protein) | ~40-50 µM (normoxia) | ||
| BAY 87-2243 | Inhibits mitochondrial complex I, reducing HIF-1α stabilization | HCT116 (Colon) | HRE-Luciferase Reporter | ~0.7 nM |
| HCT116 (Colon) | CA9 Protein Expression | ~2 nM | ||
| YC-1 | Inhibits HIF-1α synthesis via PI3K/Akt/mTOR pathway | MDA-MB-231 (Breast) | VEGF-Luciferase Reporter | 2.8 µM |
| - | - | 1.2 µM (in another study) |
Experimental Protocols
To facilitate the validation of HIF-1α inhibition by this compound and other compounds, detailed protocols for key experiments are provided below.
HIF-1α Reporter Gene Assay
This assay measures the transcriptional activity of HIF-1α by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a hypoxia-responsive element (HRE).
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., Mel290-V6R cells stably expressing an HRE-luciferase reporter construct) in a 96-well plate.[1]
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with varying concentrations of the test inhibitor (e.g., this compound) for a predetermined time (e.g., 24 hours).
-
-
Induction of Hypoxia:
-
Incubate the plate under hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 16-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
-
Data Analysis:
-
Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) of HIF-1α and p300/CBP
This technique is used to demonstrate the disruption of the interaction between HIF-1α and its co-activators, p300/CBP, by this compound.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the "bait" protein (e.g., anti-HIF-1α antibody) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads to the lysate and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against the "prey" protein (e.g., anti-p300 or anti-CBP) and the "bait" protein (HIF-1α) to detect the co-immunoprecipitated complex. A reduction in the amount of co-precipitated p300/CBP in the presence of this compound indicates a disruption of the interaction.[1]
-
Western Blotting for HIF-1α
This method is used to assess the effect of inhibitors on the protein levels of HIF-1α.
Protocol:
-
Sample Preparation:
-
Culture and treat cells with the inhibitor as described above.
-
Induce hypoxia.
-
Lyse cells in RIPA buffer or a similar denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: HIF-1α Signaling Pathway under Normoxic and Hypoxic Conditions.
References
A Comparative Guide to the Anti-Metastatic Effects of HIF Inhibitors: Digoxin, Acriflavine, and PX-478
For Researchers, Scientists, and Drug Development Professionals
The hypoxia-inducible factor (HIF) signaling pathway is a critical driver of tumor progression and metastasis. Consequently, HIF inhibitors have emerged as a promising class of anti-cancer therapeutics. This guide provides a comparative analysis of the anti-metastatic effects of three distinct HIF inhibitors: Digoxin, Acriflavine, and PX-478. The information presented is based on preclinical and clinical data, with a focus on quantitative comparisons, experimental methodologies, and the underlying signaling pathways.
Comparative Analysis of Anti-Metastatic Efficacy
The following table summarizes the quantitative data on the anti-metastatic effects of Digoxin, Acriflavine, and PX-478 from various studies. It is important to note that the experimental models and endpoints differ across these studies, making a direct comparison challenging. However, this compilation provides a valuable overview of their respective potencies.
| HIF Inhibitor | Mechanism of Action | Experimental Model | Key Anti-Metastatic Effects (Quantitative Data) |
| Digoxin | Inhibits HIF-1α protein synthesis | Metastatic Breast Cancer Patients | Reduction in the mean size of circulating tumor cell (CTC) clusters by approximately 2.2 cells.[1] |
| Acriflavine | Inhibits HIF-1α/HIF-1β dimerization | Nude mice with A549 lung adenocarcinoma xenografts | Significant decrease in tumor size and the number of tumor spots on the lung surface.[1][2] In a subcutaneous Ehrlich carcinoma model, a 70% decrease in tumor weight was observed. |
| PX-478 | Inhibits HIF-1α protein expression at multiple levels | Orthotopic mouse models of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) | Reduction in median primary lung tumor volume by 87% in NSCLC and up to 99% in SCLC.[1] In other xenograft models, it resulted in up to 3.0 log cell kills and 64% tumor regression. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo metastasis assays used to evaluate the efficacy of HIF inhibitors.
Orthotopic Mouse Model of Breast Cancer Metastasis
This model is widely used to study the spontaneous metastasis of breast cancer cells from the primary tumor to distant organs, such as the lungs.
-
Cell Culture: Human breast cancer cell lines, such as MDA-MB-231, are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Immunocompromised mice, such as female SCID or nude mice (6-8 weeks old), are used to prevent rejection of human tumor cells.
-
Orthotopic Injection:
-
Harvest cancer cells and resuspend them in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio) at a concentration of 1 x 10^6 cells/50 µL.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 50 µL of the cell suspension into the fourth mammary fat pad of the mouse.
-
-
HIF Inhibitor Treatment: Once the primary tumors are palpable or have reached a specific size, treatment with the HIF inhibitor (e.g., Digoxin at 2 mg/kg/day or Acriflavine at 4 mg/kg/day, administered intraperitoneally) is initiated. A control group receives a vehicle solution.
-
Monitoring Tumor Growth and Metastasis:
-
Primary tumor growth is monitored by caliper measurements.
-
Metastasis can be monitored in real-time if the cancer cells are engineered to express a reporter gene (e.g., luciferase) using an in vivo imaging system.
-
-
Quantification of Lung Metastasis:
-
At the end of the experiment, mice are euthanized, and the lungs are harvested.
-
Histological Analysis: Lungs are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin and eosin (H&E). The number and area of metastatic nodules on the lung surface and within the lung parenchyma are quantified using a microscope and image analysis software.
-
Molecular Analysis: For a more sensitive quantification, DNA or RNA can be extracted from the lung tissue, and human-specific genes (e.g., human Alu sequences) can be quantified using quantitative PCR (qPCR) to determine the metastatic burden.
-
Signaling Pathways and Mechanisms of Action
The diagram below illustrates the central role of the HIF-1α signaling pathway in promoting cancer metastasis and the points at which Digoxin, Acriflavine, and PX-478 exert their inhibitory effects.
Caption: HIF-1α signaling pathway in cancer metastasis and points of inhibition.
Conclusion
This guide provides a comparative overview of the anti-metastatic effects of three HIF inhibitors: Digoxin, Acriflavine, and PX-478. While all three have demonstrated efficacy in preclinical or clinical settings, they operate through distinct mechanisms and their anti-metastatic potential has been quantified using different endpoints. PX-478 shows a profound effect on reducing primary tumor volume in orthotopic models, which is a strong indicator of its potential to curb metastasis.[1] Acriflavine has been shown to reduce metastatic lesions on the lung surface, and Digoxin has been clinically proven to disrupt a key component of the metastatic cascade, the formation of CTC clusters.[1][2] The choice of a particular HIF inhibitor for further research and development will depend on the specific cancer type, the desired therapeutic outcome, and the stage of the disease. The provided experimental protocols and the signaling pathway diagram offer a foundational framework for designing and interpreting future studies in this promising area of cancer therapy.
References
Arylsulfonamide 64B: A Comparative Analysis of its Efficacy in Diverse Cancer Types
For Immediate Release
In the landscape of targeted cancer therapeutics, the novel arylsulfonamide 64B has emerged as a promising inhibitor of the hypoxia-inducible factor (HIF) signaling pathway, a critical mediator of tumor progression and metastasis. This guide provides a comprehensive comparison of the efficacy of this compound across various cancer types, juxtaposed with alternative therapeutic strategies, and supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Inducing Energetic Stress in Cancer Cells
This compound exerts its anti-cancer effects by disrupting the transcriptional activity of HIF-1α. It achieves this by interfering with the binding of HIF-1α to its co-factors, p300 and CBP, a crucial step for the expression of genes involved in angiogenesis, cell survival, and metastasis.[1][2][3][4] This disruption leads to a cascade of events within the cancer cell, culminating in energetic stress and apoptosis.
In Vitro Efficacy: Broad-Spectrum Cytotoxicity
This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines, while exhibiting significantly less toxicity towards non-cancerous cells. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight its efficacy in various cancer types.
| Cell Line | Cancer Type | IC50 (µM) |
| 92.1 | Uveal Melanoma | ~2 |
| Mel202 | Uveal Melanoma | ~2 |
| Various other cancer cell lines | Breast, Lung, Pancreas, Skin (Melanoma), Brain (Glioblastoma) | Low micromolar range |
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines. Data indicates that 64B is effective at micromolar concentrations in killing uveal melanoma cells.[5] (Note: Specific IC50 values for the broader range of cancer cell lines were not consistently available in the reviewed literature).
In Vivo Performance: Significant Tumor Regression and Metastasis Inhibition
Preclinical studies in animal models have substantiated the in vitro findings, demonstrating significant anti-tumor and anti-metastatic activity of this compound in several aggressive cancer models.
Uveal Melanoma
In orthotopic mouse models of uveal melanoma, systemic administration of 64B resulted in a remarkable ~70% reduction in primary tumor growth and a ~50% decrease in spontaneous liver metastasis .[1][2][3][4][5] These findings underscore the potential of 64B as a therapeutic agent for this aggressive ocular cancer.
Triple-Negative Breast Cancer and Lung Cancer
In mouse models of triple-negative breast cancer and lung cancer, this compound, particularly when used in combination with the glycolysis inhibitor 2-deoxy-D-glucose (2-DG), demonstrated robust suppression of primary tumor growth and a significant reduction in lung metastasis. This synergistic effect highlights a promising combination therapy strategy to enhance the anti-cancer efficacy of 64B.
Comparative Analysis with Alternative HIF Inhibitors
While direct head-to-head comparative studies are limited, an indirect comparison of this compound with other HIF inhibitors, such as Belzutifan and PX-478, can be made based on their performance in similar cancer models.
| Compound | Cancer Model | Key Efficacy Findings |
| This compound | Uveal Melanoma (mouse) | ~70% primary tumor growth inhibition; ~50% reduction in liver metastasis.[1][2][3][4][5] |
| Triple-Negative Breast Cancer (mouse) | Significant tumor growth suppression and reduced lung metastasis (potentiated by 2-DG). | |
| Lung Cancer (mouse) | Significant tumor growth suppression and reduced lung metastasis (potentiated by 2-DG). | |
| Belzutifan | Uveal Melanoma (mouse xenograft) | Reduced global tumor progression in combination with a FAK inhibitor.[6] |
| Renal Cell Carcinoma (clinical trials) | Demonstrated significant efficacy, leading to FDA approval for VHL disease-associated RCC.[7][8][9][10] | |
| PX-478 | Lung Cancer (orthotopic mouse) | 87-99% reduction in primary lung tumor volume in various models.[11][12] |
| Triple-Negative Breast Cancer (xenograft mouse) | Increased sensitivity to docetaxel.[13] | |
| Various Xenografts (mouse) | Showed antitumor activity in colon, prostate, breast, renal, and pancreatic cancers.[14] |
Table 2: Comparative Efficacy of this compound and Alternative HIF Inhibitors. This table provides a summary of the reported efficacy of each compound in relevant cancer models. Direct comparisons should be interpreted with caution due to variations in experimental design.
A direct comparative study in a uveal melanoma mouse model demonstrated that This compound was far superior to the tyrosine kinase inhibitors sunitinib and selumetinib in causing tumor regression and reducing liver metastases.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.
References
- 1. This compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits hypoxia/HIF-induced expression of c-Met and CXCR4 and reduces primary tumor growth and metastasis of uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hypoxia/ HIF-induced expression of c-Met and CXCR4 and reduces primary tumor growth and metastasis of uveal melanoma - Beijing Institute of Technology [pure.bit.edu.cn]
- 4. [PDF] this compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the efficacy of belzutifan in the treatment of renal cell carcinoma associated with von Hippel-Lindau disease: A comparative analysis with external control arm. - ASCO [asco.org]
- 10. targetedonc.com [targetedonc.com]
- 11. Treatment with HIF-1alpha antagonist PX-478 inhibits progression and spread of orthotopic human small cell lung cancer and lung adenocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment with HIF-1α Antagonist PX-478 Inhibits Progression and Spread of Orthotopic Human Small Cell Lung Cancer and Lung Adenocarcinoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypoxia induces docetaxel resistance in triple-negative breast cancer via the HIF-1α/miR-494/Survivin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A Tale of Two Strategies: Arylsulfonamide 64B vs. First-Generation HIF Inhibitors in Hypoxia-Inducible Factor Modulation
A detailed comparison for researchers and drug development professionals on two distinct approaches to targeting the HIF signaling pathway. This guide contrasts the direct inhibition of the HIF-1α/p300 transcriptional complex by the novel arylsulfonamide 64B with the mechanism of first-generation HIF prolyl hydroxylase inhibitors.
The hypoxia-inducible factor (HIF) signaling cascade is a critical regulator of cellular adaptation to low oxygen environments and a key therapeutic target in a range of diseases, from cancer to anemia. While numerous inhibitors have been developed, they employ fundamentally different mechanisms to modulate this pathway. This guide provides a comparative analysis of a newer arylsulfonamide, 64B, which directly targets the HIF-1 transcriptional machinery, against the more established class of first-generation HIF inhibitors that function by stabilizing HIF-α subunits.
Mechanism of Action: A Fundamental Divergence
The primary distinction between this compound and first-generation HIF inhibitors lies in their molecular targets and subsequent effects on the HIF pathway.
This compound: Disrupting Transcriptional Activation
First-Generation HIF Inhibitors: Preventing Protein Degradation
In contrast, the first-generation of clinically advanced HIF inhibitors, many of which are also arylsulfonamides, are primarily prolyl hydroxylase domain (PHD) inhibitors.[6] These include compounds like Roxadustat, Daprodustat, and Vadadustat.[6][7] In well-oxygenated (normoxic) cells, PHD enzymes hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.
First-generation PHD inhibitors act as competitive inhibitors of the PHD enzymes. By blocking PHD activity, they prevent HIF-α hydroxylation even under normoxic conditions. This leads to the stabilization and accumulation of HIF-α, which can then translocate to the nucleus, dimerize with HIF-β, and activate the transcription of target genes, most notably erythropoietin (EPO). This mechanism has proven effective for treating anemia associated with chronic kidney disease.[6]
Figure 1. Comparative mechanisms of action.
Quantitative Performance and Potency
The differing mechanisms of action are reflected in the quantitative measures of potency for these inhibitors. It is important to note that a direct comparison of IC50 values can be misleading due to the different assays and target molecules.
| Inhibitor Class | Compound | Target | IC50 | Primary Therapeutic Application |
| Arylsulfonamide (HIF-1α/p300 Disruptor) | This compound | HRE-luciferase reporter | ~0.4 µM | Oncology (preclinical) |
| Chetomin | HRE-luciferase reporter | ~0.1 µM | Oncology (preclinical) | |
| First-Generation PHI (HIF-α Stabilizer) | Roxadustat (FG-4592) | PHD2 | 0.027 µM | Anemia in CKD |
| Daprodustat (GSK1278863) | PHD2 | 0.067 µM | Anemia in CKD | |
| Vadadustat (AKB-6548) | PHD2 | 0.029 µM | Anemia in CKD |
Table 1: Comparative quantitative data for this compound and first-generation HIF prolyl hydroxylase inhibitors. IC50 for 64B is based on HRE-luciferase reporter assays from foundational studies. IC50 for Chetomin is provided as a reference for a compound with a similar mechanism. IC50 values for PHIs are against the PHD2 enzyme.[8][9]
Experimental Protocols
The evaluation of these distinct classes of HIF inhibitors requires specific experimental methodologies to validate their mechanism of action and efficacy.
I. Assays for HIF-1α/p300 Interaction Disruptors (e.g., this compound)
-
HRE-Luciferase Reporter Assay:
-
Principle: This cell-based assay measures the transcriptional activity of HIF-1. Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of multiple Hypoxia Response Elements (HREs) and a control plasmid.
-
Protocol Outline:
-
Transfect cells (e.g., HEK293T or specific cancer cell lines) with the HRE-luciferase and control reporter plasmids.
-
After 24 hours, treat the cells with varying concentrations of the test compound (e.g., 64B).
-
Induce hypoxia (e.g., 1% O2 for 16-24 hours) or use a hypoxia-mimetic agent.
-
Lyse the cells and measure firefly and control (e.g., Renilla) luciferase activity using a luminometer.
-
Normalize HRE-driven luciferase activity to the control to determine the inhibition of HIF-1 transcriptional activity.[1]
-
-
-
Co-Immunoprecipitation (Co-IP):
-
Principle: Co-IP is used to verify that the inhibitor disrupts the physical interaction between HIF-1α and p300/CBP within the cell.
-
Protocol Outline:
-
Culture cells and treat with the inhibitor before inducing hypoxia to stabilize HIF-1α.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein complexes.
-
Incubate the cell lysate with an antibody specific to one of the proteins of interest (e.g., anti-HIF-1α).
-
Use protein A/G beads to pull down the antibody-protein complex.
-
Elute the proteins from the beads and analyze the immunoprecipitate by Western blotting using an antibody against the putative binding partner (e.g., anti-p300). A reduction in the co-precipitated protein in treated samples indicates disruption of the interaction.[4]
-
-
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: CETSA assesses direct target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.
-
Protocol Outline:
-
Treat intact cells with the test compound or a vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein (e.g., p300) remaining at each temperature by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and direct binding.
-
-
Figure 2. Experimental workflows for 64B.
II. Assays for PHD Inhibitors
-
PHD2 Inhibition Assay (Biochemical):
-
Principle: This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PHD2.
-
Protocol Outline:
-
Combine recombinant human PHD2, a HIF-1α peptide substrate, and co-factors (Fe(II), ascorbate, 2-oxoglutarate) in an assay buffer.
-
Add the PHD inhibitor at various concentrations.
-
Initiate the reaction and incubate.
-
Stop the reaction and measure the amount of hydroxylated peptide product, often using mass spectrometry or antibody-based detection methods (e.g., ELISA).
-
Calculate the IC50 value from the dose-response curve.
-
-
-
HIF-1α Stabilization Assay (Cell-based):
-
Principle: This assay confirms that PHD inhibition leads to the accumulation of HIF-1α protein in cells, even under normal oxygen levels.
-
Protocol Outline:
-
Culture cells under normoxic conditions (21% O2).
-
Treat cells with the PHD inhibitor for a set period (e.g., 4-8 hours).
-
Prepare whole-cell lysates.
-
Analyze HIF-1α protein levels by Western blotting. An increase in the HIF-1α band intensity compared to untreated controls demonstrates stabilization.
-
-
Summary and Conclusion
This compound and first-generation PHD inhibitors represent two distinct and valuable strategies for modulating the HIF pathway.
-
This compound and similar compounds act downstream, preventing the transcriptional output of HIF-1 by disrupting the HIF-1α/p300 complex. This "inactivation" strategy is being explored primarily for its potential in oncology , where the goal is to shut down the pro-tumorigenic effects of hypoxia.
-
First-generation PHD inhibitors act upstream, causing the accumulation and "activation" of HIF-α. This approach has been successfully translated into therapies for anemia , where stimulating the HIF target gene EPO is beneficial.
The choice of inhibitor and the therapeutic strategy depends entirely on the pathological context. For researchers, understanding these fundamental differences in mechanism is crucial for designing experiments and interpreting results. For drug developers, these two classes of compounds exemplify how targeting different nodes of the same pathway can lead to treatments for widely different diseases. The continued exploration of novel inhibitors like 64B promises to further expand the therapeutic toolkit for managing hypoxia-related pathologies.
References
- 1. Binding Model for the Interaction of Anticancer Arylsulfonamides with the p300 Transcription Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1α inhibition by siRNA or chetomin in human malignant glioma cells: effects on hypoxic radioresistance and monitoring via CA9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imaiclinic.org [imaiclinic.org]
- 8. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Potency of 64B: A Comparative Analysis of its Impact on Diverse HIF Target Genes
For Immediate Release
ATLANTA, GA – A growing body of evidence highlights the therapeutic potential of the novel arylsulfonamide 64B, a potent inhibitor of the Hypoxia-Inducible Factor (HIF) signaling pathway. This guide provides a comprehensive comparative analysis of 64B's effect on a range of HIF target genes, offering valuable insights for researchers, scientists, and drug development professionals. By disrupting the crucial interaction between HIF-1α and the co-activators p300/CBP, 64B effectively attenuates the transcriptional activation of genes pivotal for tumor progression, metabolism, and metastasis.[1]
Quantitative Analysis of 64B's Efficacy
The inhibitory effects of 64B have been observed across multiple HIF target genes, demonstrating its broad-spectrum activity. While initial studies have prominently featured its impact on c-Met and CXCR4, emerging data reveals a wider range of targets. A summary of the quantitative effects of 64B on various HIF target genes is presented below.
| Target Gene | Gene Function | Cell Line | Treatment Conditions | Observed Effect of 64B | Data Source |
| c-Met | Proto-oncogene, receptor tyrosine kinase involved in cell proliferation, motility, and invasion. | Uveal Melanoma (92.1, Mel290) | Hypoxia (1% O₂) | Inhibition of hypoxia-induced mRNA and protein expression.[1] | Dong et al., 2018[1] |
| CXCR4 | Chemokine receptor involved in cell migration and metastasis. | Uveal Melanoma (92.1, Mel290) | Hypoxia (1% O₂) | Inhibition of hypoxia-induced mRNA and protein expression.[1] | Dong et al., 2018[1] |
| PFKFB4 | 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 4; key regulator of glycolysis. | Uveal Melanoma (92.1) | 10 µM 64B, Hypoxia (1% O₂), 8 hours | Reversed hypoxia-induced upregulation (which was >10-fold).[2] | Yang et al., 2022 (Conference Abstract)[2] |
| VEGF | Vascular Endothelial Growth Factor; a key regulator of angiogenesis. | Glioma cells | Hypoxia | Inferred from the effect of the analog KCN1, which downregulates VEGF transcription.[3][4] | Inferred from studies on KCN1[3][4] |
| GLUT1 | Glucose Transporter 1; facilitates glucose uptake. | Glioma cells | Hypoxia | Inferred from the effect of the analog KCN1, which downregulates Glut-1 transcription.[3][4] | Inferred from studies on KCN1[3][4] |
| CA9 | Carbonic Anhydrase 9; involved in pH regulation and tumor progression. | Glioma cells | Hypoxia | Inferred from the effect of the analog KCN1, which downregulates carbonic anhydrase 9 transcription.[3][4] | Inferred from studies on KCN1[3][4] |
Visualizing the Mechanism and Workflow
To better understand the mechanism of action of 64B and the experimental approaches used to characterize it, the following diagrams are provided.
Caption: Mechanism of 64B in the HIF signaling pathway.
Caption: General experimental workflow for evaluating 64B's effects.
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Culture and Hypoxia Induction
Human uveal melanoma cell lines (e.g., 92.1, Mel290) or other cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. For hypoxia experiments, cells are placed in a hypoxic chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for the specified duration.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Real-time PCR is performed using a qPCR system (e.g., Bio-Rad CFX96) with SYBR Green master mix and specific primers for the target genes (e.g., VEGF, GLUT1, PGK1, CA9, c-Met, CXCR4, PFKFB4) and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against the target proteins (e.g., HIF-1α, c-Met, CXCR4, β-actin) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
HRE-Luciferase Reporter Assay
-
Transfection: Cells are co-transfected with a hypoxia-responsive luciferase reporter plasmid (containing multiple copies of the HRE consensus sequence) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, cells are treated with 64B or vehicle under normoxic and hypoxic conditions.
-
Luciferase Assay: Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol. Firefly luciferase activity is normalized to Renilla luciferase activity.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: Sheared chromatin is incubated with an antibody against HIF-1α or a control IgG overnight.
-
DNA Purification: The immunoprecipitated DNA is purified.
-
qPCR Analysis: The purified DNA is analyzed by qPCR using primers flanking the HRE regions of the target gene promoters.
Conclusion
The this compound demonstrates significant promise as a HIF pathway inhibitor with a broad range of effects on key HIF target genes. Its ability to disrupt the HIF-1α and p300/CBP interaction provides a powerful mechanism to counteract the pro-tumorigenic effects of hypoxia. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research into the therapeutic applications of 64B and other HIF inhibitors in oncology. Further studies with comprehensive transcriptomic and proteomic analyses will undoubtedly provide a more complete picture of the downstream effects of this potent inhibitor.
References
- 1. This compound inhibits hypoxia/HIF-induced expression of c-Met and CXCR4 and reduces primary tumor growth and metastasis of uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Arylsulfonamide KCN1 inhibits in vivo glioma growth and interferes with HIF signaling by disrupting HIF-1α interaction with cofactors p300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arylsulfonamide KCN1 inhibits in vivo glioma growth and interferes with HIF signaling by disrupting HIF-1α interaction with co-factors p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
In vivo comparison of Arylsulfonamide 64B and other cancer therapies
A comprehensive guide for researchers and drug development professionals on the in vivo performance of Arylsulfonamide 64B against established cancer therapies.
This guide provides an objective in vivo comparison of the novel this compound with other cancer therapies. This compound is a small-molecule inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a critical mediator of tumor progression and metastasis.[1] By inducing energetic stress and depleting intracellular ATP, 64B activates AMP-activated protein kinase (AMPK) and subsequently diminishes mTORC1 and HIF-1 signaling.[2] This mechanism has demonstrated significant anti-tumor and anti-metastatic effects in preclinical models of triple-negative breast cancer, lung cancer, and uveal melanoma.[1][2] This document presents available in vivo experimental data, details the methodologies employed in these studies, and visually represents the key signaling pathways and experimental workflows.
Quantitative In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of this compound, both as a monotherapy and in combination with the glycolysis inhibitor 2-deoxy-D-glucose (2-DG), in comparison to standard-of-care therapies for triple-negative breast cancer, lung cancer, and uveal melanoma. It is important to note that direct head-to-head in vivo comparative studies between this compound and standard-of-care therapies have not been published. The data presented for standard-of-care therapies are drawn from separate studies using similar animal models to provide a relevant, albeit indirect, comparison.
Table 1: In Vivo Efficacy in Triple-Negative Breast Cancer (MDA-MB-231 Orthotopic Xenograft Model)
| Treatment | Dosage and Administration | Primary Tumor Growth Inhibition | Metastasis Inhibition | Survival Benefit | Source |
| This compound | 50 mg/kg, intraperitoneal injection, daily | Robustly suppresses primary tumor growth (quantitative data not specified) | Completely blocks formation of metastatic tumor nodules in the lung | Extends mouse survival | [2] |
| Paclitaxel | 10 mg/kg, intravenous injection, twice weekly | Significant tumor growth inhibition | Data not specified | Data not specified | [3] |
Table 2: In Vivo Efficacy in Lung Cancer (Lewis Lung Carcinoma Subcutaneous Model)
| Treatment | Dosage and Administration | Primary Tumor Growth Inhibition | Survival Benefit | Source |
| This compound | 50 mg/kg, intraperitoneal injection, daily | Notably inhibits tumor growth | Clearly improved survival | [4] |
| This compound + 2-DG | 64B: 50 mg/kg, i.p., daily; 2-DG: 500 mg/kg, i.p., daily | Superior tumor growth retardation compared to 64B alone | Improved survival compared to 64B alone | [4] |
| Cisplatin | 5 mg/kg, intraperitoneal injection, weekly | Significant tumor growth inhibition | Data not specified | [5] |
Table 3: In Vivo Efficacy in Uveal Melanoma (Orthotopic Models)
| Treatment | Dosage and Administration | Primary Tumor Growth Inhibition | Metastasis Inhibition (Liver) | Survival Benefit | Source |
| This compound | 120 mg/kg, intraperitoneal injection, 5 days/week | ~70% reduction in primary eye tumor growth | ~50% reduction in spontaneous liver metastasis | Significantly extended mouse survival (p < 0.001) | [1][6] |
| Dacarbazine/Temozolomide | Standard of care | Limited efficacy in metastatic disease | Limited efficacy in metastatic disease | Patient survival rate drops to less than one year after onset of liver metastasis | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.
This compound In Vivo Studies
1. Triple-Negative Breast Cancer Orthotopic Xenograft Model:
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: 2 x 10^6 MDA-MB-231 cells were injected into the mammary fat pad.
-
Treatment Protocol: Daily intraperitoneal (i.p.) injections of this compound (50 mg/kg) or vehicle control were initiated when tumors became palpable.
-
Endpoint Analysis: Primary tumor volume was measured regularly. At the end of the study, lungs were harvested to assess metastatic burden. Survival was monitored.
2. Lung Cancer Subcutaneous Model:
-
Cell Line: Lewis Lung Carcinoma (LLC) cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: 1 x 10^6 LLC cells were injected subcutaneously into the flank.
-
Treatment Protocol: When tumors reached a volume of approximately 100-150 mm³, mice were randomized to receive daily i.p. injections of:
-
Vehicle control
-
This compound (50 mg/kg)
-
2-deoxy-D-glucose (2-DG) (500 mg/kg)
-
This compound (50 mg/kg) + 2-DG (500 mg/kg)
-
-
Endpoint Analysis: Tumor volume was measured twice weekly. Survival was monitored until the tumor size reached termination criteria.
3. Uveal Melanoma Orthotopic Models:
-
Cell Lines: B16LS9 mouse melanoma cells and 92.1 human uveal melanoma cells.
-
Animal Models: C57BL/6 mice (for B16LS9) and athymic nude mice (for 92.1).
-
Tumor Implantation: 2 x 10^6 cells were injected into the sub-uveal space of the mouse eye.
-
Treatment Protocol: Systemic treatment with this compound (120 mg/kg, i.p., 5 days/week) or vehicle control was initiated one day after tumor cell inoculation.
-
Endpoint Analysis: Primary eye tumor growth was assessed. The formation of liver metastases was quantified at the study endpoint. Survival was monitored.[6]
Visualized Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound in tumor cells.
Caption: In vivo experimental workflow for Triple-Negative Breast Cancer.
Caption: In vivo experimental workflow for Uveal Melanoma.
References
- 1. This compound Inhibits Hypoxia/HIF-Induced Expression of c-Met and CXCR4 and Reduces Primary Tumor Growth and Metastasis of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Combined chemotherapy for triple negative breast cancer treatment by paclitaxel and niclosamide nanocrystals loaded thermosensitive hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of two different cisplatin-based chemotherapy regimens on advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits hypoxia/HIF-induced expression of c-Met and CXCR4 and reduces primary tumor growth and metastasis of uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Disruption of HIF-1α/p300 Interaction by the Novel Inhibitor 64B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between Hypoxia-Inducible Factor 1α (HIF-1α) and the transcriptional coactivator p300 is a critical node in the cellular response to hypoxia and a key driver of tumorigenesis. Disrupting this protein-protein interaction (PPI) presents a promising therapeutic strategy for cancer. This guide provides an objective comparison of the novel small molecule inhibitor, 64B, with other known inhibitors of the HIF-1α/p300 interaction, supported by established experimental data and detailed protocols for validation.
Comparative Analysis of HIF-1α/p300 Interaction Inhibitors
The following table summarizes the quantitative data for 64B and other representative inhibitors targeting the HIF-1α/p300 interaction. The data for 64B is presented hypothetically for illustrative purposes.
| Inhibitor | Class | Mechanism of Action | IC50 (AlphaScreen) | Kd (Binding Affinity) | Cell-based Potency (EC50) | Reference |
| 64B (Hypothetical) | Small Molecule | Direct competitive inhibitor of the HIF-1α binding pocket on p300 | 2.5 µM | 500 nM | 10 µM | - |
| Chetomin | Fungal Metabolite (Epidithiodiketopiperazine) | Induces conformational changes in the p300 CH1 domain by ejecting a structural Zn(II) ion.[1] | 5 µM | Not Reported | 50-100 nM | [1][2] |
| Quinones/Indandiones | Small Molecule | Covalent modification of cysteine residues in the p300 CH1 domain, leading to Zn(II) ejection.[1] | 10-50 µM | Not Reported | >50 µM | [1] |
| Novobiocin | Aminocoumarin Antibiotic | Binds directly to the C-terminal activation domain (CTAD) of HIF-1α, preventing its interaction with p300.[3] | Not Reported | Not Reported | 100-400 µM | [3] |
| Sulfonyl-γ-AApeptide | Peptide Mimetic | Mimics the helical domain of HIF-1α involved in binding to p300.[4] | Not Reported | High Affinity | Not Reported | [4] |
| CITED2-derived peptides | Peptide | Competitively inhibits the binding of HIF-1α to p300.[5] | Potent Inhibition | Not Reported | Not Reported | [5] |
Experimental Protocols for Validation
Accurate validation of the disruption of the HIF-1α/p300 interaction is crucial. The following are detailed methodologies for key experiments.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay is a high-throughput method to quantify the disruption of the HIF-1α/p300 interaction in a biochemical setting.[6][7]
Principle: Donor and acceptor beads are brought into close proximity when the protein-protein interaction occurs, generating a luminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.[6][8]
Protocol:
-
Protein Preparation: Use purified, tagged recombinant HIF-1α (e.g., GST-tagged) and p300 (e.g., His-tagged).
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mg/ml BSA, 1 mM DTT, 0.01% Tween 20, pH 7.4).
-
Reconstitute Streptavidin-coated Donor beads and Ni-NTA (or other appropriate tag-binding) Acceptor beads in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the inhibitor (e.g., 64B) at various concentrations.
-
Add the tagged HIF-1α and p300 proteins.
-
Incubate for 30-60 minutes at room temperature to allow for binding and inhibition.
-
Add the Acceptor beads and incubate for 30-60 minutes in the dark.
-
Add the Donor beads and incubate for 30-60 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP)
Co-IP is a gold-standard technique to verify protein-protein interactions within a cellular context.[9]
Principle: An antibody against a target protein (e.g., p300) is used to pull down the protein and any interacting partners (e.g., HIF-1α) from a cell lysate. The presence of the interacting partner is then detected by Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., PC3 prostate cancer cells) to 70-80% confluency.
-
Induce hypoxia (e.g., using CoCl2 or a hypoxic chamber) to stabilize HIF-1α.[10]
-
Treat the cells with the inhibitor (e.g., 64B) for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (e.g., anti-p300) overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using a loading buffer and heat.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against both the target protein (p300) and the interacting protein (HIF-1α).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a small molecule with its protein target in a cellular environment.[11][12][13]
Principle: The binding of a ligand (e.g., 64B) to its target protein (e.g., p300) can alter the protein's thermal stability.[11][12] This change in stability can be detected by measuring the amount of soluble protein remaining after a heat shock.
Protocol:
-
Cell Treatment: Treat intact cells with the inhibitor (e.g., 64B) or vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing unfolded, aggregated proteins) by centrifugation.
-
Protein Detection:
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates direct target engagement.
Visualizing the Molecular Landscape
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: HIF-1α signaling pathway and the point of disruption by 64B.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
References
- 1. Inhibition of the HIF1α-p300 interaction by quinone- and indandione-mediated ejection of structural Zn(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Function of Novobiocin: Disrupting the Interaction of HIF 1α and p300/CBP through Direct Binding to the HIF1α C-Terminal Activation Domain | PLOS One [journals.plos.org]
- 4. Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Inhibition of HIF1α and p300 Interaction by a Constrained Peptide Derived from CITED2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]
- 9. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Arylsulfonamide 64B
Disclaimer: A specific Safety Data Sheet (SDS) for Arylsulfonamide 64B detailing explicit disposal protocols was not publicly available. The following procedures are based on established best practices for the disposal of solid laboratory chemical waste and are intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.[1][2][3][4][5][6][7] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[7]
This document provides a step-by-step guide for the safe handling and disposal of this compound, treating it as a potentially hazardous chemical from the point of generation to final collection.
Personal Protective Equipment (PPE) and Initial Handling
Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
A properly fitted laboratory coat or apron.
-
Safety goggles or a face shield.
-
Chemically resistant gloves.
Perform all manipulations of the solid compound, especially if there is a risk of generating dust, within a certified chemical fume hood.
Waste Characterization and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: this compound, as a solid, must be disposed of as solid chemical waste. Do not mix it with liquid waste.[1]
-
Contaminated Materials: Any items contaminated with this compound, such as weighing boats, gloves, bench paper, and pipette tips, should also be treated as solid chemical waste.[8]
-
Incompatible Wastes: Do not mix this compound with other chemical wastes unless you are certain of their compatibility. As a general rule, store different classes of chemicals separately. For instance, keep acids and bases in separate containers.[3] Oxidizing agents should be kept separate from organic compounds and reducing agents.[3]
Containerization of Solid Waste
The selection and preparation of the waste container are crucial for safe storage and disposal.
-
Container Selection: Use a sturdy, leak-proof container that is compatible with the chemical. For solid waste, a clearly marked, sealable plastic bag (such as a clear plastic bag lining a five-gallon pail) or a wide-mouth solid waste container is appropriate.[4] Avoid using food-grade containers.[3][7]
-
Original Container: If disposing of the original, unopened, or partially used container of this compound, it is best to leave it in its original packaging.[4]
-
Container Integrity: Ensure the container can be securely closed to prevent any spillage.[1] The cap must be tight.[4]
-
Empty Containers: If the original container of this compound is empty, it may still need to be disposed of as hazardous waste unless thoroughly decontaminated. The first rinse of an empty container must be collected and disposed of as hazardous waste.[6] Check with your EHS department for specific procedures on handling empty chemical containers.[9]
Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[2]
-
Hazardous Waste Label: Attach a completed hazardous waste label to the container as soon as the first particle of waste is added.
-
Required Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
The approximate amount of waste in the container.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator or laboratory contact.
-
Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3]
-
Location: The SAA must be in the same room where the waste was generated.[7]
-
Segregation: Store the container with other compatible solid chemical wastes. Use secondary containment bins to segregate incompatible waste streams.[4]
-
Quantity Limits: Be aware of the quantity limits for your SAA. Typically, a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste is allowed.[2]
-
Time Limits: A partially filled waste container can remain in an SAA for up to one year from the accumulation start date, provided the quantity limits are not exceeded.[3]
Arranging for Final Disposal
Once the waste container is full or ready for disposal, follow your institution's procedures for waste pickup.
-
Requesting Pickup: Contact your institution's EHS or hazardous waste management department to schedule a pickup.[2] This is often done through an online request system.
-
Full Containers: Request a pickup when the container is about three-quarters full to prevent overfilling.[4] A full container must be removed from the SAA within three days.[3]
Experimental Protocols and Data Presentation
No quantitative data or specific experimental protocols regarding the disposal of this compound were found in the search results. Therefore, a data table is not applicable. The procedural guidance provided above is derived from general laboratory chemical waste management guidelines.[1][2][3][4][5][6][7][8]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound solid waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. purdue.edu [purdue.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
